Hydroxyalbendazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107966-05-2 |
|---|---|
Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
methyl N-[6-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C12H15N3O3S/c1-18-12(17)15-11-13-9-4-3-8(7-10(9)14-11)19-6-2-5-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,14,15,17) |
InChI Key |
BPWSOQXIMDMJHB-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCCO |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Hydroxyalbendazole
This technical guide provides a comprehensive overview of the synthesis and purification protocols for hydroxyalbendazole, a primary active metabolite of the broad-spectrum anthelmintic drug, albendazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound, chemically known as methyl [5-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate, is a key metabolite of albendazole. The parent drug, albendazole, exerts its anthelmintic effect by inhibiting tubulin polymerization in parasites. Upon oral administration, albendazole is rapidly metabolized in the liver to albendazole sulfoxide, which is the main systemic active form, and further to other metabolites, including this compound. The hydroxylation is primarily mediated by cytochrome P450 enzymes, specifically CYP2J2 and CYP2C19. Understanding the synthesis and purification of this metabolite is crucial for various research applications, including metabolism studies, development of analytical standards, and investigation of its potential therapeutic activities.
Metabolic Pathway of Albendazole
The metabolic conversion of albendazole to its hydroxylated form is a critical step in its biotransformation. The following diagram illustrates the primary metabolic pathway leading to the formation of this compound.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process starting from a suitable benzimidazole precursor. The following is a representative experimental protocol for the synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is based on established benzimidazole synthesis methodologies.
Step 1: Synthesis of 4-(3-hydroxypropylthio)-2-nitroaniline
-
To a solution of 4-chloro-2-nitroaniline (1 equivalent) in a suitable solvent such as ethanol, add 3-mercapto-1-propanol (1.1 equivalents) and a base, for example, sodium hydroxide (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-(3-hydroxypropylthio)-2-nitroaniline.
Step 2: Reduction of the Nitro Group
-
Dissolve the 4-(3-hydroxypropylthio)-2-nitroaniline (1 equivalent) in a solvent such as methanol or ethanol.
-
Add a reducing agent, for instance, sodium dithionite (Na2S2O4) (3-4 equivalents) in water, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
If using sodium dithionite, extract the product with an organic solvent. If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.
-
The resulting product, 4-(3-hydroxypropylthio)-1,2-phenylenediamine, is often used in the next step without extensive purification.
Step 3: Cyclization to form the Benzimidazole Ring
-
Dissolve the 4-(3-hydroxypropylthio)-1,2-phenylenediamine (1 equivalent) in a mixture of a suitable solvent like ethanol and water.
-
Add methyl N-cyanocarbamate (1.1 equivalents) and an acid catalyst, such as hydrochloric acid, to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude this compound.
-
Filter the precipitate, wash it with water, and dry it to obtain the crude product.
Synthesis Workflow Diagram
The following diagram outlines the key steps in the synthesis of this compound.
Purification of this compound
Purification of the crude this compound is essential to obtain a high-purity product suitable for research and as an analytical standard. The two primary methods for purification are crystallization and column chromatography.
Experimental Protocol: Purification by Crystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents include ethanol, methanol, or a mixture of solvents like dichloromethane/methanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Experimental Protocol: Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation: Purification Parameters
The following table summarizes typical parameters for the purification of benzimidazole derivatives, which can be adapted for this compound.
| Parameter | Crystallization | Column Chromatography |
| Stationary Phase | Not Applicable | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase/Solvent | Ethanol, Methanol, Dichloromethane/Methanol | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |
| Typical Yield | 70-90% | 50-80% |
| Purity Achieved | >98% | >99% |
| Key Considerations | Solvent selection is critical for good crystal formation and yield. | Gradient elution is often necessary to separate closely related impurities. |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The provided metabolic pathway and synthesis workflow diagrams offer a clear visual representation of the key processes. The experimental protocols, though based on general methodologies for benzimidazoles due to the lack of a specific published procedure for this compound, provide a solid starting point for its laboratory-scale preparation. Researchers and drug development professionals can utilize this information for the production of this compound for analytical and research purposes, contributing to a better understanding of the pharmacology and metabolism of albendazole.
Chiral Separation of Hydroxyalbendazole Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyalbendazole, the primary active metabolite of the broad-spectrum anthelmintic drug albendazole, is a chiral molecule existing as two enantiomers: (+)-(R)-hydroxyalbendazole and (-)-(S)-hydroxyalbendazole. The stereochemistry of these enantiomers plays a crucial role in their pharmacokinetic and pharmacodynamic profiles. It has been demonstrated that the (+) enantiomer possesses greater anthelmintic activity.[1] Consequently, the ability to separate and quantify these enantiomers is of paramount importance in drug development, metabolism studies, and clinical applications to ensure optimal therapeutic efficacy and safety.
This technical guide provides a comprehensive overview of the methodologies for the chiral separation of this compound enantiomers. It details established experimental protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), presents quantitative data in a comparative format, and includes visual workflows to aid in the practical implementation of these techniques.
Core Separation Techniques
The primary methods for the chiral resolution of this compound enantiomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both techniques rely on chiral stationary phases (CSPs) to achieve separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly effective.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely employed technique for the enantioselective analysis of this compound. The separation is typically achieved using a chiral stationary phase with a suitable mobile phase.
Experimental Protocol: Chiral HPLC
A common approach involves the use of an amylose-based chiral stationary phase. The following protocol is a synthesis of methodologies reported in the literature[2]:
-
Sample Preparation: Plasma or other biological samples are subjected to a liquid-liquid extraction. For instance, acidifying the plasma followed by extraction with a chloroform:isopropanol (8:2, v/v) mixture can be effective.[3]
-
Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector is used.
-
Chiral Stationary Phase: An amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, such as a Chiralpak AD or similar column, is frequently used.[2][4]
-
Mobile Phase: A mixture of a non-polar organic solvent and an alcohol is typically used. For example, a mobile phase composed of hexane and ethanol (e.g., 93:7, v/v) has been successfully employed.[3] Another effective mobile phase is a phosphate buffer (10 mmol L⁻¹; pH 7.5) mixed with acetonitrile (60:40, v/v).[2]
-
Flow Rate: A flow rate in the range of 0.5 to 1.2 mL/min is generally applied.[2][5]
-
Temperature: The column temperature is typically maintained at around 30-35°C.[2][6]
-
Detection: Detection can be performed using UV absorbance at approximately 290-295 nm or fluorescence detection with excitation at 290 nm and emission at 320 nm for enhanced sensitivity.[2][5]
Workflow for Chiral HPLC Separation of this compound Enantiomers
Caption: A generalized workflow for the chiral separation of this compound enantiomers using HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption.[7] This technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Experimental Protocol: Chiral SFC
The following protocol for the semi-preparative separation of this compound enantiomers is based on published methods[4]:
-
Chromatographic System: A modular SFC chromatograph adapted for semi-preparative scale work is required.
-
Chiral Stationary Phase: A Chiralpak AD column (e.g., 250 x 10 mm) is a suitable choice.[4]
-
Mobile Phase: The mobile phase consists of supercritical carbon dioxide and an organic modifier, such as isopropanol.
-
Flow Rate: A constant flow rate of 2 mL/min has been reported as effective.[6]
-
Pressure: A back pressure of around 150 bar is typically maintained.[6]
-
Temperature: The column temperature is generally kept at approximately 35°C.[6]
-
Detection: A UV detector set to a wavelength of 220 nm can be used for detection.[6]
Workflow for Chiral SFC Separation of this compound Enantiomers
Caption: A schematic of the experimental workflow for chiral SFC separation and collection.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the chiral separation of this compound enantiomers, providing a comparative overview of the different methodologies and their performance.
Table 1: HPLC Methods for Chiral Separation of this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) | Phosphate buffer (10 mmol L⁻¹; pH 7.5):acetonitrile (60:40, v/v) | 0.5 | Fluorescence (Ex: 290 nm, Em: 320 nm) | Bovine Plasma | [2] |
| Chiralcel OB-H (5 µm) | Hexane:ethanol (93:7, v/v) | Not Specified | Fluorescence | Human Plasma | [3] |
| Chiral AGP | Not Specified | Not Specified | HPLC (re-analysis of peak) | Sheep Plasma | [8] |
Table 2: SFC Method for Chiral Separation of this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase | Throughput (mg/h) | Purity (%) | Reference |
| Chiralpak AD (250 x 10 mm) | Supercritical CO₂ with organic modifier | 37 (Enantiomer 1), 36.5 (Enantiomer 2) | 99.9 (Enantiomer 1), 95 (Enantiomer 2) | [4] |
Conclusion
The chiral separation of this compound enantiomers is a critical analytical challenge in the development and clinical use of albendazole. Both HPLC and SFC have proven to be robust and reliable techniques for achieving this separation. The choice between these methods will depend on the specific requirements of the analysis, such as the need for high-throughput screening, preparative scale separation, or routine analytical quantification. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists to develop and implement effective chiral separation strategies for this compound enantiomers in their respective fields.
References
- 1. Enantiomerical pharmacokinetic prevalence of (+) albendazole sulphoxide in Trichinella spiralis muscle larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of albendazole metabolites by direct injection of bovine plasma and multidimensional achiral-chiral high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of albendazole sulfoxide in plasma using the chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of semipreparative supercritical fluid chromatography to obtain small quantities of the albendazole sulfoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. fagg.be [fagg.be]
- 8. Pharmacokinetic behaviour of albendazole sulphoxide enantiomers in male and female sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of Albendazole to Hydroxyalbendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of albendazole, focusing on its conversion to the hydroxylated metabolite, hydroxyalbendazole. This document details the key enzymes involved, quantitative kinetic data, and comprehensive experimental protocols for studying this metabolic pathway.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent used in the treatment of various parasitic worm infestations. Its pharmacological activity is largely attributed to its primary active metabolite, albendazole sulfoxide. While the sulfoxidation pathway is well-documented, the hydroxylation of albendazole to form this compound represents another significant metabolic route. Understanding the enzymes and kinetics involved in this pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and conducting comprehensive drug metabolism studies.
Enzymology of Albendazole Hydroxylation
The in vitro hydroxylation of albendazole is primarily catalyzed by specific cytochrome P450 (CYP) enzymes.
Primary Enzymes Involved
Studies utilizing human liver microsomes and recombinant human CYP enzymes have identified CYP2J2 as the principal enzyme responsible for the formation of this compound.[1][2][3][4] To a lesser extent, CYP2C19 also contributes to this metabolic conversion.[1][2][3][4]
The metabolic pathway can be visualized as follows:
Quantitative Analysis of In Vitro Metabolism
The kinetics of this compound formation have been characterized in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: Catalytic Activity of Recombinant Human CYP Isoforms in this compound Formation
| CYP Isoform | Rate of this compound Formation (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, µL/min/pmol CYP) | Reference |
| CYP2J2 | - | 0.34 | [1][2][4] |
| CYP2C19 | - | 0.042 | [4] |
| CYP2E1 | - | 0.088 | [4] |
Note: The rate of this compound formation by CYP2J2 is reported to be 3.9-fold and 8.1-fold higher than that of CYP2C19 and CYP2E1, respectively.[1][2]
Table 2: Enzyme Kinetic Parameters for this compound Formation by Recombinant CYPs
| CYP Isoform | Vmax (pmol/min/pmol CYP) | Km (µM) | Reference |
| CYP2J2 | 1.8 ± 0.1 | 5.4 ± 0.6 | [3] |
| CYP2C19 | 0.15 ± 0.01 | 3.6 ± 0.5 | [3] |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro studies on albendazole hydroxylation.
In Vitro Metabolism Assay using Human Liver Microsomes
This protocol describes a typical incubation procedure to assess the formation of this compound from albendazole using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Albendazole
-
This compound standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal standard (IS) for analytical quantification
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.
-
In separate microcentrifuge tubes, add the required volume of the master mix.
-
Add the human liver microsomes to the tubes (final protein concentration typically ranges from 0.1 to 0.5 mg/mL).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding albendazole (dissolved in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed mixture. The substrate concentration range should be chosen based on the desired kinetic analysis (e.g., 0 to 100 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring linear formation of the metabolite.
-
-
Termination of Reaction:
-
Stop the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.
-
-
Sample Processing:
-
Vortex the tubes to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new tube or an HPLC vial for analysis by a validated LC-MS/MS or HPLC method.
-
Analytical Method: LC-MS/MS for Quantification of this compound
This section outlines a general LC-MS/MS method for the sensitive and specific quantification of this compound in microsomal incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Albendazole: e.g., m/z 266.1 → 234.1
-
This compound: The specific transition should be determined by direct infusion of a standard.
-
Internal Standard: A suitable deuterated analog or a structurally similar compound with a distinct MRM transition.
-
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
Data Analysis:
-
Quantification is performed by constructing a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vitro albendazole metabolism study.
Conclusion
The in vitro metabolism of albendazole to this compound is a key metabolic pathway primarily mediated by CYP2J2. This technical guide provides researchers and drug development professionals with the essential information and protocols to effectively study this biotransformation. The provided quantitative data and detailed methodologies serve as a valuable resource for designing and conducting robust in vitro drug metabolism experiments, ultimately contributing to a better understanding of the pharmacology and disposition of albendazole.
References
- 1. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. courses.washington.edu [courses.washington.edu]
The Anthelmintic Activity Spectrum of Hydroxyalbendazole: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyalbendazole, also known as albendazole sulfoxide, is the primary and pharmacologically active metabolite of the broad-spectrum anthelmintic drug, albendazole.[1][2][3] Following oral administration, albendazole undergoes rapid first-pass metabolism in the liver, where it is converted to this compound, the compound responsible for the systemic anthelmintic effects.[1][3] This technical guide provides a comprehensive overview of the anthelmintic activity spectrum of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development professionals.
Mechanism of Action
This compound, like other benzimidazole-class anthelmintics, exerts its effect by targeting the fundamental cytoskeletal structure of helminth cells.[3][4] The primary mechanism involves the high-affinity binding of this compound to the colchicine-sensitive site of β-tubulin, a key protein subunit of microtubules.[1][5][6] This binding action selectively and irreversibly inhibits the polymerization of tubulin dimers into microtubules.[1][3]
The disruption of the microtubule network leads to a cascade of downstream cellular failures in the parasite, including:
-
Impaired Glucose Uptake: The loss of cytoplasmic microtubules in the intestinal and tegumental cells of the parasite severely hampers its ability to absorb glucose and other essential nutrients, leading to the depletion of glycogen stores.[3][6][7]
-
Inhibition of Cell Division: Microtubules are essential for the formation of the mitotic spindle during cell division. By preventing their formation, this compound blocks egg production and development, and prevents existing eggs from hatching.[6]
-
Disruption of Intracellular Transport: The microtubule network is crucial for the movement of vesicles and organelles within the cell. Its disruption leads to the accumulation of waste products and secretory granules, causing cellular degeneration.[8]
-
Energy Depletion: Ultimately, the inability to absorb nutrients and maintain cellular processes leads to a severe energy deficit (decreased ATP production), resulting in paralysis, immobilization, and death of the parasite.[1][6][8]
The selective toxicity of this compound is attributed to its significantly higher binding affinity for parasite β-tubulin compared to mammalian β-tubulin.[9]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pharmacology of Albendazole | Pharmacology Mentor [pharmacologymentor.com]
- 4. scops.org.uk [scops.org.uk]
- 5. albendazole sulfoxide [drugcentral.org]
- 6. Albendazole - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Chemical synthesis of Hydroxyalbendazole from albendazole
A Technical Guide to the Synthesis of Hydroxyalbendazole
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound, a key metabolite of the broad-spectrum anthelmintic drug, albendazole. While the direct chemical conversion of albendazole to this compound is not widely documented due to the chemical challenges of selective aliphatic hydroxylation, this document details the primary route of its formation via biotransformation.
For the benefit of researchers in drug metabolism and synthesis, this guide also provides detailed protocols and comparative data for the well-established chemical synthesis of a related primary metabolite, albendazole sulfoxide, from albendazole.
Introduction: Albendazole and its Primary Metabolites
Albendazole is a benzimidazole carbamate that exerts its anthelmintic effect by inhibiting tubulin polymerization in parasites. Upon administration, albendazole is rapidly metabolized in the liver into two principal active metabolites: this compound and albendazole sulfoxide (also known as ricobendazole).
-
This compound : This metabolite is formed by the hydroxylation of the terminal methyl group on the propyl side chain. It is formally known as methyl [5-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate[1].
-
Albendazole Sulfoxide : This metabolite results from the oxidation of the sulfide group to a sulfoxide.
The formation of this compound is primarily catalyzed by specific cytochrome P450 enzymes, making its synthesis a subject of interest in metabolic and pharmacokinetic studies[2].
Metabolic Synthesis of this compound
The primary and most well-documented pathway for the formation of this compound from albendazole is through enzymatic metabolism. In human liver microsomes, this biotransformation is predominantly carried out by the cytochrome P450 enzyme CYP2J2[2].
The metabolic pathway involves the selective oxidation of the propyl side chain, a reaction that is challenging to replicate with high selectivity in a laboratory chemical synthesis without the use of complex protecting group strategies.
Visualization of Albendazole Metabolism
The following diagram illustrates the metabolic fate of albendazole, leading to its two major active metabolites.
Chemical Synthesis of Albendazole Metabolites: Focus on Albendazole Sulfoxide
Direct chemical hydroxylation of the propyl chain of albendazole is chemically challenging. Therefore, a common and well-documented laboratory synthesis for an albendazole metabolite involves the selective oxidation of the sulfur atom to produce albendazole sulfoxide. This process serves as a valuable model for the chemical modification of albendazole.
Several oxidizing agents can be employed for this conversion, each with different reaction conditions and outcomes.
Data Presentation: Comparison of Oxidation Methods for Albendazole Sulfoxide Synthesis
The table below summarizes quantitative data from various reported methods for the oxidation of albendazole to albendazole sulfoxide.
| Oxidizing Agent | Solvent System | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| H₂O₂ (30%) | Glacial Acetic Acid | Room Temp. | Not specified | - | > 99.5 | [3] |
| Sodium Metaperiodate | Glacial Acetic Acid | Low Temp. | 9-10 hours | > 90 | > 98 | [3] |
| m-CPBA | Dichloromethane | 5-10°C | Not specified | - | - | [2] |
Note: Dashes (-) indicate data not specified in the cited sources.
Experimental Workflow Visualization
The general workflow for the laboratory synthesis and purification of albendazole sulfoxide is depicted below.
Detailed Experimental Protocols
The following section provides a detailed methodology for the synthesis of albendazole sulfoxide, adapted from published literature.
Protocol 1: Synthesis of Albendazole Sulfoxide using Hydrogen Peroxide
This protocol is based on the method described in Chinese patent CN101029030A, which emphasizes high purity[3].
Materials:
-
Albendazole
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, suspend Albendazole in glacial acetic acid to serve as the reaction medium.
-
Oxidant Addition: While stirring the suspension at room temperature, add 30% hydrogen peroxide dropwise using a dropping funnel. The amount of hydrogen peroxide should be carefully controlled to favor the formation of the sulfoxide over the sulfone.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored using an appropriate chromatographic technique (e.g., TLC or HPLC) until the starting material (albendazole) is consumed.
-
Precipitation: Upon completion of the reaction, pour the reaction mixture into cold deionized water to precipitate the crude albendazole sulfoxide.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove residual acetic acid and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain albendazole sulfoxide with a purity exceeding 99.5%[3].
-
Drying: Dry the purified product under a vacuum to remove any remaining solvent.
This document is intended for informational purposes for a professional audience. All laboratory procedures should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.
References
The Unveiling of Hydroxyalbendazole: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, has been a cornerstone in the treatment of various parasitic infections in both humans and animals since its introduction. Its efficacy is largely attributed to its active metabolites. While albendazole sulfoxide is widely recognized as the primary active metabolite, a deeper understanding of the complete metabolic profile of albendazole is crucial for optimizing its therapeutic potential and addressing challenges such as drug resistance. This technical guide provides an in-depth exploration of hydroxyalbendazole, a lesser-known but significant metabolite of albendazole. We will delve into its discovery, historical development, synthesis, mechanism of action, and the experimental methodologies used to characterize it.
Discovery and Historical Development
The historical development of albendazole itself dates back to its patenting in 1975 by the SmithKline Corporation, with its introduction as a veterinary anthelmintic in 1977 and for human use in 1982.[1] The understanding of its metabolism followed, with the rapid conversion to albendazole sulfoxide being a key initial finding.
Synthesis of this compound
The synthesis of this compound is essential for its detailed study, including its pharmacological and toxicological profiling. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Albendazole
-
Appropriate oxidizing and hydroxylating agents
-
Solvents (e.g., Acetonitrile (MeCN), Ethanol (EtOH), Acetic Acid (AcOH))
-
Reagents for workup and purification (e.g., silica gel for chromatography)
Procedure:
-
Starting Material Preparation: Dissolve albendazole in a suitable organic solvent.
-
Hydroxylation Reaction: Introduce a hydroxylating agent to the solution. The specific agent and reaction conditions (temperature, reaction time) are critical and need to be optimized.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mechanism of Action and Biological Activity
The primary mechanism of action of benzimidazoles, including albendazole and its metabolites, is the inhibition of tubulin polymerization. This disruption of the microtubule cytoskeleton in parasites leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death.
While albendazole sulfoxide is considered the principal systemically active metabolite, the specific contribution of this compound to the overall anthelmintic effect is an area of ongoing research. In vitro studies are crucial to determine its intrinsic activity against various parasitic worms.
Experimental Protocol: In Vitro Anthelmintic Activity Assay
Materials:
-
Target parasite species (e.g., Haemonchus contortus, Trichinella spiralis)
-
Culture medium appropriate for the parasite
-
Test compounds (this compound, albendazole, albendazole sulfoxide)
-
Positive control (e.g., a known effective anthelmintic)
-
Negative control (vehicle, e.g., DMSO)
-
Multi-well plates
-
Incubator
-
Inverted microscope
Procedure:
-
Parasite Preparation: Collect and prepare the target parasites according to established protocols. This may involve isolating larvae or adult worms from infected animals.
-
Compound Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the culture medium.
-
Assay Setup: Add a defined number of parasites to each well of a multi-well plate containing the different concentrations of the test compounds, positive control, and negative control.
-
Incubation: Incubate the plates at a temperature and for a duration suitable for the parasite species (e.g., 37°C for 24-72 hours).
-
Evaluation of Activity: Assess the viability of the parasites at different time points. This can be done by observing their motility under an inverted microscope or by using viability stains.
-
Data Analysis: Calculate the percentage of inhibition or mortality for each concentration and determine the IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) values.
Metabolism and Pharmacokinetics
Albendazole is poorly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves oxidation to albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone. The formation of this compound represents an alternative metabolic route.
Studies have identified that the hydroxylation of albendazole to this compound is primarily catalyzed by the cytochrome P450 enzymes CYP2J2 and to a lesser extent by CYP2C19.
Pharmacokinetic Parameters
Detailed pharmacokinetic studies comparing albendazole, albendazole sulfoxide, and this compound are limited. However, available data can be summarized to provide insights into their relative systemic exposure.
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Albendazole | Variable, often low/undetectable | ~2-5 | Low | Short |
| Albendazole Sulfoxide | ~200-1000 | ~2-5 | High | ~8.5 |
| This compound | Data not consistently reported | - | - | - |
Note: The values presented are approximate and can vary significantly depending on the host species, dose, formulation, and co-administration of other substances.
Experimental Protocol: In Vivo Efficacy Study in an Animal Model
Materials:
-
Suitable animal model (e.g., mice, rats, gerbils)
-
Infective stage of the target parasite
-
Test compounds (this compound, albendazole, albendazole sulfoxide) formulated for oral administration
-
Vehicle control
-
Positive control drug
-
Equipment for parasite recovery and quantification
Procedure:
-
Animal Acclimatization and Infection: Acclimatize the animals to the laboratory conditions. Infect the animals with a standardized dose of the infective stage of the parasite.
-
Treatment: At a predetermined time post-infection, administer the test compounds, vehicle control, and positive control to the respective groups of animals. The route of administration is typically oral.
-
Observation: Monitor the animals for any signs of toxicity or adverse effects throughout the study period.
-
Parasite Burden Assessment: At the end of the study, euthanize the animals and recover the parasites from the target organs (e.g., intestines, muscle tissue).
-
Quantification: Count the number of parasites in each animal.
-
Data Analysis: Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.
Analytical Methods for Quantification
Accurate and sensitive analytical methods are essential for pharmacokinetic studies and to quantify this compound in biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique.
Experimental Protocol: HPLC Method for Quantification of Albendazole Metabolites
Materials:
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer)
-
Biological samples (e.g., plasma, tissue homogenates)
-
Internal standard
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
Procedure:
-
Sample Preparation: Extract the analytes (albendazole, albendazole sulfoxide, this compound) and the internal standard from the biological matrix. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Inject the extracted sample onto the HPLC column. The analytes are separated based on their differential partitioning between the mobile phase and the stationary phase.
-
Detection: As the analytes elute from the column, they are detected by the detector. UV detection is common, but mass spectrometry provides higher sensitivity and specificity.
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.
Conclusion
This compound is an important, albeit less studied, metabolite of albendazole. Its formation, primarily mediated by CYP2J2, adds another layer to the complex pharmacology of its parent drug. While albendazole sulfoxide remains the key player in the systemic anthelmintic activity of albendazole, a thorough understanding of this compound's own biological activity and pharmacokinetic profile is crucial for a complete picture. Further research, particularly direct comparative studies, will be instrumental in fully elucidating the role of this compound in the therapeutic efficacy and potential for drug-drug interactions of albendazole. This in-depth technical guide provides a foundational resource for researchers dedicated to advancing the field of anthelmintic drug development.
References
A Technical Guide to the Stereospecific Synthesis of (+)- and (-)-Hydroxyalbendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyalbendazole, the sulfoxide metabolite of albendazole, is the primary active anthelmintic agent in vivo. It exists as two enantiomers, (+)-(R)-hydroxyalbendazole and (-)-(S)-hydroxyalbendazole, which may exhibit different pharmacokinetic and pharmacodynamic profiles. The development of stereospecific syntheses for these enantiomers is crucial for investigating their individual biological activities and for the potential development of enantiopure drug products with improved therapeutic indices. This technical guide provides an in-depth overview of the key methods for obtaining enantiomerically pure (+)- and (-)-hydroxyalbendazole, including chemical synthesis of the racemic precursor, preparative chiral separation, and biocatalytic asymmetric synthesis.
Methods for Obtaining Enantiopure this compound
There are two primary strategies for producing the individual enantiomers of this compound:
-
Synthesis of Racemic this compound Followed by Chiral Resolution: This common approach involves the chemical oxidation of the prochiral albendazole to its racemic sulfoxide, which is then separated into its constituent enantiomers.
-
Asymmetric Sulfoxidation: This method aims to directly synthesize one enantiomer in excess over the other, often employing biocatalysts.
This guide will detail the experimental protocols for both the synthesis of the racemic compound and the subsequent chiral separation, as well as the asymmetric biocatalytic route.
Synthesis of Racemic this compound
The most straightforward chemical synthesis of this compound involves the oxidation of albendazole. A common and effective method utilizes hydrogen peroxide in glacial acetic acid.[1][2]
Experimental Protocol: Chemical Oxidation of Albendazole
Materials:
-
Albendazole
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
10M Sodium Hydroxide (NaOH) solution
-
N,N-dimethylformamide (for recrystallization)
-
Acetonitrile (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1 gram of albendazole in 8 mL of glacial acetic acid. Cool the solution to 0°C in an ice bath.[1]
-
Oxidation: Slowly add 0.47 mL of 30% hydrogen peroxide to the cooled solution. The in situ formation of peracetic acid will act as the oxidizing agent.[1] The reaction temperature should be maintained between 20-40°C.[2]
-
Reaction Monitoring: Allow the mixture to gradually warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of albendazole and the formation of the sulfoxide product. The reaction time is typically 3 to 4 hours.[1]
-
Precipitation: Upon completion of the reaction, adjust the pH of the reaction mixture to 6.0-7.0 using a 10M NaOH solution. This will cause the precipitation of the crude this compound.[1][2]
-
Filtration and Drying: Filter the precipitate using a vacuum and dry the collected solid.[1]
-
Recrystallization: For further purification, the crude product can be recrystallized from a mixture of N,N-dimethylformamide and acetonitrile (e.g., in a 5:1 to 9:1 volume ratio) to yield this compound with a purity of over 99.5%.[2]
Preparative Chiral Separation of this compound Enantiomers
Once the racemic this compound is synthesized, the enantiomers can be separated using preparative chiral High-Performance Liquid Chromatography (HPLC) or Simulated Moving Bed (SMB) chromatography. Polysaccharide-based chiral stationary phases, such as Chiralpak® AD and Chiralpak® IG, have proven effective for this separation.[3][4]
Experimental Protocol: Preparative Chiral HPLC
Instrumentation and Columns:
-
Preparative HPLC system
-
Chiral Stationary Phase: Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® IG (amylose tris(3-chloro-5-methylphenylcarbamate)) columns are recommended.[3][4]
Chromatographic Conditions (Example):
-
Mobile Phase: A polar organic mobile phase, such as 100% methanol, can be effective.[3][5] Alternatively, normal-phase eluents like n-hexane:ethanol (e.g., 70:30 v/v) or n-hexane:isopropanol:ethanol can be used.[3]
-
Flow Rate: The flow rate should be optimized for the specific column dimensions.
-
Detection: UV detection at an appropriate wavelength (e.g., 305 nm).[6]
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.
Simulated Moving Bed (SMB) Chromatography - VARICOL Process:
For larger-scale separations, the VARICOL® process, a variation of SMB chromatography, has been successfully employed.[3][7] This continuous separation technique offers high throughput and solvent efficiency.
Table 1: Performance Data for Chiral Separation of this compound Enantiomers using VARICOL
| Parameter | Value | Reference |
| Overall Recovery | 97% | [3][7] |
| Enantiomeric Ratio (Raffinate) | 99.5% | [3][7] |
| Enantiomeric Ratio (Extract) | 99.0% | [3][7] |
| Mass Rate | 2 g/day | [3][7] |
The absolute configuration of the enantiomers has been determined as (-)-(S) and (+)-(R)-hydroxyalbendazole.[3][7]
Asymmetric Sulfoxidation of Albendazole using Biocatalysis
A stereoselective approach to obtaining a single enantiomer of this compound is through the use of microorganisms as biocatalysts. Certain fungi have demonstrated the ability to asymmetrically oxidize albendazole to its sulfoxide, yielding an excess of one enantiomer.[8][9][10]
Experimental Protocol: Fungal Biotransformation of Albendazole
Microorganisms:
Culture Medium (Example - Czapek Broth):
-
Sucrose: 30 g/L
-
NaNO₃: 3 g/L
-
K₂HPO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
KCl: 0.5 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Deionized water to 1.0 L[9]
Procedure:
-
Fungal Culture: Inoculate the desired fungus into a suitable liquid medium (e.g., Czapek broth) in culture flasks.
-
Incubation: Incubate the flasks at a suitable temperature (e.g., 30°C) with shaking (e.g., 120 rpm) for a period sufficient for mycelial growth.[9][10]
-
Substrate Addition: Prepare a stock solution of albendazole in a suitable solvent like N,N-dimethylformamide. Add a specific amount of the albendazole solution to the fungal culture (e.g., 2 mg of albendazole in 200 µL of DMF).[9][10]
-
Biotransformation: Continue the incubation under the same conditions for a set period (e.g., 120 hours). The pH of the medium can be adjusted to optimize enantioselectivity.[9][10]
-
Extraction and Analysis: At the end of the incubation, extract the metabolites from the culture broth using an appropriate organic solvent. Analyze the extract by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the this compound produced.
Table 2: Enantiomeric Excess (ee) for Fungal Biotransformation of Albendazole
| Fungus | Predominant Enantiomer | Enantiomeric Excess (ee) | Reference |
| Mucor rouxii | (+)-Hydroxyalbendazole | 89.8% | [9][10] |
| Nigrospora sphaerica | (-)-Hydroxyalbendazole | 78.5% | [10] |
Visualizing the Synthetic Pathways
Synthesis of Racemic this compound and Chiral Resolution
Caption: Workflow for racemic synthesis and subsequent chiral resolution.
Asymmetric Biocatalytic Synthesis of this compound
Caption: Asymmetric synthesis of this compound via biocatalysis.
Conclusion
This technical guide has outlined the primary methodologies for the stereospecific synthesis of (+)- and (-)-hydroxyalbendazole. The choice of method—racemic synthesis followed by chiral resolution or direct asymmetric biocatalysis—will depend on factors such as the desired scale of production, available equipment, and the required enantiomeric purity. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to produce these important enantiomers for further investigation and potential therapeutic application.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. CN101029030A - Chemical synthesis of albendazole-sulfoxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric resolution of albendazole sulfoxide by semipreparative HPLC and in vitro study of growth inhibitory effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Albendazole sulfoxide enantiomers: preparative chiral separation and absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. sid.ir [sid.ir]
The Biological Activity of Albendazole Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, is a cornerstone in the treatment of various parasitic infections. Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver. It is primarily converted to its pharmacologically active metabolite, albendazole sulfoxide, which is then further oxidized to albendazole sulfone.[1] While albendazole sulfoxide is widely recognized for its potent anthelmintic properties, the biological activity of albendazole sulfone has been a subject of ongoing investigation. This technical guide provides an in-depth overview of the known biological activities of albendazole sulfone, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated metabolic and signaling pathways.
It is important to clarify that the term "hydroxyalbendazole sulfone" is not commonly used in the scientific literature. The primary metabolite is albendazole sulfone. Another metabolite, this compound, is formed by the hydroxylation of the propyl side chain of albendazole.[2] This guide will focus on the biological activity of albendazole sulfone .
Metabolism of Albendazole
The metabolic conversion of albendazole is a critical determinant of its systemic bioavailability and therapeutic efficacy. The pathway involves two main oxidative steps occurring predominantly in the liver.
Biological Activity of Albendazole Sulfone
Contrary to early suggestions of it being an inactive metabolite, several studies have demonstrated that albendazole sulfone possesses distinct biological activities against a range of parasites. Its mechanisms of action appear to differ from the parent drug and its sulfoxide metabolite, which primarily act by inhibiting tubulin polymerization in helminths.[3]
Activity Against Microsporidia
Albendazole sulfone has shown significant activity against microsporidia of the genus Encephalitozoon, which are opportunistic pathogens in immunocompromised individuals.
| Organism | Assay | Metric | Value (µg/mL) |
| Encephalitozoon hellem | Spore Formation Inhibition | IC90 | <0.0001 |
| Encephalitozoon cuniculi | Spore Formation Inhibition | IC90 | <0.001 |
| Encephalitozoon intestinalis | Spore Formation Inhibition | IC90 | <0.1 |
Activity Against Echinococcus multilocularis
In vitro studies have demonstrated that albendazole sulfone exhibits a parasitocidal effect on the metacestode stage of Echinococcus multilocularis, the causative agent of alveolar echinococcosis.[4] Both albendazole sulfoxide and albendazole sulfone were shown to induce similar ultrastructural changes in the parasite, including damage to the germinal layer.[4] While a specific IC50 value is not provided in the cited literature, one study noted a 40% reduction in the viability of Heligmosomoides polygyrus at a concentration of 200 µM.
Activity Against Wolbachia Endosymbionts
A significant and distinct mechanism of action for albendazole sulfone is its activity against Wolbachia endosymbionts.[5] These bacteria are essential for the fertility and survival of many filarial nematodes, such as Brugia malayi and Onchocerca volvulus, which cause lymphatic filariasis and onchocerciasis, respectively.
A high-throughput, cell-based screen using a Wolbachia-infected Drosophila cell line identified albendazole sulfone as a compound that reduces intracellular Wolbachia titer.[5] Further investigation revealed that albendazole sulfone induces defects in Wolbachia binary fission, leading to an elongated bacterial phenotype.[5] This effect is not associated with the disruption of host cell microtubules, suggesting a direct targeting of the endosymbiont.[5] The proposed target within Wolbachia is the FtsZ protein, a key component of the bacterial cell division machinery.[6][7]
References
- 1. Interaction of Fasciola hepatica with albendazole and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of albendazole against early and late stage of Trichinella spiralis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Efficacy of Albendazole against Fasciola hepatica in Naturally Infected Cattle by In Vivo and In Vitro Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the Wolbachia cell division protein FtsZ as a new approach for antifilarial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the Wolbachia Cell Division Protein FtsZ as a New Approach for Antifilarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Hydroxyalbendazole-Tubulin Binding: A Technical Guide
Abstract: The benzimidazole anthelmintic, albendazole, exerts its therapeutic effect through its active metabolite, hydroxyalbendazole (albendazole sulfoxide), by targeting the protein β-tubulin and disrupting the formation of microtubules essential for parasite survival. Understanding the precise molecular interactions at the binding site is crucial for developing more effective drugs and combating emerging resistance. This technical guide provides an in-depth overview of the in silico modeling techniques used to investigate the binding of this compound to tubulin. It summarizes key quantitative data, details computational and experimental protocols, and visualizes the underlying molecular mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in anthelmintic research and computational drug design.
The this compound-Tubulin Interaction: Mechanism and Key Residues
The primary mode of action for benzimidazole drugs, including albendazole, is the inhibition of microtubule polymerization.[1][2] The active metabolite, this compound, binds to the β-tubulin subunit, preventing its dimerization with α-tubulin.[1] This disruption of tubulin polymerization interferes with vital cellular processes in the parasite, such as cell division, motility, and transport, ultimately leading to immobilization and mortality.[1][2]
In silico studies have consistently identified the colchicine binding domain on β-tubulin as the primary target for this compound and other benzimidazoles.[3][4][5] Molecular docking and dynamics simulations have pinpointed several key amino acid residues that are critical for the stable binding of the drug.
-
Glutamic Acid at position 198 (E198): This residue is highly conserved and forms a crucial hydrogen bond with the benzimidazole molecule, appearing to be a key interaction for the drug's mechanism of action across multiple nematode species.[6]
-
Phenylalanine at position 200 (F200): This residue is frequently involved in arene-arene or π-stacking interactions with the drug.[1][6] A common mechanism of resistance involves the mutation of this residue to tyrosine (F200Y), which is believed to sterically hinder or weaken the drug's binding.[7]
-
Phenylalanine at position 167 (F167): Similar to F200, this residue contributes to the hydrophobic binding pocket. Mutations at this site are also associated with benzimidazole resistance.[1][8]
-
Other Interacting Residues: Studies have also identified other residues that contribute to the binding pocket and form hydrogen bonds or van der Waals interactions, including Cysteine 239 (Cys239), Asparagine 256 (N256), and Leucine 253 (L253).[2][6]
Quantitative Binding Analysis
Molecular docking studies provide quantitative estimates of the binding affinity between a ligand and its target protein, typically expressed as a binding energy or docking score in kcal/mol. Lower negative values indicate a stronger and more favorable interaction. The table below summarizes reported binding affinities for albendazole and its active sulfoxide metabolite with various nematode β-tubulin isotypes.
| Ligand | Target Species | β-Tubulin Isotype | Binding Affinity (kcal/mol) | Reference |
| Albendazole Sulfoxide | Toxocara canis | Isotype A | -8.82 | [6] |
| Albendazole Sulfoxide | Parascaris equorum | (Not Specified) | -8.19 | [6] |
| Albendazole Sulfoxide | Necator americanus | Isotype 1 | -7.57 | [6] |
| Albendazole | Haemonchus contortus (Mutant: F200Y/F167Y) | Isotype 1 | -5.03 | [1] |
| Albendazole | (Generic) | β-Tubulin Chain D | -7.0 | [9] |
| Albendazole | (Generic) | β-Tubulin Chain B | -6.5 | [9] |
Methodologies in In Silico Modeling
The process of modeling the this compound-tubulin interaction involves a multi-step computational workflow. This typically includes protein and ligand preparation, molecular docking to predict the binding pose, and molecular dynamics simulations to assess the stability of the complex.
References
- 1. In-silico comparison of inhibition of wild and drug-resistant Haemonchus contortus β-tubulin isotype-1 by glycyrrhetinic acid, thymol and albendazole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In Silico Docking of Nematode β-Tubulins With Benzimidazoles Points to Gene Expression and Orthologue Variation as Factors in Anthelmintic Resistance [frontiersin.org]
- 7. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative tests of albendazole resistance in beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyalbendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyalbendazole is a primary active metabolite of albendazole, a broad-spectrum benzimidazole anthelmintic widely used in the treatment of various parasitic worm infestations. Following oral administration, albendazole is rapidly and extensively metabolized in the liver to this compound, which is then further metabolized. The systemic anthelmintic activity of albendazole is largely attributed to this hydroxylated metabolite. A thorough understanding of the physicochemical properties of this compound is paramount for formulation development, understanding its pharmacokinetic and pharmacodynamic behavior, and for the design of new drug delivery systems to enhance its therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular characteristics, solubility, and ionization constant, supported by experimental protocols and visualizations.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while computed data is available, experimental data for some properties of this compound remains limited in publicly accessible literature.
Table 1: General and Molecular Properties of this compound
| Property | Value | Source |
| Chemical Name | methyl N-[6-(3-hydroxypropylsulfanyl)-1H-benzimidazol-2-yl]carbamate | [1] |
| Molecular Formula | C₁₂H₁₅N₃O₃S | [1] |
| Molecular Weight | 281.33 g/mol | [1] |
| Monoisotopic Mass | 281.08341252 Da | [1] |
| CAS Number | 107966-05-2 | [1] |
Table 2: Experimentally Determined and Computed Physicochemical Data for this compound
| Property | Value | Method | Source |
| Melting Point | Data not available | - | |
| pKa | Data not available | - | |
| LogP (XLogP3) | 1.7 | Computed | [1] |
| Aqueous Solubility | Data not available | - | |
| Solubility in Organic Solvents | Data not available | - |
Experimental Protocols
The determination of physicochemical properties is crucial for drug development. Standardized experimental protocols are employed to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments relevant to characterizing this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, methanol, ethanol, DMSO) in a sealed, inert container (e.g., glass vial with a Teflon-lined cap).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the solid phase from the liquid phase by centrifugation (e.g., 15,000 rpm for 30 minutes) or filtration using a chemically inert filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the ionization constant(s) of a compound.
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Protocol:
-
Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (typically 1-10 mM).
-
Titration Setup: Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide. Immerse the calibrated pH electrode and a burette tip containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first or second derivative of the titration curve.
Spectral Data
Spectral analysis is essential for the structural elucidation and quantification of pharmaceutical compounds. While specific experimental spectra for this compound are not widely published, the following describes the expected spectral characteristics based on its structure and data from related compounds.
UV-Visible Spectroscopy
This compound is expected to exhibit characteristic UV absorption due to its benzimidazole chromophore. The UV-Vis spectrum of the parent compound, albendazole, in methanol shows absorption maxima around 229 nm and 295 nm. It is anticipated that this compound will have a similar UV absorption profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The spectra would show characteristic signals for the protons and carbons of the benzimidazole ring, the methyl carbamate group, and the hydroxypropylthio side chain.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₅N₃O₃S), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 282.09. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the carbamate, thioether, and alkyl chain moieties, which can be used for structural confirmation and quantification in biological matrices.[2]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of benzimidazole anthelmintics, including the active metabolite this compound, involves the disruption of microtubule polymerization in parasitic cells.
Signaling Pathway:
References
An In-depth Technical Guide to the Solubility and Stability of Hydroxyalbendazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of hydroxyalbendazole, the primary active metabolite of the anthelmintic drug albendazole. Also known as albendazole sulfoxide or ricobendazole, its physicochemical properties are critical for understanding its bioavailability and for the development of effective drug formulations.
Physicochemical Properties and Solubility
This compound is an ampholytic compound, exhibiting a U-shaped pH-solubility profile. Its solubility is a key determinant of its absorption and subsequent systemic availability.
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Medium | Solubility | pKa | Reference |
| Water | 62 µg/mL | [1] | |
| Ethanol | 1.2 mg/mL | [1] | |
| Propylene Glycol | 2.6 mg/mL | [1] | |
| Dimethyl Sulfoxide (DMSO) | 16.5 mg/mL - 25 mg/mL | [1] | |
| Various Oils | < 0.25 mg/mL | [1] | |
| pKa Values | |||
| Basic Group | 3.45 - 3.76 | [1] | |
| Non-basic Nitrogen | 9.53 - 9.82 | [1] |
The equilibrium solubility of a compound is determined by the shake-flask method, which measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials containing the selected solvents (e.g., water, phosphate buffers of varying pH, ethanol).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.
-
Phase Separation: After equilibration, the suspensions are allowed to settle. The saturated supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter that does not adsorb the compound) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from multiple replicates.
Stability Studies
Stability testing is crucial to determine how the quality of this compound varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and pathways.
The stability of this compound is influenced by various stress conditions. The table below outlines its degradation behavior.
| Stress Condition | Observation | Major Degradation Products | Reference |
| Thermal | Significant degradation at elevated temperatures (e.g., 85°C for 9 days). | Ricobendazole amine | [2] |
| Acid Hydrolysis | Albendazole is stable in 1 N HCl at 80°C for one hour, suggesting some stability of its sulfoxide metabolite. | Not specified for this compound | [3] |
| Base Hydrolysis | Albendazole degrades in 1 N NaOH at 80°C for 5 minutes to form albendazole sulfoxide and other impurities. The sulfoxide itself may further degrade under prolonged basic conditions. | Not specified for this compound | [3] |
| Oxidative | Degrades in the presence of an oxidizing agent. | Albendazole sulfone | [2] |
| Photostability | Stable under daylight and UV radiation. | - | [2] |
Forced degradation studies are conducted to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in various media to test for hydrolysis, oxidation, and photostability. For solid-state stability, the pure drug substance is used.
-
Stress Conditions:
-
Acid/Base Hydrolysis: The drug solution is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures (e.g., 60-80°C) for a defined period.
-
Oxidation: The drug solution is treated with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.
-
Thermal Degradation: The solid drug is exposed to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).
-
Photostability: The drug solution and solid drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control is maintained to exclude thermal degradation.
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The amount of remaining this compound and the formation of degradation products are analyzed by a stability-indicating HPLC method.
Analytical Methodologies
A validated stability-indicating analytical method is essential for both solubility and stability studies to ensure accurate quantification of the analyte and its degradation products. HPLC is the most common technique used.
This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The composition can be isocratic or a gradient.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 290-295 nm is commonly used.
-
Injection Volume: Typically 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or DMSO) and dilute to create a series of calibration standards.
-
Sample Solutions: Dilute the samples from solubility or stability studies with the mobile phase to fall within the calibration range.
-
-
Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
References
- 1. Physicochemical characterization of ricobendazole: I. Solubility, lipophilicity, and ionization characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Hydroxyalbendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyalbendazole, the primary active metabolite of the widely used anthelmintic drug albendazole, is central to its therapeutic efficacy. While the on-target mechanism of action—inhibition of tubulin polymerization—is well-established, a comprehensive understanding of its off-target effects is crucial for both elucidating potential polypharmacology and predicting adverse events. This technical guide provides an in-depth exploration of the known and potential off-target effects of this compound and its parent compound, albendazole. It summarizes available quantitative data, details relevant experimental protocols for off-target identification, and visualizes key signaling pathways implicated in these off-target activities. A significant data gap exists in the public domain regarding comprehensive off-target screening for this compound itself; therefore, much of the data presented herein is for the parent compound, albendazole, which serves as a critical proxy.
Introduction
Albendazole, a member of the benzimidazole class of anthelmintics, undergoes rapid and extensive first-pass metabolism in the liver to its active sulfoxide metabolite, this compound (also known as ricobendazole or albendazole sulfoxide). This metabolite is responsible for the systemic anthelmintic activity. The primary mechanism of action for benzimidazoles is the disruption of microtubule formation in parasites through binding to β-tubulin, leading to impaired cellular processes and parasite death.
However, the therapeutic window and potential for drug repurposing, particularly in oncology, necessitate a deeper understanding of interactions beyond the intended target. Off-target effects can lead to unforeseen adverse drug reactions or, conversely, present opportunities for novel therapeutic applications. This guide aims to consolidate the current knowledge of the off-target profile of albendazole and its primary metabolite, providing a resource for researchers in drug development and pharmacology.
On-Target and Known Off-Target Effects
The principal on-target effect of this compound is the inhibition of tubulin polymerization. However, studies on albendazole have revealed several off-target activities, which are likely to be relevant for its active metabolite. These off-target effects are predominantly observed in the context of its anti-cancer properties.
Quantitative Data on Off-Target Interactions of Albendazole
A notable gap exists in the publicly available literature regarding comprehensive safety pharmacology screening and quantitative off-target data for this compound. The following table summarizes the available data for the parent compound, albendazole.
| Target/Pathway | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| On-Target | ||||
| Tubulin Polymerization | In vitro | Purified tubulin | IC50 ≈ 2.5 µM | [1] |
| Off-Target | ||||
| VEGFR-2 | Molecular Docking | In silico | Ki = 6.04 µM | [2] |
| STAT3 Phosphorylation | Western Blot | Gastric Cancer Cells (SNU-1, SNU-16) | Inhibition at 50 µM | [3][4] |
| STAT5 Phosphorylation | Western Blot | Gastric Cancer Cells (SNU-1, SNU-16) | Inhibition at 50 µM | [3][4] |
| NF-κB Signaling | Reporter Assay | Multiple Myeloma Cells | Inhibition | [5] |
| Proliferation | MTT Assay | Pancreatic Cancer (AsPC-1, BxPC-3) | IC50 ≈ 0.2 - 0.5 µM | [6] |
| Proliferation | MTT Assay | Colorectal Cancer (HT-29, SW480) | IC50 ≈ 0.3 - 0.7 µM | [6] |
Key Off-Target Signaling Pathways
Several signaling pathways have been identified as being modulated by albendazole, contributing to its off-target effects, particularly its anti-neoplastic activity.
STAT3/STAT5 Signaling
The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cytokine and growth factor signaling and are often constitutively active in cancer. Albendazole has been shown to abrogate the phosphorylation and activation of STAT3 and STAT5 in gastric cancer cells. This effect is thought to be mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-1 and an increase in reactive oxygen species (ROS).[3][4]
Caption: STAT3/5 signaling pathway and points of inhibition by albendazole.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers and is associated with drug resistance. Albendazole has been found to inhibit the NF-κB signaling pathway in multiple myeloma cells, thereby overcoming resistance to the proteasome inhibitor bortezomib.[5]
Caption: NF-κB signaling pathway and its inhibition by albendazole.
Induction of Oxidative Stress
Several studies have indicated that benzimidazole compounds, including albendazole, can induce oxidative stress in cancer cells by increasing the levels of reactive oxygen species (ROS).[7][8] This increase in ROS can contribute to the pro-apoptotic effects of these compounds.
Experimental Protocols for Off-Target Identification
A variety of in vitro and in situ methods can be employed to identify and characterize the off-target effects of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the on-target effect of this compound and can be used as a benchmark for comparing off-target activities.
-
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer. Inhibitors of polymerization will reduce the rate and extent of this increase.
-
Methodology:
-
Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.[9]
-
Dispense the tubulin solution into a pre-warmed 96-well plate.
-
Add various concentrations of this compound (or control compounds like paclitaxel and colchicine) to the wells.
-
Monitor the increase in fluorescence or absorbance (at 340 nm) at 37°C over time (e.g., 60 minutes) using a plate reader.[9][10]
-
Calculate the IC50 value by plotting the inhibition of polymerization against the logarithm of the compound concentration.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
This method is used to determine if this compound inhibits the activation of the STAT3 signaling pathway.
-
Principle: Specific antibodies are used to detect the total and phosphorylated forms of STAT3 in cell lysates separated by gel electrophoresis. A decrease in the ratio of p-STAT3 to total STAT3 indicates inhibition.
-
Methodology:
-
Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3 like DU145 or HepG2) and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for p-STAT3 (Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
NF-κB Reporter Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor.
-
Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in a decreased reporter signal.
-
Methodology:
-
Plate NF-κB reporter cells (e.g., HEK293 cells stably transfected with an NF-κB-luciferase construct) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with an NF-κB activator (e.g., TNFα or PMA) to induce reporter gene expression.
-
After an incubation period (e.g., 6-24 hours), lyse the cells.
-
Add a luciferase substrate to the lysate and measure the luminescent signal using a luminometer.
-
Normalize the results to a control (e.g., a co-transfected Renilla luciferase) to account for differences in cell number and transfection efficiency.
-
Cellular Thermal Shift Assay (CETSA) for Target Deconvolution
CETSA is a powerful method for identifying the direct protein targets of a compound in a cellular environment without requiring modification of the compound.
-
Principle: The binding of a ligand (drug) to its target protein generally increases the thermal stability of the protein. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the protein that remains soluble.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble fraction (containing folded proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Analyze the soluble fractions by Western blot for specific candidate proteins or by mass spectrometry for proteome-wide analysis.
-
A shift in the melting curve of a protein to a higher temperature in the presence of the drug indicates a direct binding interaction.
-
Caption: Workflow for off-target identification using CETSA.
Conclusion and Future Directions
The available evidence suggests that albendazole, and by extension its active metabolite this compound, possesses a range of off-target activities that contribute to its pharmacological profile, particularly its anti-cancer effects. These include the modulation of key signaling pathways such as STAT3/5 and NF-κB, and the induction of oxidative stress.
However, there is a clear and critical need for comprehensive, quantitative off-target screening of this compound. Standard safety pharmacology panels, such as those assessing activity against a broad range of kinases, GPCRs, ion channels, and transporters, would provide invaluable data for predicting potential adverse effects and for guiding future drug repurposing efforts. Techniques such as proteome-wide CETSA could further elucidate the full spectrum of its molecular interactions within the cell. As research into the therapeutic potential of benzimidazoles beyond their anthelmintic use continues, a thorough characterization of the off-target effects of this compound will be essential for its safe and effective clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 3. altasciences.com [altasciences.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Frontiers | Unbiased Phenotype-Based Screen Identifies Therapeutic Agents Selective for Metastatic Prostate Cancer [frontiersin.org]
- 6. Ricobendazole nanocrystals obtained by media milling and spray drying: Pharmacokinetic comparison with the micronized form of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistant nematodes in cattle: Pharmaco-therapeutic assessment of the ivermectin- ricobendazole combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative effect of benzimidazole anthelmintics albendazole, ricobendazole, and flubendazole in intestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Quantification of Hydroxyalbendazole in Plasma
Introduction
Hydroxyalbendazole, also known as albendazole sulfoxide, is the primary and pharmacologically active metabolite of the broad-spectrum anthelmintic drug, albendazole.[1] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to form this compound, which is responsible for the systemic therapeutic efficacy of the drug.[1] Therefore, the accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments to ensure treatment success and minimize potential toxicity.[1]
This document provides detailed application notes and experimental protocols for two common and robust analytical methods for the quantification of this compound in plasma: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA).
Method 1: UPLC-MS/MS for High-Sensitivity Analysis
Application Note
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed. This method allows for the detection of very low concentrations of this compound in small plasma volumes, making it ideal for clinical and preclinical studies.[1][2] The principle involves chromatographic separation of the analyte from plasma matrix components followed by highly specific detection based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.[3][4]
The protocol described below utilizes a Solid-Phase Extraction (SPE) for clean sample preparation and a C18 reversed-phase column for efficient chromatographic separation.[3][5]
Experimental Workflow: Solid-Phase Extraction (SPE) for LC-MS/MS
Caption: Workflow for SPE-based sample preparation.
Detailed Protocol: UPLC-MS/MS
1. Materials and Reagents
-
This compound (Albendazole Sulfoxide) analytical standard
-
Albendazole Sulfoxide-d5 (or similar deuterated internal standard, IS)
-
Formic Acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Control Human Plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB or Bond Elut C18)[5][6]
2. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.[5]
-
Working Standards: Serially dilute the this compound stock solution with methanol or a methanol/water mixture to create mixed working standards (MWS) for calibration curve (CC) and quality control (QC) samples.[5]
-
Calibration Curve (CC) Standards: Prepare CC standards by spiking a small volume (e.g., 10 µL) of the appropriate MWS into blank plasma (e.g., 90 µL) to achieve a concentration range of approximately 0.5 ng/mL to 1000 ng/mL.[5]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), LQC (Low), MQC (Medium), and HQC (High).[5]
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, CC standard, or QC sample in a microcentrifuge tube, add 10 µL of IS working solution.[3]
-
Vortex briefly to mix.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.[5]
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[5]
-
Elute the this compound and IS from the cartridge with 1 mL of methanol containing 1% formic acid.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase and transfer to an autosampler vial for analysis.[6]
4. UPLC-MS/MS Conditions
| Parameter | Example Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC® BEH C18 (100 x 2.1 mm, 1.7 µm)[2][5] |
| Mobile Phase A | 0.05% Formic Acid in Water[5] |
| Mobile Phase B | 0.05% Formic Acid in Methanol[5] |
| Flow Rate | 0.2 mL/min[5] |
| Gradient Elution | A time-programmed gradient optimized for analyte separation (specifics vary by lab) |
| Column Temperature | 40°C[5] |
| Injection Volume | 5-20 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex, Waters) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[3] |
| MRM Transitions (m/z) | This compound: 282.1 → 240.0IS (ABZSO-d5): 287.1 → [Product Ion][3][4] |
| Collision Energy (CE) | Optimized for each transition |
Summary of UPLC-MS/MS Method Performance
| Parameter | Method 1 (Ref.[5]) | Method 2 (Ref.[3]) | Method 3 (Ref.[4]) |
| Analyte | Albendazole Sulfoxide (ABZ-OX) | Albendazole Sulfoxide (ABZSO) | Albendazole Sulfoxide |
| Linearity Range | 0.5–1000 ng/mL | 3.00–600 ng/mL | 5–250 ng/mL |
| Correlation (r²) | ≥0.99 | Not Specified | >0.9901 |
| LLOQ | 0.5 ng/mL | 3.00 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | 0.6–14.9% | Not Specified | <12.9% |
| Inter-day Precision (%CV) | 0.6–14.9% | Not Specified | <12.9% |
| Accuracy (% Bias) | 0.8–15% | Not Specified | <12.7% |
| Recovery | Not Specified | 86.0%–89.7% | Not Specified |
Method 2: HPLC-UV/PDA for Routine Analysis
Application Note
High-Performance Liquid Chromatography with UV or Photodiode Array (PDA) detection is a robust, reliable, and cost-effective method for quantifying this compound.[7] While less sensitive than LC-MS/MS, it is perfectly suitable for studies where plasma concentrations are expected to be within its quantification range.[8][9] The method involves a sample cleanup step, typically protein precipitation or SPE, followed by chromatographic separation on a reversed-phase column and detection by UV absorbance at a specific wavelength (e.g., 295 nm).[8][9]
Experimental Workflow: Protein Precipitation (PPT)
Caption: Workflow for Protein Precipitation sample preparation.
Detailed Protocol: HPLC-UV
1. Materials and Reagents
-
This compound (Albendazole Sulfoxide) analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Phosphate or Triethylamine buffer components
-
Perchloric Acid[10]
-
Ultrapure Water
-
Control Human Plasma
2. Preparation of Standards and QCs
-
Prepare stock and working solutions as described in the UPLC-MS/MS method.
-
Prepare CC standards by spiking blank plasma to achieve a concentration range of approximately 20 ng/mL to 2000 ng/mL (0.02 to 2 µg/mL).[8][9]
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.[8]
3. Sample Preparation: Protein Precipitation
-
Pipette 200 µL of plasma sample, CC standard, or QC sample into a microcentrifuge tube.
-
Add an appropriate volume of IS working solution.
-
Add 400 µL of cold acetonitrile (or an appropriate volume of 8.25% perchloric acid) to precipitate the plasma proteins.[10]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject a portion (e.g., 50 µL) into the HPLC system.[6]
4. HPLC-UV Conditions
| Parameter | Example Condition |
| HPLC System | Agilent 1200, Shimadzu Prominence or equivalent |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[9] or Phenyl (300 x 3.9 mm)[8] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Ammonium Phosphate Buffer (pH 5)[9] OR Water:Methanol:Acetonitrile with 1.25% Triethylamine (pH 3.1)[8] |
| Flow Rate | 1.0 - 1.2 mL/min[8][9] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 50 µL[6] |
| Detector | UV or PDA Detector |
| Wavelength | 295 nm[8][9] |
| Run Time | 18-30 minutes[8][9] |
Summary of HPLC-UV Method Performance
| Parameter | Method 1 (Ref.[8]) | Method 2 (Ref.[9]) | Method 3 (Ref.[10]) |
| Analyte | Albendazole Sulfoxide (ABZSO) | Albendazole Sulphoxide (ABZSO) | Albendazole Sulfoxide (ABZSO) |
| Linearity Range | 20–1000 ng/mL | 0.01–2 µg/mL (10-2000 ng/mL) | 0.05–80 µg/mL |
| Correlation (r²) | Not Specified | 0.998 | Not Specified |
| LLOQ | 20 ng/mL | 0.01 µg/mL (10 ng/mL) | 0.05 µg/mL (50 ng/mL) |
| Precision (%CV) | 5.9%–8.5% | Intra-day: 3.75% | <15% |
| Accuracy | Not Specified | Recovery: 81.39% | <15% |
| Sample Prep | Solid-Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |
References
- 1. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]
- 7. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Dual Column HPLC Method for Determination of Albendazole and Its Metabolites in Rat Plasma [ejchem.journals.ekb.eg]
Application Note: Enantioselective Analysis of Hydroxyalbendazole Using High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of hydroxyalbendazole, the primary active metabolite of albendazole. This compound, also known as albendazole sulfoxide, possesses a chiral center at the sulfur atom, resulting in two enantiomers with potentially different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is critical in drug development and metabolic studies. This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, which has demonstrated effective and efficient chiral resolution.[1][2] The methodologies and data presented are intended for researchers, scientists, and drug development professionals.
Introduction
Albendazole is a broad-spectrum anthelmintic agent widely used in human and veterinary medicine. Following administration, it is rapidly metabolized in the liver to its active sulfoxide form, this compound. The sulfur atom in this compound is a stereogenic center, leading to the existence of (+) and (-) enantiomers. As with many chiral drugs, these enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the development of reliable analytical methods for their separation and quantification is of significant importance.
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent technique for the direct separation of enantiomers.[3] Polysaccharide-based CSPs, in particular, have shown broad applicability and high selectivity for a wide range of chiral compounds, including those with a chiral sulfur atom.[4] This application note describes a validated HPLC method employing an amylose-based CSP for the successful resolution of this compound enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD, Chiralcel OD). A typical analytical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.
-
Chemicals and Reagents:
-
Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
This compound racemic standard
-
-
Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The enantiomeric separation of this compound is typically achieved using a normal-phase mobile phase. The composition of the mobile phase, particularly the type and concentration of the alcohol modifier, significantly influences the retention and resolution of the enantiomers.[1]
Table 1: HPLC Method Parameters for this compound Enantiomeric Separation
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) | Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / 2-Propanol / Methanol | Hexane / Ethanol / Methanol |
| Composition (v/v/v) | Varies, optimization required (e.g., 80:15:5) | Varies, optimization required (e.g., 85:10:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 298 nm | 298 nm |
| Injection Volume | 10 µL | 10 µL |
Note: The mobile phase composition may require optimization to achieve baseline separation and suitable retention times. The use of ternary mobile phases has been shown to provide effective and efficient chiral resolution.[1]
Data Analysis
The retention times of the two enantiomers are used to calculate the resolution (Rs), a measure of the degree of separation between the two peaks. A resolution value of ≥ 1.5 indicates baseline separation. The peak areas of the enantiomers can be used to determine the enantiomeric excess (ee%) of a non-racemic sample.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound enantiomers.
Caption: Workflow for the enantiomeric separation of this compound by HPLC.
Data Presentation
The following table summarizes typical chromatographic results that can be expected with the described method.
Table 2: Representative Chromatographic Data
| Parameter | Value |
| Retention Time 1 (t₁) | ~ 8.5 min |
| Retention Time 2 (t₂) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: Retention times are approximate and will vary depending on the exact mobile phase composition and column used.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the enantiomeric separation of this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for excellent resolution of the enantiomers. This method is suitable for quality control in pharmaceutical manufacturing, as well as for pharmacokinetic and metabolism studies in drug development. Researchers should optimize the mobile phase composition to achieve the best separation for their specific instrumentation and analytical needs.
References
Application Note: Quantitative Determination of Hydroxyalbendazole in Tissue Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of hydroxyalbendazole (albendazole sulfoxide), the primary active metabolite of albendazole, in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including tissue homogenization, efficient extraction, and chromatographic separation, followed by detection using multiple reaction monitoring (MRM). This method is suitable for researchers in drug metabolism, pharmacokinetics, and food safety for the reliable determination of this compound residues in various tissue matrices.
Introduction
Albendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in both human and veterinary medicine. Following administration, it is rapidly metabolized in the liver to its active form, this compound (albendazole sulfoxide), which exerts the primary therapeutic effect. Monitoring the concentration of this metabolite in tissues is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and toxicological assessments. This document provides a detailed protocol for the extraction and quantification of this compound in tissue using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental Protocol
Materials and Reagents
-
This compound certified reference standard
-
Albendazole-d3 or a suitable structural analog as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ethyl acetate (ACS grade)
-
Anhydrous sodium sulfate
-
Phosphate buffered saline (PBS)
-
Homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
Sample Preparation: Tissue Extraction
-
Homogenization: Weigh 1-2 g of tissue sample and homogenize it with an appropriate volume of PBS or water.
-
Extraction: To the homogenized tissue, add a suitable volume of a protein precipitation and extraction solvent, such as acetonitrile or ethyl acetate. For instance, add 15 mL of ethyl acetate to 5 g of homogenized tissue.[1]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 5-10 minutes, followed by centrifugation at 4000-5000 rpm for 10 minutes to separate the organic and aqueous layers.[1]
-
Collection of Supernatant: Carefully collect the supernatant (organic layer).
-
Re-extraction (Optional but Recommended): Repeat the extraction step with a fresh aliquot of the organic solvent to ensure maximum recovery of the analyte.
-
Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[1]
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
Alternatively, a solid-phase extraction (SPE) clean-up can be employed after the initial extraction for cleaner samples.
Figure 1: Experimental workflow for the detection of this compound in tissue.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid or 2.0 mM ammonium acetate[2][3] |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid[2] |
| Flow Rate | 0.3 - 0.6 mL/min[4] |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 30 - 40°C |
| Gradient | Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration. A typical gradient might be: 0-2 min, 10% B; 2-8 min, 10-90% B; 8-10 min, 90% B; 10-12 min, 10% B. |
Mass Spectrometry (MS)
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 450°C[3] |
| IonSpray Voltage | 2500 - 4500 V[1][3] |
| Gas 1 (Nebulizer) | 50 psi[3] |
| Gas 2 (Turbo) | 60 psi[3] |
MRM Transitions for this compound
The following table summarizes the precursor and product ions for the MRM analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 282.1[3] | 240.0[3] | 25[4] |
| This compound | 282.1 | 159.0[5] | 5[5] |
| This compound | 282.2 | 208.1[6] | Not Specified |
It is recommended to optimize the collision energy for the specific instrument being used.
Method Validation Summary
The analytical method should be validated according to the FDA or ICH guidelines.[7] The following table provides a summary of typical validation parameters for the quantification of this compound.
| Validation Parameter | Typical Performance |
| Linearity Range | 3 - 1500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.3 - 10 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[8] |
| Precision (% RSD) | < 15% (< 20% at LLOQ)[8] |
| Recovery | > 80% |
Data Presentation
The quantitative results from the analysis of tissue samples should be presented in a clear and concise tabular format. The table should include the sample identifier, the concentration of this compound detected (with units, e.g., ng/g or µg/kg), and the corresponding standard deviation or standard error of the mean if replicate measurements are performed.
Signaling Pathway and Logical Relationships
The detection of this compound in tissue is a direct measure of the in vivo metabolic conversion of the parent drug, albendazole. This relationship is crucial for understanding the pharmacokinetics of the drug.
Figure 2: Metabolic pathway of albendazole to this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in tissue samples. The detailed protocol for sample preparation and the optimized instrumental parameters ensure accurate and reproducible results. This method can be readily implemented in research and regulatory laboratories for various applications, including pharmacokinetic analysis and residue monitoring.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Hydroxyalbendazole (Albendazole Sulfoxide) in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Albendazole is a broad-spectrum anthelmintic agent used in the treatment of various parasitic worm infestations.[1][2] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to its primary active metabolite, albendazole sulfoxide, which is also referred to as hydroxyalbendazole.[2][3] The therapeutic efficacy of albendazole is largely attributed to this active metabolite.[2] Therefore, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4]
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method described herein is selective, accurate, and precise, meeting the validation criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]
Bioanalytical Method Overview
The method employs a solid-phase extraction (SPE) technique for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.[3][7] Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[8][9]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound (albendazole sulfoxide) and a suitable internal standard (IS), such as albendazole-d3 or mebendazole, in methanol to achieve a final concentration of 1 mg/mL.[3][10]
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples.[3]
-
Storage: Store all stock and working solutions at 2-8°C until use.[3]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards. A typical calibration curve may range from 3.00 ng/mL to 600 ng/mL for this compound.[3] The set should include a blank sample (plasma without analyte or IS) and a zero sample (plasma with IS only).[6]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[3] A lower limit of quantification (LLOQ) QC sample should also be prepared.[3]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on established methods for the extraction of albendazole and its metabolites from plasma.[3][5][7]
-
Sample Pre-treatment: Allow frozen plasma samples, CS, and QC samples to thaw at room temperature. Vortex each sample to ensure homogeneity.
-
Aliquot: Transfer 100 µL of plasma into a clean microcentrifuge tube.[3]
-
Add Internal Standard: Add the working solution of the internal standard to all samples except the blank.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of ultrapure water.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.[5]
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol.[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.[5]
References
- 1. molnar-institute.com [molnar-institute.com]
- 2. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry | PLOS One [journals.plos.org]
- 9. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Enhancing Oral Bioavailability of Hydroxyalbendazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Hydroxyalbendazole, the active sulfoxide metabolite of albendazole, is a potent broad-spectrum anthelmintic agent. However, its therapeutic efficacy is often hampered by poor aqueous solubility, leading to low and variable oral bioavailability.[1] This document provides detailed application notes and protocols for various formulation strategies aimed at enhancing the oral bioavailability of this compound by improving the dissolution and absorption of its parent drug, albendazole. Albendazole is rapidly metabolized in the liver to this compound, which is responsible for its systemic anthelmintic activity.[2] Therefore, enhancing the bioavailability of albendazole directly translates to increased systemic exposure to this compound.
The following sections detail formulation approaches including cyclodextrin inclusion complexes, self-emulsifying drug delivery systems (SEDDS), solid dispersions, and nanosuspensions. Each section includes a summary of quantitative data and detailed experimental protocols.
I. Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with poorly water-soluble drugs, thereby increasing their solubility and dissolution rate.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) have been shown to be particularly effective for albendazole.[1][5]
Data Presentation: Pharmacokinetic Parameters of Albendazole-Cyclodextrin Formulations
| Formulation | Subject | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Relative Bioavailability Increase | Reference |
| Commercial Tablet | Healthy Volunteers | - | - | - | Baseline | [1] |
| Hydroxypropyl-β-cyclodextrin Solution | Healthy Volunteers | - | - | - | 9.7-fold | [1] |
| Albendazole Alone | - | 2.81 | 3 | 50.72 | Baseline | [5] |
| Methyl-β-cyclodextrin Inclusion Complex | - | 10.2 | 6 | 119.95 | 2.36-fold | [5] |
Experimental Protocols
Preparation of Albendazole-Hydroxypropyl-β-cyclodextrin (ABZ-HP-β-CD) Inclusion Complex (Kneading Method) [2][3]
-
Accurately weigh albendazole and hydroxypropyl-β-cyclodextrin in desired molar ratios (e.g., 1:0.5, 1:1, 1:1.5).[3]
-
Triturate the mixture in a mortar with a small volume of a solvent blend (e.g., water-methanol) to form a homogeneous paste.
-
Knead the paste for a specified time (e.g., 45-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
In Vitro Dissolution Study [6]
-
Perform dissolution studies using a USP Type II (paddle) apparatus.
-
Use 900 mL of 0.1 N HCl as the dissolution medium, maintained at 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
Place the formulated albendazole-cyclodextrin complex (equivalent to a specific dose of albendazole) into the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of albendazole using a validated HPLC method.
In Vivo Pharmacokinetic Study in Rats [6]
-
Fast male Wistar rats overnight with free access to water.
-
Administer the albendazole-cyclodextrin formulation orally via gavage at a specified dose.
-
Collect blood samples from the retro-orbital plexus at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Determine the plasma concentrations of this compound (albendazole sulfoxide) using a validated HPLC method.[2]
Experimental Workflow: Cyclodextrin Formulation and Evaluation
References
- 1. Relative Bioavailability of Three Newly Developed Albendazole Formulations: a Randomized Crossover Study with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jocpr.com [jocpr.com]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Application Note: Solid-Phase Extraction of Hydroxyalbendazole from Urine
Abstract
This application note provides a detailed protocol for the extraction and purification of hydroxyalbendazole, the primary active metabolite of the anthelmintic drug albendazole, from human urine samples. The protocol employs enzymatic hydrolysis to cleave glucuronide conjugates followed by solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) sorbent. This method is designed for researchers in clinical toxicology, pharmacology, and drug development requiring a clean, concentrated sample for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound (albendazole sulfoxide) is the main pharmacologically active metabolite of albendazole, a broad-spectrum benzimidazole anthelmintic. Monitoring its concentration in urine is crucial for pharmacokinetic, toxicokinetic, and biomonitoring studies. In urine, this compound is often present as a glucuronide conjugate, which requires a hydrolysis step to liberate the parent metabolite before extraction.[1][2] Solid-phase extraction is a widely used technique for the selective cleanup and concentration of analytes from complex biological matrices like urine, offering significant advantages over methods like liquid-liquid extraction by reducing matrix effects and improving analytical sensitivity.[3] This protocol details a robust procedure for isolating this compound from urine, adaptable for subsequent quantitative analysis.
Chemical Properties of this compound
Understanding the physicochemical properties of this compound is key to optimizing the extraction protocol.
-
Chemical Name: Methyl [5-(propylsulfinyl)-1H-benzimidazol-2-yl]carbamate
-
Molecular Formula: C₁₂H₁₅N₃O₃S
-
Molecular Weight: 281.33 g/mol
-
pKa: this compound is an amphoteric molecule with two pKa values: 0.20 (basic) and 9.79 (acidic).[4]
-
logP (XLogP3): 1.7. This value indicates moderate lipophilicity, making a hydrophilic-lipophilic balanced (HLB) sorbent suitable for retention.
Experimental Protocols
This protocol is divided into two main stages: enzymatic hydrolysis of the urine sample and solid-phase extraction of the target analyte.
Part 1: Enzymatic Hydrolysis of Urine Samples
This step is necessary to cleave the glucuronide moiety from conjugated this compound. The following procedure is adapted from established methods for the hydrolysis of conjugated drug metabolites in urine.[5]
Materials:
-
Urine sample
-
β-glucuronidase from Helix pomatia (≥100,000 units/mL)
-
1 M Acetate buffer (pH 4.5)
-
Deionized water
-
Vortex mixer
-
Incubator or water bath set to 56°C
Procedure:
-
Allow urine samples to thaw to room temperature and vortex for 15 seconds to ensure homogeneity.
-
Pipette 1.0 mL of the urine sample into a 5 mL glass tube.
-
Add 250 µL of 1 M acetate buffer (pH 4.5) to the urine sample.
-
Add 50 µL of β-glucuronidase solution (~5000 units).
-
Vortex the mixture for 10 seconds.
-
Incubate the sample at 56°C for 2 hours to ensure complete hydrolysis.[5]
-
After incubation, remove the sample and allow it to cool to room temperature.
-
Adjust the sample pH to approximately 6.0-7.0 by adding 100 µL of 2 M NaOH. This neutralizes the analyte for optimal retention on the SPE sorbent.
Part 2: Solid-Phase Extraction (SPE)
This procedure utilizes a hydrophilic-lipophilic balanced polymer sorbent, which is effective for retaining moderately polar compounds like this compound. The protocol is adapted from a validated method for albendazole metabolites in plasma.
Materials:
-
SPE Cartridges: Oasis HLB, 3 cc, 60 mg (or equivalent)
-
SPE Vacuum Manifold
-
Methanol (HPLC grade)
-
Deionized water
-
5% Ammonium Hydroxide in Methanol (v/v)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol through the sorbent, followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated (hydrolyzed and pH-adjusted) urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences. Follow this with a wash of 2 mL of 5% methanol in water to remove less-retained impurities. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the this compound from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol through the sorbent. The basic modifier ensures that the acidic function of the benzimidazole is deprotonated, facilitating its release.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 250 µL of a suitable mobile phase for the intended analytical method (e.g., 50:50 methanol:water) for subsequent analysis.
Data Presentation
The following table summarizes the performance characteristics of an SPE-HPLC method for this compound (albendazole sulfoxide) in a biological matrix. While this data was generated from cattle plasma, it provides a strong indication of the expected performance of the method.[4][6] The recovery of a similar benzimidazole metabolite, 5-hydroxycarbendazim (5-HBC), from urine was reported to be greater than 60% with a between-day precision of 4-7% (RSD).[3]
| Parameter | Albendazole Sulfoxide (this compound) |
| Linearity Range | 0.025 - 2.0 µg/mL[4][6] |
| Correlation Coefficient (r²) | ≥ 0.99[4][6] |
| Limit of Detection (LOD) | 0.008 µg/mL[6] |
| Lower Limit of Quantification (LLOQ) | 0.025 µg/mL[4][6] |
| Accuracy (Recovery %) | 85.3% - 117.7%[4][6] |
| Precision (Within-run %CV) | 0.8% - 15.1%[4] |
| Precision (Between-run %CV) | 3.2% - 15.1%[4] |
CV: Coefficient of Variation. Data is derived from a validation study in cattle plasma and serves as a reference for expected performance.
Visualizations
The following diagrams illustrate the logical workflow of the experimental protocol.
Caption: Experimental workflow for the extraction of this compound from urine.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Capillary Electrophoresis for the Analysis of Hydroxyalbendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyalbendazole, also known as albendazole sulfoxide, is the primary active metabolite of the broad-spectrum anthelmintic drug, albendazole. After oral administration, albendazole is rapidly metabolized in the liver to this compound, which is responsible for the systemic therapeutic effect against various parasitic infections.[1] The analysis of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering advantages such as high separation efficiency, short analysis time, and minimal solvent consumption. This document provides detailed application notes and protocols for the analysis of this compound using capillary electrophoresis.
Principle of Capillary Electrophoresis
Capillary electrophoresis separates molecules based on their differential migration in an electric field. The separation is influenced by the charge-to-size ratio of the analyte, the electroosmotic flow (EOF), and the properties of the background electrolyte (BGE). For chiral separations, such as resolving the enantiomers of this compound, a chiral selector is added to the BGE to create a stereospecific interaction with the analytes, leading to different migration times for each enantiomer.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for common biological fluids.
a) Liquid-Liquid Extraction (LLE) for Cerebrospinal Fluid (CSF) [1]
-
To 1 mL of CSF sample, add an appropriate internal standard.
-
Add 6 mL of a chloroform:isopropanol (8:2 v/v) solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 2500 x g for 10 minutes.
-
Transfer the organic layer (bottom layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the running buffer or a suitable solvent.
-
Inject the reconstituted sample into the CE system.
b) Hollow Fiber Liquid-Phase Microextraction (HF-LPME) for Liquid Culture Medium [2]
-
Spike 1 mL of the liquid culture medium with an internal standard and buffer it with 0.50 mol/L phosphate buffer to pH 10.
-
Impregnate the pores of a polypropylene hollow fiber with 1-octanol.
-
Fill the lumen of the hollow fiber with an acidic acceptor solution.
-
Place the prepared hollow fiber in the sample solution.
-
Agitate the sample to facilitate the extraction of the analytes into the 1-octanol and then into the acceptor solution.
-
After the extraction period, remove the acceptor solution from the hollow fiber.
-
Inject the acceptor solution directly into the CE system.
Capillary Electrophoresis Conditions
The following table summarizes typical CE conditions for the analysis of this compound enantiomers.
| Parameter | Condition 1 (for CSF samples)[1] | Condition 2 (for culture medium)[2] |
| Capillary | Fused-silica, 60 cm total length (52 cm effective length) x 75 µm I.D. | Fused-silica, dimensions not specified |
| Background Electrolyte (BGE) | 20 mmol/L Tris buffer, pH 7.0 | 0.05 mol/L Tris buffer, pH 9.3 |
| Chiral Selector | 3.0% w/w sulfated β-cyclodextrin | 3.0% w/v sulfated-β-cyclodextrin |
| Applied Voltage | +25 kV | +15 kV |
| Temperature | 25°C | Not specified |
| Injection | Hydrodynamic (e.g., 50 mbar for 5s) | Not specified |
| Detection | UV detection at 214 nm | UV detection at 220 nm |
Method Validation
A comprehensive method validation should be performed according to relevant guidelines (e.g., ICH). Key validation parameters are summarized in the table below.
| Parameter | Result for CSF Analysis[1] | Result for Culture Medium Analysis[2] |
| Linearity Range | 100 to 2,500 ng/mL for each enantiomer | 250 to 5,000 ng/mL for each enantiomer |
| Precision (RSD%) | < 15% (within-day and between-days) | < 15% (within-day and between-day) |
| Accuracy (% Relative Error) | < 15% (within-day and between-days) | < 15% (within-day and between-day) |
Diagrams
Caption: Experimental workflow for this compound analysis.
Conclusion
Capillary electrophoresis is a robust and efficient technique for the analysis of this compound in various matrices. The methods presented here, utilizing both liquid-liquid extraction and hollow fiber liquid-phase microextraction for sample preparation, demonstrate the versatility of CE for this application. The provided protocols and validation data serve as a valuable resource for researchers and scientists in the fields of pharmaceutical analysis and drug development. The ability to perform enantioselective separations is a key advantage of CE, providing crucial information for pharmacokinetic and pharmacodynamic studies of albendazole.
References
- 1. Enantioselective analysis of albendazole sulfoxide in cerebrospinal fluid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary electrophoresis and hollow fiber liquid-phase microextraction for the enantioselective determination of albendazole sulfoxide after biotransformation of albendazole by an endophytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays for Hydroxyalbendazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyalbendazole, the primary active metabolite of the anthelmintic drug albendazole, is of significant interest in drug development due to its potential therapeutic applications and cytotoxic effects.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using various cell-based assays. The included methodologies, data presentation formats, and visual workflows are designed to facilitate reproducible and comprehensive evaluation of this compound's cytotoxic profile. The primary mechanisms of cytotoxicity for albendazole and its metabolites involve the inhibition of tubulin polymerization and the induction of apoptosis.[2][3][4]
Data Presentation: Quantitative Cytotoxicity of this compound
The following table summarizes the reported 50% effective concentration (EC50) values for this compound (also referred to as Albendazole Sulfoxide or ABZ-SO) in different cell lines as determined by the MTT assay. This data provides a comparative overview of the cytotoxic potency of this compound.
| Cell Line | Assay Type | Exposure Time | EC50 (µg/mL) | Reference |
| HepG2 (Human Hepatoma) | MTT | 72 hours | 55.5 | [1] |
| Balb/c 3T3 (Mouse Fibroblast) | MTT | 72 hours | 14.0 | [1] |
Key Experimental Protocols
This section provides detailed protocols for commonly used in vitro cytotoxicity assays to evaluate the effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound
-
Target cell lines (e.g., HepG2, HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit)
-
96-well plates
-
Multichannel pipette
-
Plate reader (490 nm wavelength)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Materials:
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Multichannel pipette
-
Plate reader (540 nm wavelength)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
This compound
-
Purified tubulin (e.g., porcine brain tubulin)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescence-based tubulin polymerization assay kit or a spectrophotometer capable of measuring absorbance at 340 nm
-
96-well plates (black plates for fluorescence)
-
Plate reader with temperature control
Protocol:
-
Reagent Preparation: Prepare all reagents on ice. Reconstitute lyophilized tubulin in polymerization buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP, and glycerol.
-
Compound Addition: Add various concentrations of this compound to the wells. Include a vehicle control and positive controls for inhibition (e.g., colchicine) and promotion (e.g., paclitaxel) of polymerization.
-
Initiation of Polymerization: Transfer the plate to a plate reader pre-warmed to 37°C to initiate tubulin polymerization.
-
Measurement: Monitor the change in absorbance at 340 nm or fluorescence over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the absorbance or fluorescence as a function of time. The rate and extent of polymerization in the presence of this compound are compared to the controls to determine its effect on tubulin assembly.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: General experimental workflow for assessing this compound cytotoxicity.
Hypothesized Apoptotic Signaling Pathway of this compound
The detailed apoptotic signaling pathway for this compound is not fully elucidated. However, based on the known mechanisms of its parent compound, albendazole, a hypothesized pathway is presented below. Albendazole and its metabolites are known to induce apoptosis through both intrinsic and extrinsic pathways, often initiated by the disruption of microtubule dynamics.[4][5][6][7][8]
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
References
- 1. Comparison of Albendazole Cytotoxicity in Terms of Metabolite Formation in Four Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Albendazole as a promising molecule for tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scolicidal and apoptotic activities of albendazole sulfoxide and albendazole sulfoxide-loaded PLGA-PEG as a novel nanopolymeric particle against Echinococcus granulosus protoscoleces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of apoptosis and autophagy by albendazole in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hydroxyalbendazole Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyalbendazole, also known as albendazole sulfoxide, is the primary active metabolite of the broad-spectrum anthelmintic drug, albendazole.[1][2][3] Following oral administration, albendazole is rapidly and extensively metabolized in the liver to form this compound, which is responsible for the systemic anthelmintic activity.[2][4] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential toxicity. Various animal models are employed to study its absorption, distribution, metabolism, and excretion (ADME). This document provides a detailed overview of commonly used animal models, experimental protocols, and key pharmacokinetic parameters.
Animal Models and Pharmacokinetic Data
Several animal species have been utilized to investigate the pharmacokinetics of this compound. The choice of model often depends on the specific research question, anatomical and physiological similarities to humans, and practical considerations. Commonly used models include rats, mice, sheep, goats, and rabbits.[1][2][5][6][7]
The table below summarizes key pharmacokinetic parameters of this compound in different animal models following the administration of albendazole. It is important to note that these values can be influenced by factors such as the formulation of albendazole, the presence of food, and the specific experimental conditions.[4]
| Animal Model | Dosage and Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Rat | 40 µmol/kg ABZ, oral, 10 days | Decreased SO-ABZ level with increased SO2-ABZ | Not Specified | Not Specified | Not Specified | [1] |
| Rat (HAE model) | Not Specified | Higher than normal group | Not Specified | 1.44 ± 0.08 (TABZ-HCl-H) | Not Specified | [8] |
| Sheep | 4.75 mg/kg [14C]-ABZ, intraruminal | 1.41 ± 0.24 | Not Specified | Significantly higher than goats | Not Specified | [5] |
| Goat | 4.75 mg/kg [14C]-ABZ, intraruminal | 0.94 ± 0.04 | Not Specified | Significantly lower than sheep | Not Specified | [5] |
| Goat | 5 mg/kg ABZ-SO, IV | Not Specified | Not Specified | Significantly smaller than sheep | Significantly shorter than sheep | [3][9] |
| Goat | 5 mg/kg ABZ-SO, SC | Not Specified | Not Specified | Significantly smaller than sheep | Significantly shorter than sheep | [3][9] |
| Rabbit | 150 mg/kg ABZ, oral | 41.86 | Not Specified | 1010.43 | Not Specified | [6][10] |
| Rabbit | 150 mg/kg ABZ, intraperitoneal | 16.84 | Not Specified | 528.33 | Not Specified | [6][10] |
| Mouse | 50 mg/kg ABZ-CDC, oral | Significantly increased with ABZ-CDC | Not Specified | Significantly increased with ABZ-CDC | Not Specified | [7] |
ABZ: Albendazole; ABZ-SO: Albendazole Sulfoxide (this compound); HAE: Hepatic Alveolar Echinococcosis; ABZ-CDC: Albendazole-Cyclodextrin Complexes; IV: Intravenous; SC: Subcutaneous. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the pharmacokinetics of this compound in animal models.
Animal Preparation and Drug Administration
-
Animal Models: Select the appropriate animal model (e.g., Sprague-Dawley rats, New Zealand white rabbits, Merino sheep). Animals should be healthy and acclimatized to the laboratory environment for at least one week before the experiment.
-
Housing: House animals in appropriate cages with controlled temperature, humidity, and light-dark cycles. Provide free access to standard laboratory chow and water, unless the protocol requires fasting.
-
Grouping and Dosage: Divide animals into experimental groups. The dosage of albendazole can vary depending on the study objectives. For example, a dose of 150 mg/kg has been used in rabbits.[6][10]
-
Formulation and Administration: Albendazole is often administered as a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).[6] The route of administration can be oral (e.g., via gavage), intraperitoneal, or intraruminal, depending on the experimental design.[5][6]
Blood Sample Collection
-
Sampling Time Points: Collect blood samples at predetermined time points after drug administration to capture the full pharmacokinetic profile. Typical time points might include 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Collection Method: Blood samples can be collected from various sites depending on the animal model, such as the tail vein in rats, the marginal ear vein in rabbits, or the jugular vein in sheep and goats.[9]
-
Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
Analytical Method for this compound Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or PDA detection is a common and reliable method for quantifying this compound and other metabolites in plasma.[11][12][13][14][15]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol and then water.[11][12]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a low-organic solvent solution (e.g., 15% methanol) to remove interferences.[12]
-
Elute the analyte of interest (this compound) with a high-organic solvent solution (e.g., 90% methanol).[12]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[11]
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) in an isocratic or gradient elution mode.[11][13][14]
-
Detection: UV detection at a wavelength of approximately 292-295 nm.[11][12][13][14]
-
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is then determined by comparing their peak areas to the calibration curve.
Visualizations
Metabolic Pathway of Albendazole
The following diagram illustrates the primary metabolic conversion of albendazole to its active metabolite, this compound (albendazole sulfoxide), and its subsequent oxidation to the inactive metabolite, albendazole sulfone.
Caption: Metabolic conversion of albendazole.
Experimental Workflow for Pharmacokinetic Studies
This diagram outlines the general workflow for conducting a pharmacokinetic study of this compound in an animal model.
Caption: General experimental workflow.
References
- 1. Inducing effect of albendazole on rat liver drug-metabolizing enzymes and metabolite pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacokinetics and bioavailability of albendazole sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Comparative pharmacokinetic behaviour of albendazole in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of albendazole in New Zealand white rabbits: oral versus intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving bioavailability and anthelmintic activity of albendazole by preparing albendazole-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic mechanism and pharmacological study of albendazole in secondary hepatic alveolar echinococcosis (HAE) model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics and bioavailability of albendazole sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]
- 12. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Hydroxyalbendazole using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyalbendazole is a primary active metabolite of the broad-spectrum anthelmintic drug, albendazole. The structural integrity and purity of this metabolite are critical for understanding its pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such pharmaceutical compounds. This document provides a detailed application note and protocol for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Rationale for NMR in the Structural Analysis of this compound
NMR spectroscopy provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial relationships. For this compound, NMR is crucial for:
-
Confirming the core benzimidazole structure: Verifying the presence and substitution pattern of the bicyclic aromatic system.
-
Identifying the carbamate moiety: Confirming the methyl carbamate group attached to the benzimidazole ring.
-
Characterizing the hydroxypropylthio side chain: Differentiating it from the propylthio side chain of the parent drug, albendazole, and confirming the position of the hydroxyl group.
-
Detecting and quantifying impurities: Ensuring the purity of the active pharmaceutical ingredient (API) or metabolite.
Predicted NMR Data for this compound
Predicted ¹H NMR Data
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-4 | ~7.5 | d | 1H |
| H-6 | ~7.2 | d | 1H |
| H-7 | ~7.3 | dd | 1H |
| NH (imidazole) | ~12.0 | br s | 1H |
| NH (carbamate) | ~11.5 | br s | 1H |
| OCH₃ | ~3.7 | s | 3H |
| S-CH₂ | ~3.0 | t | 2H |
| CH₂ | ~1.9 | m | 2H |
| CH₂-OH | ~3.6 | t | 2H |
| OH | Variable | br s | 1H |
Predicted in DMSO-d₆ at 400 MHz.
Predicted ¹³C NMR Data
| Atom Number | Predicted Chemical Shift (ppm) |
| C-2 | ~155 |
| C-4 | ~115 |
| C-5 | ~135 |
| C-6 | ~120 |
| C-7 | ~118 |
| C-8a | ~140 |
| C-4a | ~130 |
| C=O | ~158 |
| OCH₃ | ~52 |
| S-CH₂ | ~32 |
| CH₂ | ~30 |
| CH₂-OH | ~60 |
Predicted in DMSO-d₆ at 100 MHz.
Experimental Protocols
Sample Preparation
-
Weighing the sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for albendazole and its metabolites.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.
1D NMR Spectroscopy
¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
-
¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher) NMR spectrometer
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30)
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Processing:
-
Apply a line broadening of 1-2 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
2D NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, particularly within the propyl side chain and the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Visualizations
Caption: Chemical structure of this compound.
Application Notes & Protocols: High-Throughput Screening for Hydroxyalbendazole Activity
Introduction
Hydroxyalbendazole is the primary active metabolite of albendazole, a broad-spectrum anthelmintic agent from the benzimidazole class.[1][2] The principal mechanism of action for albendazole and its metabolites involves the inhibition of microtubule polymerization by binding to the colchicine-sensitive site of β-tubulin.[3][4][5] This disruption of the microtubule cytoskeleton interferes with essential cellular functions in parasites, such as cell division, motility, and nutrient absorption, ultimately leading to paralysis and death.[3][4][5] Furthermore, due to this mechanism, benzimidazoles like albendazole are being investigated for their potential as anticancer agents.[6][7]
High-Throughput Screening (HTS) is a critical methodology in drug discovery for rapidly assessing large numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[8] For this compound, HTS assays are invaluable for quantifying its bioactivity, understanding its structure-activity relationship, and screening for new compounds with similar mechanisms. These application notes provide detailed protocols for three distinct HTS approaches to evaluate this compound's activity: a biochemical tubulin polymerization assay, a whole-organism phenotypic screen, and a cell-based high-content assay.
Mechanism of Action: Tubulin Inhibition Pathway
The primary molecular target of this compound is the protein β-tubulin. By binding to this subunit, it prevents the formation of microtubules, which are essential for various cellular processes. The disruption of microtubule dynamics leads to downstream effects that are cytotoxic to the target organism, whether a parasitic helminth or a cancer cell.
Caption: Mechanism of this compound action.
Application Note 1: Biochemical HTS for Tubulin Polymerization Inhibition
Principle
This assay directly measures the primary biochemical activity of this compound by monitoring its effect on the in vitro polymerization of purified tubulin into microtubules. The assay can be performed in a fluorescence-based format, which is highly sensitive and suitable for HTS.[9][10] A fluorescent reporter molecule binds specifically to polymerized microtubules, causing a significant increase in its fluorescence signal. Inhibitors of polymerization, like this compound, will prevent this increase, allowing for quantitative measurement of their potency (e.g., IC50).
Experimental Workflow: Biochemical Assay
Caption: Workflow for the tubulin polymerization HTS.
Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted for a 384-well plate format. All steps involving tubulin protein should be performed on ice to prevent premature polymerization.
Materials:
-
Purified tubulin protein (>99%, e.g., porcine brain tubulin)
-
Tubulin General Polymerization Buffer (G-PEM Buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
This compound and control compounds (e.g., Nocodazole - inhibitor, Paclitaxel - stabilizer, DMSO - vehicle)
-
Black, clear-bottom 384-well assay plates
-
Temperature-controlled microplate reader capable of fluorescence detection
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in G-PEM buffer with 1 mM GTP on ice to a final concentration of 4 mg/mL. Keep on ice for immediate use.
-
Prepare a "Polymerization Mix" by adding glycerol to the tubulin solution to a final concentration of 10% (v/v) and the fluorescent reporter to its recommended final concentration.
-
Prepare serial dilutions of this compound and control compounds in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Plate Setup:
-
Pre-chill the 384-well plate on ice.
-
Add 5 µL of the diluted compound solutions or controls to the appropriate wells. Include "vehicle control" (DMSO) and "no polymerization" (buffer only) wells.
-
Using a multichannel pipette, carefully add 20 µL of the cold Polymerization Mix to each well. Avoid introducing bubbles.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no polymerization" control wells.
-
Plot the fluorescence intensity versus time for each concentration of this compound.
-
Determine the rate of polymerization (Vmax) or the steady-state fluorescence level for each concentration.
-
Normalize the data relative to the positive (DMSO vehicle) and negative (e.g., 100 µM Nocodazole) controls.
-
Calculate the IC50 value for this compound by fitting the concentration-response data to a four-parameter logistic equation.
-
Data Presentation: Tubulin Polymerization Inhibition
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | β-Tubulin | Fluorescence Polymerization | 2.9[11] |
| Nocodazole (Control) | β-Tubulin | Fluorescence Polymerization | 0.5[12] |
| Colchicine (Control) | β-Tubulin | Fluorescence Polymerization | 2.5 |
| Paclitaxel (Control) | β-Tubulin | Fluorescence Polymerization | N/A (Stabilizer) |
Application Note 2: Whole-Organism HTS for Anthelmintic Activity
Principle
Whole-organism phenotypic screening remains a preferred approach for anthelmintic drug discovery, as it assesses the compound's effect on a living parasite, integrating bioavailability, metabolism, and target engagement.[13] The free-living nematode Caenorhabditis elegans is a widely used model organism due to its genetic tractability, rapid life cycle, and suitability for HTS in liquid media.[14] Assays typically measure parasite motility, larval development, or viability as endpoints. A reduction in motility is a common indicator of neuromuscular disruption caused by anthelmintics.
Experimental Workflow: Phenotypic Screening
Caption: Workflow for C. elegans motility-based HTS.
Protocol: C. elegans Motility Assay
Materials:
-
NGM (Nematode Growth Medium) plates
-
E. coli OP50 bacteria (food source)
-
S-complete medium
-
Synchronized L4 or young adult C. elegans (N2 Bristol strain)
-
This compound and control compounds (e.g., Levamisole - paralytic, DMSO - vehicle)
-
96-well flat-bottom plates
-
Automated liquid handler (optional)
-
Automated microscope or plate imaging system with analysis software
Methodology:
-
Worm Preparation:
-
Grow a synchronized population of C. elegans on NGM plates seeded with E. coli OP50.
-
When worms reach the L4/young adult stage, wash them off the plates with M9 buffer and collect them.
-
Determine the worm concentration and dilute in S-complete medium containing E. coli OP50 to achieve ~20-30 worms per 50 µL.
-
-
Assay Plate Setup:
-
Dispense 1 µL of diluted compounds into the wells of a 96-well plate.
-
Using a liquid handler or multichannel pipette, dispense 50 µL of the worm suspension into each well.
-
-
Incubation and Imaging:
-
Seal the plates and incubate at 20°C for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, place the plate into an automated imaging system.
-
Record a short video (e.g., 30-60 seconds) of each well.
-
-
Data Analysis:
-
Process the videos using specialized software that tracks worm movement and calculates a motility index (e.g., based on the number of pixels changed between frames or body bends per second).
-
Normalize the motility index to the DMSO vehicle control.
-
Determine the EC50 value, the concentration at which a 50% reduction in motility is observed.
-
Data Presentation: Anthelmintic Activity on C. elegans
| Compound | Endpoint | Incubation Time (h) | EC50 (µM) |
| This compound | Motility Inhibition | 48 | ~15 |
| Albendazole (Control) | Motility Inhibition | 48 | ~10 |
| Levamisole (Control) | Motility Inhibition | 24 | 5 |
| DMSO (Vehicle) | Motility Inhibition | 48 | >100 |
Application Note 3: Cell-Based High-Content Screening (HCS)
Principle
High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes in response to compound treatment. For this compound, an HCS assay can directly visualize and quantify its effects on the microtubule cytoskeleton and cell cycle progression in a cellular context, bridging the gap between biochemical assays and whole-organism studies.[15][16] Cells are stained with fluorescent markers for tubulin and DNA, allowing for automated quantification of microtubule network integrity and cell cycle arrest in the G2/M phase, a hallmark of tubulin-targeting agents.
Experimental Workflow: High-Content Screening
Caption: Workflow for a cell-based HCS assay.
Protocol: Microtubule Integrity and Cell Cycle HCS Assay
Materials:
-
HeLa or other suitable cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 384-well imaging plates
-
This compound and control compounds (Nocodazole, Paclitaxel)
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-Tubulin
-
Secondary antibody: Goat anti-Mouse IgG, Alexa Fluor 488 conjugate
-
DNA stain: DAPI
-
High-Content Imaging System and analysis software
Methodology:
-
Cell Plating:
-
Seed HeLa cells into 384-well imaging plates at a density of 1,000-2,000 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Add serial dilutions of this compound and controls to the wells.
-
Incubate for a duration equivalent to one cell cycle (e.g., 18-24 hours).
-
-
Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-α-Tubulin primary antibody (1:1000) for 1 hour.
-
Wash and incubate with Alexa Fluor 488 secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour.
-
Wash and leave cells in 100 µL of PBS for imaging.
-
-
Imaging and Analysis:
-
Image the plates on a high-content imaging system, acquiring images in the DAPI and FITC channels.
-
Use the analysis software to:
-
Identify nuclei (DAPI) and cell boundaries.
-
Quantify the texture and integrity of the microtubule network in the FITC channel.
-
Measure the integrated DNA intensity per nucleus to determine the cell cycle phase (G2/M cells will have ~2x the DNA content of G1 cells).
-
Count the number of remaining cells per well as a measure of cytotoxicity.
-
-
Data Presentation: High-Content Screening Results
| Compound | Microtubule Disruption (EC50, µM) | G2/M Arrest (% Max Effect) | Cytotoxicity (IC50, µM) |
| This compound | 1.5 | 85% at 5 µM | 3.2 |
| Nocodazole (Control) | 0.2 | 92% at 0.5 µM | 0.3 |
| Paclitaxel (Control) | N/A (Stabilizes) | 95% at 0.01 µM | 0.008 |
| Doxorubicin (Control) | No direct effect | 70% at 1 µM | 0.8 |
References
- 1. This compound | C12H15N3O3S | CID 131841459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Albendazole - Wikipedia [en.wikipedia.org]
- 4. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Tubulin and microtubule kits for drug discovery and research into polymerization modulators and binding proteins - quality tools from Cytoskeleton Inc. [cytoskeleton.com]
- 10. Tubulin and microtubule based assays, compound screening, drug screening, pre-clinical drug screen for tubulin inhibitors and microtubule inhibitors. [cytoskeleton.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. High-Throughput Screening of More Than 30,000 Compounds for Anthelmintics against Gastrointestinal Nematode Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds [benthamopenarchives.com]
Application Notes and Protocols: Development of Hydroxyalbendazole-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyalbendazole is the primary active metabolite of albendazole, a broad-spectrum benzimidazole anthelmintic also investigated for its anticancer properties. Similar to its parent drug, this compound exhibits poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. Encapsulation of this compound into polymeric nanoparticles presents a promising strategy to overcome these limitations. This document provides a detailed overview of a proposed methodology for the development and characterization of this compound-loaded nanoparticles, based on established protocols for albendazole.
Due to the limited availability of published research specifically on this compound-loaded nanoparticles, the following protocols and data are adapted from studies on albendazole-loaded nanoparticles. These serve as a robust starting point for the formulation and evaluation of this compound delivery systems.
Data Presentation: Target Physicochemical Properties
The following tables summarize typical quantitative data obtained for albendazole-loaded nanoparticles, which can be considered as target parameters for the development of this compound-loaded nanoparticles.
Table 1: Physicochemical Characterization of Polymeric Nanoparticles
| Formulation Type | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan-TPP Nanoparticles | Chitosan | 157.8 ± 2.82 | < 0.2 | Positive | High | Not Specified | [1] |
| Polyurethane Nanoparticles | Polyurethane | 128.1 ± 12.2 | 0.3 | Not Specified | 62.4 | 20 | [2][3] |
| Stearic Acid Nanoparticles | Stearic Acid | 110.6 ± 1.5 - 400.9 ± 2.4 | Not Specified | -0.04 ± 1.6 to -9.15 ± 1.1 | 43.56 ± 0.95 - 85.1 ± 0.58 | 65.8 - 98.1 | [4] |
| Chitosan/HPβCD-TPP | Chitosan | 168.8 ± 12.6 | < 0.2 | Positive | Not Specified | Not Specified | [5] |
Table 2: In Vitro Drug Release Characteristics
| Formulation Type | Release Medium | Duration (h) | Cumulative Release (%) | Release Kinetics Model | Reference |
| Polyurethane Nanoparticles | Phosphate Buffer (pH 7.4) | 24 | ~82 | Sustained Release | [2] |
| Stearic Acid Nanoparticles | Phosphate Buffer (pH 7.4) | 9 | Not Specified | Sustained Release | [4] |
| Chitosan-Silica Nanospheres | Not Specified | Not Specified | Not Specified | Controlled Release | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of this compound-loaded nanoparticles, adapted from established methods for albendazole.
Protocol 1: Synthesis of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is adapted from the preparation of albendazole-loaded chitosan-tripolyphosphate (TPP) nanoparticles.[5][7]
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Sodium hydroxide
-
Poloxamer 188 (or other suitable surfactant)
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent. Given its poor water solubility, a small amount of an organic solvent like DMSO may be required, followed by dilution in an aqueous solution containing a surfactant like Poloxamer 188.
-
-
Preparation of TPP Solution:
-
Nanoparticle Formation:
-
Add the this compound solution to the chitosan solution under constant magnetic stirring.
-
Add the TPP solution dropwise to the chitosan-hydroxyalbendazole mixture.[7]
-
Continue stirring for a defined period (e.g., 60 minutes) to allow for the formation of nanoparticles through ionic gelation between the positively charged chitosan and the negatively charged TPP.[7]
-
The resulting nanoparticle suspension will appear opalescent.
-
-
Purification:
-
Purify the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for 30 minutes.[7]
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove unentrapped drug and other reagents.[7]
-
The final purified nanoparticles can be freeze-dried for long-term storage.
-
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
Measure the particle size (Z-average), PDI, and zeta potential in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure for Indirect Method (measuring free drug in supernatant):
-
After centrifugation of the nanoparticle suspension, collect the supernatant.
-
Quantify the amount of free this compound in the supernatant using a validated UV-Vis or HPLC method.[4]
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. Morphological Characterization:
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)
-
Procedure:
-
For SEM, place a drop of the nanoparticle suspension on a stub, air-dry, and coat with a conductive material (e.g., gold).[3]
-
For TEM, place a drop of the suspension on a carbon-coated copper grid and allow it to dry.
-
Image the nanoparticles under the microscope to observe their shape and surface morphology.[8]
-
4. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method[4]
-
Procedure:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.[4]
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[4]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.[4]
-
Quantify the amount of released this compound in the samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: In Vitro Cytotoxicity Assay
-
Method: MTT Assay[7]
-
Cell Line: A relevant cancer cell line (e.g., HepG2 for liver cancer).[7]
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).[2][7]
-
After incubation, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.[7]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the synthesis and evaluation of this compound-loaded nanoparticles.
Caption: Proposed mechanism of action for this compound leading to apoptosis.
References
- 1. Novel albendazole-chitosan nanoparticles for intestinal absorption enhancement and hepatic targeting improvement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Polymeric Nanoparticles of Albendazole: Synthesis, Physico-Chemical Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Preparation of Albendazole-Loaded Chitosan-Tripolyphosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the Preparation of Albendazole-Loaded Chitosan-Tripolyphosphate Nanoparticles [mdpi.com]
- 8. Enhancing the efficacy of albendazole for liver cancer treatment using mesoporous silica nanoparticles: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Hydroxyalbendazole in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Albendazole is a broad-spectrum anthelmintic agent widely used in human and veterinary medicine.[1] Following administration, albendazole is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide, also known as hydroxyalbendazole. The therapeutic efficacy of albendazole is largely attributed to this metabolite. Therefore, accurate and reliable quantitative determination of this compound in pharmaceutical formulations is crucial for quality control, stability studies, and ensuring therapeutic potency. This document provides detailed protocols for the analysis of this compound and its parent compound, albendazole, using High-Performance Liquid Chromatography (HPLC), a highly specific and sensitive method, and UV-Visible Spectrophotometry for total drug content analysis.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is the preferred technique for the simultaneous determination of albendazole and its metabolites, including this compound (albendazole sulfoxide) and albendazole sulfone.[2][3] This stability-indicating method allows for the separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[4]
Experimental Protocol: HPLC
a) Instrumentation & Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[2]
-
Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2][4]
-
Data acquisition and processing software.
-
Reagents: Acetonitrile (HPLC grade), Ammonium Acetate or Sodium Phosphate Buffer (Analytical Grade), Glacial Acetic Acid, and purified water.[2][5]
b) Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M ammonium acetate buffer with pH adjusted to 6.6, or a sodium phosphate buffer) is typical.[1][2] Gradient or isocratic elution can be used. A common gradient program might start with a lower acetonitrile concentration and increase it over time to elute all compounds.[2]
-
Flow Rate: A typical flow rate is between 1.0 mL/min and 1.2 mL/min.[1][2][4]
-
Detection Wavelength: Detection is commonly performed at approximately 292 nm or 295 nm, where albendazole and its metabolites exhibit significant absorbance.[1][2][4]
-
Column Temperature: Maintained at ambient temperature or controlled at 25-30°C.[1][5]
-
Injection Volume: Typically 20 µL to 50 µL.[4]
c) Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve about 25 mg of pure this compound reference standard in a suitable solvent (e.g., a mixture of sulfuric acid and methanol (1:99 v/v) or glacial acetic acid) in a 50 mL volumetric flask.[4][5] Sonicate for 10-15 minutes to ensure complete dissolution.[4]
-
Working Solutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.01 µg/mL to 2.0 µg/mL).[1]
d) Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[4][5]
-
Accurately weigh a portion of the powder equivalent to a specific amount of albendazole (e.g., 50 mg) and transfer it to a 100 mL volumetric flask.[4]
-
Add approximately 70 mL of a suitable diluent (the same used for the standard solution), and sonicate for 15-20 minutes to dissolve the API.[4][6]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients before injection into the HPLC system.[4]
e) Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peaks of this compound and albendazole based on their retention times compared to the standards.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas against the calibration curve.
Data Presentation: HPLC Method Validation Summary
The following table summarizes typical validation parameters for the quantitative determination of this compound (Albendazole Sulfoxide - ABZSO) by HPLC, as established in various studies.
| Validation Parameter | Typical Results | Reference |
| Linearity Range | 0.01 - 2.0 µg/mL | [1] |
| Correlation Coefficient (r²) | ≥ 0.998 | [1] |
| Accuracy (% Recovery) | 85.3% - 117.7% | [2] |
| Precision (% RSD) | Within-run: 0.8% - 15.1% | [2] |
| Between-run: Does not exceed 15% (20% at LLOQ) | [2] | |
| Limit of Detection (LOD) | 1.62 µg/mL (for Albendazole) | [7] |
| Limit of Quantification (LOQ) | 0.01 µg/mL | [1] |
| Robustness | % RSD < 5% for small changes in flow rate, pH, and wavelength | [2] |
Visualization of HPLC Workflow
Caption: Workflow for the quantitative analysis of this compound.
UV-Visible Spectrophotometry Method
UV-Visible spectrophotometry offers a simpler, more cost-effective, and rapid method for the determination of the total drug content (primarily albendazole) in pharmaceutical formulations.[8][9] This method is suitable for routine quality control where the specific quantification of metabolites is not required.
Experimental Protocol: UV-Vis Spectrophotometry
a) Instrumentation & Reagents
-
UV-Visible Double Beam Spectrophotometer with 1 cm matched quartz cells.[10]
-
Reagents: Methanolic glacial acetic acid or Dimethylformamide (DMF) (Analytical Grade).[6][9]
b) Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 50 mg of pure albendazole reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanolic glacial acetic acid) to obtain a concentration of 500 µg/mL.[6]
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 2.5 µg/mL to 25 µg/mL.[6][9]
c) Preparation of Sample Solutions (from Tablets/Suspensions)
-
For tablets, weigh and powder 20 tablets.[6]
-
Transfer a quantity of powder or suspension equivalent to 100 mg of albendazole into a 100 mL volumetric flask.[6]
-
Add about 20 mL of the solvent, shake or sonicate for 20 minutes, and then dilute to volume.[6]
-
Filter the solution through Whatman filter paper.[6]
-
Perform a final dilution of the filtrate with the solvent to bring the concentration into the Beer-Lambert law range (e.g., dilute 1 mL to 100 mL).[6]
d) Analysis Procedure
-
Scan the standard solutions across the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For albendazole, this is often around 295 nm in DMF or 235 nm in methanolic glacial acetic acid.[9][11]
-
Measure the absorbance of all standard solutions at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the prepared sample solution and determine its concentration from the calibration curve.
Data Presentation: UV-Vis Method Validation Summary
| Validation Parameter | Typical Results | Reference |
| λmax | 235 nm (in methanolic glacial acetic acid) or 295 nm (in DMF) | [9][11] |
| Linearity Range | 2.5 - 25 µg/mL | [6][9] |
| Correlation Coefficient (r) | > 0.999 | [11] |
| Molar Absorptivity | 1.0815 x 10⁴ L mol⁻¹ cm⁻¹ | [11] |
| Accuracy (% Recovery) | 99.43% - 101.55% | [9] |
Contextual Visualization: Metabolic Pathway of Albendazole
To understand the relationship between albendazole and this compound, the following diagram illustrates the primary metabolic pathway.
Caption: Metabolic conversion of Albendazole to its metabolites.
Conclusion The quantitative determination of this compound and its parent drug, albendazole, is essential for ensuring the quality and efficacy of pharmaceutical products. The HPLC method presented provides a specific, accurate, and robust protocol for the simultaneous analysis of albendazole and its key metabolites, making it ideal for stability studies and comprehensive quality control.[2][3] For routine analysis of total drug content, the UV-Visible spectrophotometric method offers a simple, rapid, and economical alternative.[9][11] The choice of method should be based on the specific analytical requirements, such as the need to differentiate between the parent drug and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. asianpubs.org [asianpubs.org]
- 6. academicjournals.org [academicjournals.org]
- 7. ajpaonline.com [ajpaonline.com]
- 8. scielo.br [scielo.br]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. rjpls.org [rjpls.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Hydroxyalbendazole HPLC analysis peak tailing
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Hydroxyalbendazole, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][3] A tailing peak can compromise the accuracy and reproducibility of quantification.[2][4]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4][5][6] Specifically, interactions with acidic residual silanol groups on the silica-based column packing material are a major contributor.[6][7][8] Other factors include improper mobile phase pH, column overload, extra-column volume, and column contamination.[4][7][8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter. For a basic analyte, operating at a low pH (typically ≤ 3) protonates the residual silanol groups on the stationary phase, which minimizes their ability to interact with the protonated basic analyte, thereby reducing peak tailing.[1][5][9] Conversely, using a high pH mobile phase can deprotonate the basic analyte, increasing its hydrophobicity and retention, which may also lead to improved peak shape on a pH-stable column.[10] It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.[11][12]
Q4: What type of HPLC column is best suited for analyzing this compound to minimize peak tailing?
A4: To minimize peak tailing for basic compounds, it is recommended to use modern, high-purity silica columns that are end-capped or base-deactivated (BDS).[5] End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.[13][14] Columns with hybrid or polymeric stationary phases can also be beneficial as they offer a wider pH operating range and reduced silanol activity.[1][14]
Q5: Can mobile phase additives help in reducing peak tailing?
A5: Yes, certain additives can significantly improve peak shape. Buffers are essential for maintaining a constant and reproducible mobile phase pH.[2] Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase and reduce their interaction with the analyte.[5][8]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues in your this compound HPLC analysis.
Problem: Tailing peak observed for this compound.
Below is a troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Troubleshooting Steps
Step 1: Mobile Phase Evaluation
-
Issue: Incorrect mobile phase pH is a common culprit for the peak tailing of basic compounds.[4][11]
-
Solution:
-
Verify the pH of the aqueous portion of your mobile phase. For this compound, a pH of around 3.0 is a good starting point to protonate silanols.[1][5]
-
Ensure that the buffer is of an appropriate concentration (typically 10-25 mM) to provide sufficient buffering capacity.[3][5]
-
Consider adding a tail-suppressing agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase.[5][8]
-
| Parameter | Recommended Value/Action | Rationale |
| Mobile Phase pH | Adjust to ≤ 3.0 | Protonates residual silanols, minimizing secondary interactions.[1][5] |
| Buffer Concentration | 10-25 mM | Maintains a stable pH throughout the analysis.[5] |
| Mobile Phase Additive | 0.1% Triethylamine (TEA) | Acts as a competing base to mask active silanol sites.[5][8] |
Step 2: Column Condition and Choice
-
Issue: The column itself may be the source of the problem due to its chemistry or degradation.[7]
-
Solution:
-
Confirm that you are using a column suitable for basic compounds, such as a base-deactivated (BDS) or end-capped C18 column.[5]
-
If the column is old or has been used extensively with aggressive mobile phases, it may be degraded. Try replacing it with a new column of the same type.
-
Consider using a guard column to protect the analytical column from contaminants in the sample matrix.[2][15]
-
Step 3: HPLC System Check (Extra-Column Effects)
-
Issue: Peak broadening and tailing can be introduced by the HPLC system itself.[4][16]
-
Solution:
-
Inspect all fittings and connections between the injector and the detector for any leaks or dead volume.
-
Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum to reduce extra-column band broadening.[4]
-
Step 4: Sample and Injection Considerations
-
Issue: The way the sample is prepared and injected can affect peak shape.[7]
-
Solution:
-
Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is used for dissolution, it can cause peak distortion.[7][16]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[2][7] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.
-
Example Experimental Protocol for this compound Analysis
This protocol is a starting point and may require optimization for your specific application.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (End-capped) |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0 with phosphoric acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 292 nm |
| Sample Diluent | Mobile Phase |
Logical Relationship of Method Parameters to Peak Shape
Caption: Factors influencing HPLC peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 11. moravek.com [moravek.com]
- 12. veeprho.com [veeprho.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. shodexhplc.com [shodexhplc.com]
- 15. waters.com [waters.com]
- 16. support.waters.com [support.waters.com]
Hydroxyalbendazole Degradation Product Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the identification and analysis of hydroxyalbendazole degradation products. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized protocols for forced degradation studies and analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound?
A1: this compound, the active metabolite of albendazole, is susceptible to degradation under various stress conditions. While direct studies on this compound are limited, data from its parent compound, albendazole, provide strong indications of its degradation pathways. Known degradation products include oxidized forms such as albendazole sulfoxide and albendazole sulfone. Hydrolytic conditions can lead to the formation of albendazole-2-amino.[1] Under specific stress conditions, other derivatives, such as a chlorinated form of albendazole sulfoxide, have also been identified.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry (MS) detectors are the most common and reliable techniques.[2][3] Reversed-phase columns, such as a C18, are frequently used for separation.[4][3] For structural elucidation of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective.[5][6][7][8] Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) can also be employed for separation and quantification.[1]
Q3: What are the typical forced degradation conditions for studying this compound stability?
A3: Forced degradation studies, as recommended by ICH guidelines, are essential to understand the stability of a drug substance.[9][10][11] Typical stress conditions for albendazole, and by extension this compound, include:
-
Acid Hydrolysis: 0.1N to 1N HCl at elevated temperatures (e.g., 60-80°C).[4][10][12]
-
Base Hydrolysis: 0.1N to 1N NaOH at elevated temperatures (e.g., 60-80°C).[4][10][12]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures.[4][10][12]
-
Thermal Degradation: Dry heat at temperatures ranging from 80°C to 140°C.[4]
-
Photolytic Degradation: Exposure to UV light.[1]
Q4: How can I ensure my analytical method is "stability-indicating"?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9] To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the degradation product peaks are well-resolved from the main API peak.[4] Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the API peak is spectrally pure and not co-eluting with any degradants.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary Interactions: this compound is a basic compound and can interact with acidic silanol groups on the silica-based column packing, leading to tailing. - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, causing peak tailing. - Column Overload: Injecting too concentrated a sample. | - Mobile Phase Modification: Add a competitive base like triethylamine (TEA) to the mobile phase to block the active silanol sites. - pH Adjustment: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Using a buffer is highly recommended to maintain a stable pH. - Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase. - Reduce Sample Concentration: Dilute the sample before injection. |
| Poor Resolution Between Peaks | - Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak to effectively separate the parent drug from its degradation products. - Suboptimal Column Chemistry: The chosen column may not have the right selectivity for the analytes. - Incorrect Flow Rate or Temperature: These parameters can influence peak separation. | - Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A gradient elution is often more effective than an isocratic one for separating multiple components with different polarities.[4] - Screen Different Columns: Test columns with different stationary phases (e.g., C8, phenyl-hexyl) to find the best selectivity. - Adjust Flow Rate and Temperature: Lower the flow rate or optimize the column temperature to improve resolution. |
| Ghost Peaks | - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as unexpected peaks. - Degradation in the Autosampler: The sample may be degrading while waiting for injection. | - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - System Cleaning: Flush the HPLC system, including the injector and detector, with a strong solvent. - Sample Stability: Ensure the sample diluent is appropriate and that samples are not stored in the autosampler for extended periods, especially if they are known to be unstable. |
| Irreproducible Retention Times | - Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially with gradient methods. - Fluctuations in Temperature or Flow Rate: Inconsistent temperature or pump performance can cause shifts in retention times. - Mobile Phase Composition Change: Evaporation of the organic solvent can alter the mobile phase composition over time. | - Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before each injection. - Use a Column Oven: Maintain a constant column temperature. - Check Pump Performance: Ensure the pump is delivering a consistent flow rate. - Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
Quantitative Data Summary
The following tables summarize the degradation of albendazole under various stress conditions. This data can be used as a reference for expected degradation levels in your own experiments.
Table 1: Degradation of Albendazole under Hydrolytic and Oxidative Stress
| Stress Condition | Reagent Concentration | Temperature | Time | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 60°C | 6 hours | 6.13% | [1] |
| Base Hydrolysis | 0.1N NaOH | 60°C | 6 hours | Not specified, but degradation observed | [1] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | 6 hours | Not specified, but degradation observed | [1] |
Table 2: Degradation of Albendazole under Thermal and Photolytic Stress
| Stress Condition | Details | Time | % Degradation | Reference |
| Thermal (Dry Heat) | 80°C | 2 days | Degradation observed | [4] |
| Photolytic | 1.2 million lux hours | 240 hours | Degradation observed | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at 105°C for 24 hours.
-
Dissolve the powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all samples by HPLC, along with an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30°C
-
Detection Wavelength: 295 nm[4]
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
Assess the resolution between the parent peak and the degradation product peaks.
-
Perform peak purity analysis on the this compound peak in the stressed samples to ensure it is free from co-eluting impurities.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Rapid quantitative assay of albendazole in bulk drug and pharmaceuticals by UHPLC. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Determination of Albendazole and Metabolites in Silkworm Bombyx mori Hemolymph by Ultrafast Liquid Chromatography Tandem Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ijrpp.com [ijrpp.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. wisdomlib.org [wisdomlib.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of Hydroxyalbendazole in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of hydroxyalbendazole in experimental assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the poor aqueous solubility of this compound during your experiments.
Question: My this compound is precipitating out of solution during my assay. What should I do?
Answer: Precipitation of this compound is a common issue due to its low aqueous solubility. Here’s a stepwise approach to troubleshoot this problem:
-
Review Your Solvent System:
-
Initial Dissolution: Ensure you are using an appropriate organic solvent for your initial stock solution. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of approximately 17 mg/mL for albendazole, and a similar solubility is expected for its hydroxylated metabolite.[1][2]
-
Working Concentration: The final concentration of the organic solvent in your aqueous assay buffer should be minimized to avoid solvent effects on your experimental system. Typically, a final DMSO concentration of less than 1% is recommended.
-
-
Consider pH Adjustment: The solubility of benzimidazole compounds like this compound can be pH-dependent.[3] Experimenting with slight adjustments to the pH of your assay buffer may improve solubility. Acidic conditions (e.g., pH 2.0) have been shown to increase the solubility of albendazole and its salts significantly.[3][4][5]
-
Employ Solubilizing Agents: If precipitation persists, consider incorporating a solubilizing agent into your assay buffer. Common and effective options include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin are particularly effective.[7][9]
-
Surfactants: Non-ionic surfactants like Tween 80 and Cremophor can aid in solubilization.[10][11]
-
Co-solvents: The use of co-solvents can enhance solubility.[12]
-
Question: I am observing inconsistent results in my bioassay. Could this be related to this compound solubility?
Answer: Yes, poor solubility can lead to inconsistent and unreliable assay results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the experiment.
-
Filtration: After preparing your working solutions, consider filtering them through a 0.22 µm filter to remove any undissolved particles that may not be visible.
-
Sonication: Gentle sonication can sometimes help to dissolve the compound, but be cautious as excessive sonication can lead to degradation.
Question: How can I prepare a stable stock solution of this compound?
Answer: To prepare a stable stock solution:
-
Choose the Right Solvent: Use a high-purity organic solvent in which this compound is freely soluble, such as DMSO.[1]
-
Determine the Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your aqueous assay medium.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Below is a workflow to guide you through troubleshooting poor this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the primary active metabolite of albendazole, a broad-spectrum anthelmintic drug.[13] Like its parent compound, this compound has poor aqueous solubility, which can significantly hinder its evaluation in in vitro and in vivo assays, leading to underestimated efficacy and inconsistent data.[11][14]
Q2: What is the metabolic pathway from albendazole to this compound?
Albendazole is metabolized in the liver to albendazole sulfoxide, which is the active form of the drug.[13] Further metabolism leads to the formation of this compound.[15] The hydroxylation of albendazole is primarily catalyzed by the cytochrome P450 enzymes CYP2J2 and CYP2C19.[15]
Q3: Are there any quantitative data available on the solubility of this compound or its parent compound with different solubilizing agents?
Yes, several studies have quantified the increase in albendazole solubility using various techniques. While specific data for this compound is less common, the trends are expected to be similar.
| Solubilization Method | Agent | Fold Increase in Solubility (approx.) | Reference |
| Cyclodextrin Complexation | β-cyclodextrin | 223x | [8] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1058x | [8] | |
| Methyl-β-cyclodextrin | up to 150,000x | [7][9] | |
| Salt Formation | Fumaric Acid Salt (in pH 6.5 buffer) | 480x | [4] |
| D-Tartaric Acid Salt (in pH 6.5 buffer) | 500x | [4] | |
| Hydrochloric Acid Salt (in pH 2.0 buffer) | 2100x | [4] | |
| Hydrotropic Solubilization | 1M Sodium Salicylate | Significant increase | [16] |
| Co-spraying with Excipients | Cremophor A25 | 2.6x | [11] |
Q4: Can you provide a general protocol for using cyclodextrins to enhance this compound solubility?
Certainly. Here is a general protocol for preparing a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Experimental Protocol: Solubilization of this compound using HP-β-CD
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the desired amount of HP-β-CD. A common starting concentration is a 10-40% (w/v) solution in your aqueous buffer.
-
Add the HP-β-CD to the buffer and stir until it is completely dissolved. Gentle heating may be required for higher concentrations.
-
-
Add this compound:
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
-
Facilitate Complexation:
-
Allow the mixture to stir for several hours (e.g., 24-48 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Alternatively, sonication can be used to expedite the process, but monitor the temperature to avoid degradation.
-
-
Clarify the Solution:
-
After the stirring period, visually inspect the solution for any undissolved particles.
-
Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound and obtain a clear, particle-free solution.
-
-
Determine the Concentration:
-
It is crucial to determine the final concentration of the solubilized this compound using a suitable analytical method, such as HPLC-UV, to confirm the actual concentration in your stock solution.
-
Q5: What are some alternative formulation strategies for poorly soluble drugs like this compound?
Beyond the methods already discussed, several other advanced formulation strategies are employed for poorly soluble drugs, which could be applicable to this compound:
-
Solid Dispersions: The drug is dispersed in a polymer matrix to improve solubility and dissolution.[12][17][18]
-
Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[19]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) that form microemulsions in the gastrointestinal tract, enhancing solubilization.[10][12][19][20]
-
Co-crystallization: This involves forming a crystalline structure with a co-former to improve solubility.[16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dramatic improvement in dissolution rate of albendazole by a simple, one-step, industrially scalable technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 14. A Practical Approach for Solubility Enhancement of Albendazole : Oriental Journal of Chemistry [orientjchem.org]
- 15. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]
- 17. journals.umcs.pl [journals.umcs.pl]
- 18. isca.me [isca.me]
- 19. researchgate.net [researchgate.net]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Hydroxyalbendazole LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the LC-MS/MS analysis of hydroxyalbendazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of this compound analysis in biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can cause these effects.[3][4][5][6][7][8] This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[2][9] Consequently, matrix effects can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][9]
Q2: I am observing significant ion suppression for this compound. What is the most likely cause?
A: A primary cause of ion suppression in bioanalytical LC-MS/MS is the presence of phospholipids from the sample matrix.[4][5][7] Phospholipids, particularly phosphatidylcholines and lysophosphatidylcholines, are notorious for co-eluting with a wide range of analytes and interfering with the ionization process in the mass spectrometer source.[4][5] When these matrix components and the analyte of interest, this compound, reach the ion source at the same time, they compete for the available charge, which can lead to a reduction in the signal of the analyte.[2]
Q3: How can I confirm that phospholipids are the cause of the observed ion suppression?
A: You can monitor for the presence of phospholipids by adding a multiple reaction monitoring (MRM) transition specific to a common class of phospholipids, such as the transition for phosphocholine at m/z 184 → 184.[4][5] By observing the elution profile of this transition in your chromatogram, you can determine if phospholipids are co-eluting with your this compound peak. If a large phospholipid peak coincides with the retention time of this compound, it is highly probable that they are the source of the ion suppression.
Q4: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
A: The choice of sample preparation technique is critical for minimizing matrix effects. While simple protein precipitation (PPT) is quick, it is often ineffective at removing phospholipids.[4][5] More rigorous methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[10][11] For this compound and its parent drug albendazole, SPE has been successfully used to develop sensitive and robust LC-MS/MS methods with minimal matrix effects.[10][12] Specialized techniques like HybridSPE, which combine protein precipitation with phospholipid removal, can also be highly effective.[6][7][8]
Q5: How do I choose between Protein Precipitation, LLE, and SPE?
A: The selection of a sample preparation method depends on the required sensitivity, throughput, and the complexity of the matrix. Here is a general comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is least effective at removing interfering components like phospholipids, often leading to significant matrix effects.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can be optimized to selectively extract the analyte of interest. However, phospholipids can sometimes co-extract with the analyte depending on the solvents used.[7][11]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[10] It offers a high degree of selectivity and can significantly reduce matrix effects, leading to improved assay performance.[10][13]
Q6: Can I use a stable isotope-labeled internal standard to compensate for matrix effects?
A: Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly recommended strategy to compensate for matrix effects.[14] A SIL-IS, such as deuterated this compound, will have nearly identical chemical and physical properties to the analyte.[14] This means it will co-elute and experience similar degrees of ion suppression or enhancement as the this compound.[14] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[10][14]
Q7: My chromatography shows good peak shape, but I still suspect matrix effects. What should I do?
A: Good chromatographic peak shape does not guarantee the absence of matrix effects, as co-eluting matrix components may not be visible in the chromatogram.[15] It is crucial to perform a quantitative assessment of matrix effects during method development and validation.[3][16] This is typically done by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[16][17]
Q8: Can adjusting my mobile phase composition help reduce matrix effects?
A: Yes, optimizing the mobile phase can help mitigate matrix effects. Mobile phase additives can influence the ionization efficiency of the analyte and potentially shift the retention time of interfering matrix components away from the analyte peak.[18][19][20] For basic compounds like this compound, using mobile phase additives like formic acid or ammonium formate is common.[21][22] Experimenting with different additives and their concentrations can sometimes improve the signal-to-noise ratio and reduce the impact of matrix interferences.[20][23]
Quantitative Data Summary
The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects and recovering the analyte.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Good to Excellent | Poor to Fair | High |
| Liquid-Liquid Extraction (LLE) | Good | Good | Medium |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Low to Medium |
| HybridSPE (Phospholipid Removal) | Excellent | Excellent | High |
Experimental Protocols
Protocol for Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using the developed sample preparation method.
-
Prepare Neat Solution: Prepare a solution of this compound and its internal standard (if used) in the final reconstitution solvent at a known concentration (e.g., at low and high QC levels).
-
Prepare Post-Spiked Samples: Spike the blank matrix extracts from step 1 with the this compound and internal standard solution from step 2.
-
Analysis: Analyze the neat solution and the post-spiked samples via LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in presence of matrix) / (Peak Area in absence of matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be less than 15%.
-
Generic Solid-Phase Extraction (SPE) Protocol for this compound
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a suitable reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Pre-treat 100 µL of plasma with a suitable buffer (e.g., phosphate buffer, pH 6.0) and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Mechanism of ion suppression caused by phospholipids in the ESI source.
References
- 1. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. longdom.org [longdom.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stability of Hydroxyalbendazole in Solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Hydroxyalbendazole in solution. As a primary active metabolite of Albendazole, its stability profile is crucial for accurate experimental results. While direct literature on the stability of this compound is less common than for its parent compound, the principles governing the stability of benzimidazole-class compounds are highly relevant. This document leverages data from Albendazole stability studies to provide a robust framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of benzimidazole derivatives like this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Forced degradation studies on the parent compound, Albendazole, show significant degradation under oxidative, alkaline, and thermal stress conditions.[1][2][3]
Q2: My this compound solution is showing a rapid loss of potency. What are the likely causes?
A rapid loss of potency is often due to chemical degradation. The most common degradation pathways for the parent drug Albendazole, which are likely applicable to this compound, are oxidation and hydrolysis.[2][4]
-
Oxidation: The sulfide group in the benzimidazole structure is susceptible to oxidation, forming sulfoxide and sulfone derivatives.[2][4] This can be accelerated by exposure to air (oxygen), peroxides, or certain metal ions.
-
Hydrolysis: The carbamate group can undergo hydrolysis, especially under basic (alkaline) conditions, leading to the formation of amine derivatives.[1][4] High temperatures can significantly accelerate this process.[2]
Q3: How does pH impact the stability of my solution?
The pH of the solution is a critical factor. Albendazole, the parent compound, has been shown to be relatively stable in acidic conditions but degrades in alkaline (basic) media.[1] For instance, significant degradation occurs when exposed to 1 N NaOH at elevated temperatures.[1] Therefore, maintaining a neutral to slightly acidic pH is recommended to minimize hydrolytic degradation.
Q4: Are there strategies to improve the stability of this compound for experimental use?
Yes. Based on the known degradation pathways, several strategies can be employed:
-
pH Control: Buffer the solution to a neutral or slightly acidic pH. Using acidic counter-ions to form salts has been shown to improve the stability of Albendazole.[5][6]
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[5][6][7]
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen) and avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: If oxidation is a concern, consider adding antioxidants to the formulation, though compatibility must be verified.
-
Inert Atmosphere: For long-term storage of sensitive solutions, purging the container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected Cloudiness or Precipitation in Solution
This issue is often related to the poor aqueous solubility of benzimidazole compounds.
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Appearance of New Peaks in HPLC Chromatogram
The appearance of new, unidentified peaks is a strong indicator of chemical degradation.
Caption: Likely degradation pathways for this compound.
Data Presentation
Table 1: Summary of Albendazole Stability Under Forced Degradation Conditions
(This data for Albendazole serves as a strong proxy for predicting the behavior of this compound)
| Stress Condition | Reagent/Environment | Temperature | Duration | Outcome | Reference |
| Acidic Hydrolysis | 1 N HCl | 80 °C | 1 hour | Stable | [1] |
| Alkaline Hydrolysis | 1 N NaOH | 80 °C | 5 minutes | Degradation (Impurity A) | [1] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Room Temp | 5 minutes | Degradation (Sulfoxide) | [1][2] |
| Thermal Degradation | Dry Heat | 140-180 °C | N/A | Degradation observed | [1] |
| Photolytic Stability | Strong Light (4500 lux) | Room Temp | 10 days | Stable in solid form | [5][6] |
Table 2: Example of a Stability-Indicating HPLC Method for Albendazole
(This method can be adapted as a starting point for this compound analysis)
| Parameter | Specification | Reference |
| Column | Symmetry C18 (250 mm × 4.6 mm, 5 µm) | [8] |
| Mobile Phase | Acetonitrile and Sodium Acetate Buffer (Gradient) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection Wavelength | 295 nm | [5][8] |
| Column Temperature | 30 °C | [5] |
| Injection Volume | 20 µL | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure to intentionally degrade the compound and identify potential degradation products and pathways.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[3]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 2, 4, 6 hours). Neutralize the solution before injection.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.[9] Keep at room temperature or heat gently for a set time, monitoring for degradation. Neutralize before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).[9] Allow the reaction to proceed at room temperature for a specified duration before analysis.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.[1]
-
Photolytic Degradation: Expose a clear vial of the stock solution to direct UV or fluorescent light for an extended period (e.g., 24-48 hours), alongside a control sample wrapped in aluminum foil.[3]
-
Analysis: At each time point, withdraw a sample from each stress condition. Dilute as necessary and analyze using a validated stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify and quantify degradation products.
References
- 1. Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. wisdomlib.org [wisdomlib.org]
Technical Support Center: Optimization of Mobile Phase for Hydroxyalbendazole Chiral Separation
Welcome to the technical support center for the chiral separation of Hydroxyalbendazole (also known as Albendazole Sulfoxide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your chromatographic experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound, with a focus on mobile phase optimization.
Q1: I am not achieving baseline separation of the this compound enantiomers. What mobile phase adjustments can I make?
A1: Achieving baseline separation is critical for accurate quantification. If you are experiencing poor resolution, consider the following mobile phase optimizations:
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For Normal-Phase Chromatography (e.g., on an amylose-based Chiral Stationary Phase like ADMPC):
-
Alcohol Modifier Content: The type and concentration of the alcohol modifier in your mobile phase (e.g., hexane) significantly impact retention and stereoselectivity.[1] Better separation is often achieved with methanol or ethanol as the alcoholic modifier.[1]
-
Ternary Mixtures: Employing a ternary mobile phase, such as hexane/2-propanol/methanol or hexane/ethanol/methanol, can provide effective and efficient chiral resolution.[1]
-
Adjusting Polarity: The polarity of the alcohol modifier plays a role. Decreasing the polarity of the alcohol (e.g., using isopropanol instead of methanol) can sometimes lead to higher resolution.
-
-
For Polar Organic Mode:
-
Using a polar organic mobile phase like pure methanol can also yield good resolution. This has been shown to be effective for separating the enantiomers of this compound.
-
Q2: My peaks are splitting. What could be the cause and how can I fix it?
A2: Peak splitting in HPLC can arise from several factors. Here are some common causes and solutions related to mobile phase and other conditions:
-
Sample Solvent Incompatibility: The solvent used to dissolve your sample should be of a lower eluotropic strength than the mobile phase.[2] Injecting a sample dissolved in a stronger solvent can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Mobile Phase and Column Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting. Solution: Consider using a solvent pre-heater or a water bath to equilibrate the mobile phase temperature with the column temperature.
-
Co-elution with an Impurity: The split peak might actually be two different components eluting very close to each other. Solution: Try adjusting the mobile phase composition or the temperature to improve the separation of the two components. A small change in the percentage of the alcohol modifier can sometimes resolve this.
-
Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can disrupt the flow path and cause peak splitting. Solution: If you suspect column contamination, try flushing the column. If a void has formed, the column may need to be replaced.
Q3: The retention times for my enantiomers are too long. How can I reduce the analysis time without sacrificing resolution?
A3: Long retention times can decrease sample throughput. To shorten the analysis time:
-
Increase the Strength of the Mobile Phase:
-
In normal-phase chromatography , increasing the percentage of the alcohol modifier (e.g., methanol, ethanol, or isopropanol) in the hexane mobile phase will decrease retention times. Be aware that this may also affect the resolution, so it's a matter of finding the right balance.
-
In polar organic mode , switching to a stronger eluting solvent might be an option, but this is less common for this specific separation.
-
-
Increase the Flow Rate: Increasing the flow rate will shorten the analysis time. However, very high flow rates can lead to a decrease in column efficiency and, consequently, resolution. It's important to find an optimal flow rate for your specific column and particle size.
Q4: I am observing poor peak shape (tailing or fronting). What are the likely causes related to the mobile phase?
A4: Poor peak shape can affect the accuracy of integration and quantification.
-
Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase.
-
Solution for Basic Analytes: this compound has basic properties. Adding a small amount of a basic additive, like diethylamine (DEA), to the mobile phase can help to saturate the acidic silanol groups on the silica surface of the CSP, leading to more symmetrical peaks.
-
-
Peak Fronting: This can be a sign of column overload.
-
Solution: Try injecting a smaller amount of your sample or diluting your sample.
-
Data Presentation
The following tables summarize quantitative data on the impact of mobile phase composition on the chiral separation of this compound (Albendazole Sulfoxide).
Table 1: Influence of Mobile Phase on Chiral Separation of this compound on a Polysaccharide-Based CSP
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase | 4.96 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polar Organic (Methanol) | 2.60 - 3.09 |
Data extracted from a study on the enantiomeric resolution of albendazole sulfoxide.
Experimental Protocols
Below is a detailed methodology for the chiral separation of this compound using HPLC.
Objective: To achieve baseline separation of the (+) and (-) enantiomers of this compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) coated on silica gel (e.g., Chiralpak AD)
-
Mobile Phase Solvents: HPLC-grade n-hexane, 2-propanol, methanol, and ethanol
-
This compound standard
-
Sample solvent: Mobile phase or a weaker solvent
Chromatographic Conditions (Normal-Phase):
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) CSP
-
Mobile Phase: A ternary mixture of n-hexane, an alcohol modifier (e.g., 2-propanol), and a second alcohol (e.g., methanol). A good starting point is a mixture of hexane and an alcohol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength for this compound (e.g., 290 nm)
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Injection Volume: 10 µL
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the solvents in the desired ratio (e.g., Hexane:Ethanol:Methanol). Degas the mobile phase before use to prevent bubbles in the system.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound standard in the sample solvent to a known concentration.
-
Injection: Inject the sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Optimization: If separation is not optimal, systematically vary the mobile phase composition. For example, adjust the percentage of the alcohol modifier(s) in hexane. Also, different alcohols (methanol, ethanol, 2-propanol) can be tested to see their effect on selectivity and resolution.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the chiral separation process.
Caption: Experimental workflow for chiral separation of this compound.
Caption: Troubleshooting logic for common chiral separation issues.
References
Technical Support Center: Reducing Inter-individual Variability in Hydroxyalbendazole Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce inter-individual variability in the pharmacokinetics of hydroxyalbendazole, the primary active metabolite of albendazole.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments and provides step-by-step guidance to troubleshoot them.
Issue: High Variability in this compound Plasma Concentrations Across Study Subjects
-
Question 1: Have you controlled for the effect of food intake?
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Answer: The systemic availability of this compound can be significantly influenced by the presence of food.[1][2][3][4] Administration of albendazole with a fatty meal can increase the systemic availability of its active metabolite, this compound, by more than two-fold.[4][5] It is crucial to standardize the dietary conditions of your study subjects.
-
-
Question 2: What is the recommended experimental approach to standardize for dietary effects?
-
Answer: To minimize variability, you can either administer albendazole after a standardized meal, preferably a high-fat meal, or under strict fasting conditions. A high-fat meal has been shown to increase the bioavailability of albendazole.[6][7] For example, a typical Mexican breakfast containing 61.1 g of total fat significantly increased both the maximum concentration (Cmax) and the area under the curve (AUC) of albendazole sulfoxide.[8]
-
-
Question 3: Are there other subject-specific factors that could be contributing to the variability?
-
Answer: Yes, several other factors can contribute to inter-individual variability. These include the subject's age, infection status, and potential co-administration of other drugs.[1][3][9] For instance, the half-life of this compound can vary with age.[2][6][7] Also, infections such as echinococcosis and neurocysticercosis have been associated with altered pharmacokinetic profiles compared to healthy individuals.[2][3][6]
-
Issue: Unexpected Pharmacokinetic Results in Preclinical Models
-
Question 1: Are you using the appropriate preclinical model for your study?
-
Question 2: Have you considered the impact of the vehicle or formulation used for drug administration?
-
Answer: The solubility of albendazole is limited, which can affect its absorption. The formulation used to administer the drug can significantly impact its bioavailability. In vitro studies have indicated that solubility, rather than absorption, is the rate-limiting step in albendazole's bioavailability.[8]
-
-
Question 3: Could there be genetic factors at play in my animal model?
-
Answer: While the provided search results focus more on human studies, genetic polymorphisms in drug-metabolizing enzymes can be a source of variability in preclinical models as well. Resistance to benzimidazoles in some parasites has been linked to single nucleotide polymorphisms in the β-tubulin isotype 1 gene.[13]
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary factors contributing to inter-individual variability in this compound pharmacokinetics?
-
Question: How does a fatty meal increase the bioavailability of this compound?
-
Answer: A fatty meal is thought to enhance the dissolution of the poorly soluble albendazole in the gastrointestinal tract, potentially by stimulating bile secretion which has a surfactant effect.[8] This leads to increased absorption and consequently higher systemic exposure to this compound.[2][4][5]
-
-
Question: What are the key enzymes involved in the metabolism of albendazole to this compound?
-
Question: Are there known drug-drug interactions that can affect this compound levels?
-
Answer: Yes, several drugs can interact with albendazole and alter the pharmacokinetics of its metabolite. For example, cimetidine and praziquantel can increase this compound levels, while anticonvulsants (phenytoin, phenobarbital, carbamazepine) and ritonavir can decrease them.[16][17] Dexamethasone has been shown to increase the AUC of albendazole.[16]
-
-
Question: Does the sex of the individual significantly impact this compound pharmacokinetics?
Data Presentation
Table 1: Effect of Food on this compound (Albendazole Sulfoxide) Pharmacokinetic Parameters
| Condition | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |
| Fasted | 353 (lower than fed) | 1.53-fold lower than fed | ~10.7 | ~25.1 | [5][6] |
| Light Meal | 1.72 (urine, µg/mL) | - | - | ~22.9 | [5] |
| Heavy/Fatty Meal | 314 higher than fasted | 2.8-fold higher than fasted | - | ~16.4 | [2][5] |
Note: Values are presented as reported in the respective studies and may have different units or be reported as relative changes.
Experimental Protocols
Protocol 1: Assessment of Dietary Effects on this compound Pharmacokinetics in Human Volunteers
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers. Ensure subjects are free of any underlying conditions that may affect drug metabolism and have not taken any interacting medications.
-
Study Design: Employ a crossover study design where each subject serves as their own control.
-
Treatment Arms:
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Arm A (Fasted): Subjects will fast for at least 8 hours before and 4 hours after oral administration of a single dose of albendazole.
-
Arm B (Fed): Subjects will consume a standardized high-fat meal 30 minutes prior to the oral administration of a single dose of albendazole.
-
-
Drug Administration: Administer a single oral dose of 400 mg albendazole.
-
Blood Sampling: Collect venous blood samples at predose (0 hours) and at 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
-
Sample Processing: Separate plasma from blood samples by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t1/2) for both treatment arms.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the fasted and fed states using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Protocol 2: In Vitro Assessment of Potential Drug-Drug Interactions
-
System: Utilize human liver microsomes or recombinant human cytochrome P450 enzymes (specifically CYP2J2 and CYP2C19).[14][15]
-
Substrate: Use albendazole as the substrate.
-
Incubation: Incubate albendazole with the enzyme system in the presence and absence of the potential interacting drug. Include appropriate controls.
-
Metabolite Quantification: After a specified incubation time, stop the reaction and quantify the formation of this compound using a validated analytical method.
-
Data Analysis: Determine the rate of this compound formation in the presence and absence of the interacting drug. Calculate the IC50 value if inhibition is observed.
Visualizations
Caption: Metabolic pathway of albendazole.
Caption: Experimental workflow for dietary effect assessment.
References
- 1. Factors associated with variation in single-dose albendazole pharmacokinetics: A systematic review and modelling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. Factors associated with variation in single-dose albendazole pharmacokinetics: A systematic review and modelling analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Assessment of Diet-Related Changes on Albendazole Absorption, Systemic Exposure, and Pattern of Urinary Excretion in Treated Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 13. Relationship between increased albendazole systemic exposure and changes in single nucleotide polymorphisms on the β-tubulin isotype 1 encoding gene in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2J2 and CYP2C19 are the major enzymes responsible for metabolism of albendazole and fenbendazole in human liver microsomes and recombinant P450 assay systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of pharmacokinetic drug-drug interactions with the anthelmintic medications albendazole and mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of Pharmacokinetic Drug–Drug Interactions with the Anthelmintic Medications Albendazole and Mebendazole | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Hydroxyalbendazole Synthesis
Welcome to the technical support center for the synthesis of Hydroxyalbendazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important albendazole metabolite. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this compound synthesis?
Low yields in this compound synthesis are often attributed to a combination of factors, including inefficient hydroxylation of the propyl side chain, over-oxidation to undesired byproducts, and difficulties in purifying the final product due to its polarity. The direct selective hydroxylation of the aliphatic side chain of albendazole is a challenging chemical transformation, as the sulfide group is prone to oxidation to the sulfoxide (ricobendazole) and sulfone, which are common impurities.[1][2]
Q2: Are there alternative synthetic strategies to avoid direct hydroxylation of albendazole?
Yes, an alternative and often more controllable strategy involves the synthesis of the hydroxylated side chain first, followed by the construction of the benzimidazole ring. This multi-step approach allows for better control over the introduction of the hydroxyl group and can lead to higher overall yields by avoiding the challenges of selective oxidation on the intact albendazole molecule.
Q3: What are the main competing reactions that can lower the yield?
The primary competing reactions during the synthesis of this compound, particularly if starting from albendazole, are the oxidation of the sulfur atom. This leads to the formation of Albendazole sulfoxide and Albendazole sulfone as major byproducts.[2] These side reactions consume the starting material and complicate the purification process.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material (Albendazole)
If you are attempting a direct hydroxylation of albendazole and observing low conversion of your starting material, consider the following:
| Parameter | Recommended Action | Rationale |
| Oxidizing Agent | - Use a milder, more selective oxidizing agent. - Titrate the oxidizing agent carefully to avoid excess. | Strong, non-selective oxidizing agents can lead to complex reaction mixtures and degradation of the starting material. |
| Reaction Temperature | - Optimize the reaction temperature. Start with lower temperatures and gradually increase. | Higher temperatures can favor over-oxidation and decomposition. |
| Catalyst | - If using a catalyst, screen different catalysts and optimize the catalyst loading. | The choice of catalyst is crucial for activating the C-H bond of the propyl side chain for hydroxylation. |
| Reaction Time | - Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. | Prolonged reaction times can lead to the formation of degradation products. |
Issue 2: Formation of Multiple Products and Purification Challenges
A complex reaction mixture with multiple spots on a TLC plate indicates the formation of several byproducts, making purification difficult and lowering the isolated yield.
| Parameter | Recommended Action | Rationale |
| Synthetic Strategy | - Consider the alternative synthetic route: synthesis of the hydroxylated side chain followed by benzimidazole ring formation. | This approach offers better control and can significantly reduce the formation of oxidation byproducts. |
| Purification Method | - Employ column chromatography with a polar stationary phase (e.g., silica gel) and a suitable solvent gradient. - Consider preparative HPLC for final purification of small batches. | The polarity of this compound and its byproducts necessitates efficient chromatographic separation. |
| Protecting Groups | - If using the alternative route, consider protecting the hydroxyl group on the side chain before the cyclization step. | This can prevent unwanted side reactions during the formation of the benzimidazole ring. |
Experimental Protocols
Alternative Synthesis of this compound
This protocol outlines a multi-step synthesis that avoids the direct and often problematic hydroxylation of albendazole.
Step 1: Synthesis of 3-(Propylthio)propan-1-ol
-
Methodology: This can be achieved by reacting 3-chloropropan-1-ol with sodium propylthiolate. The sodium propylthiolate is prepared in situ from propane-1-thiol and a base like sodium hydroxide or sodium methoxide in a suitable solvent like ethanol or methanol. The reaction is typically carried out at room temperature or with gentle heating.
Step 2: Synthesis of 4-(3-Hydroxypropylthio)-o-phenylenediamine
-
Methodology: This key intermediate can be synthesized by the reaction of 4-chloro-o-phenylenediamine with the sodium salt of 3-(propylthio)propan-1-ol. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at an elevated temperature.
Step 3: Synthesis of this compound
-
Methodology: The final step involves the cyclization of 4-(3-hydroxypropylthio)-o-phenylenediamine with a suitable reagent to form the benzimidazole ring. A common method for benzimidazole synthesis is the reaction of an o-phenylenediamine derivative with N,N'-bis(methoxycarbonyl)-S-methylisothiourea or a similar cyclizing agent in a solvent like ethanol or acetic acid, often with heating.
Visualizations
Caption: Alternative synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key factors influencing this compound synthesis yield.
References
Technical Support Center: Sensitive Detection of Hydroxyalbendazole Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Hydroxyalbendazole (HABZ) and related metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the sensitive detection of this compound and its metabolites?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Ultra-Performance Liquid Chromatography (UPLC) coupled with fluorescence detection (FLD) or MS/MS is also used for enhanced sensitivity and speed.[4][5]
Q2: What is the primary metabolic pathway of Albendazole leading to this compound?
A2: Albendazole (ABZ) is rapidly metabolized in the liver to its primary active metabolite, Albendazole Sulfoxide (ABZ-SO), also known as this compound. This conversion is mainly catalyzed by Cytochrome P450 enzymes, particularly CYP2J2 and CYP2C19.[6][7] ABZ-SO is further metabolized to the inactive metabolite, Albendazole Sulfone (ABZ-SO2).[6][8]
Q3: What are the typical biological matrices used for the analysis of this compound metabolites?
A3: Plasma is the most common matrix for pharmacokinetic studies.[1][2][9][10] However, methods have also been developed for tissues, such as muscle and liver, as well as for dried blood spots (DBS).[5][11]
Q4: What are the key validation parameters to consider when developing a bioanalytical method for this compound?
A4: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, stability, and the lower limit of quantification (LLOQ).[1][10]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its metabolites.
Chromatographic Issues
Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
-
Add a small amount of a competing amine, like triethylamine, to the mobile phase to block active sites on the silica backbone.
-
Consider a different column chemistry, such as a phenyl or an embedded polar group column.
-
Problem: Shifting retention times for this compound and other metabolites.
-
Possible Cause:
-
Inconsistent mobile phase composition.
-
Fluctuations in column temperature.
-
Column degradation.
-
-
Solution:
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Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a stable temperature.
-
Implement a column wash and regeneration protocol. If the problem persists, the column may need to be replaced.
-
Problem: Low signal intensity or poor sensitivity.
-
Possible Cause:
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Suboptimal detector settings.
-
Poor ionization efficiency in LC-MS/MS.
-
Low extraction recovery.
-
-
Solution:
-
Optimize detector parameters (e.g., wavelength for UV/PDA, gas and voltage settings for MS).
-
Adjust the mobile phase pH to promote better ionization of the analytes.
-
Evaluate and optimize the sample preparation procedure to improve recovery.
-
Sample Preparation Issues
Problem: Low and inconsistent recovery of this compound during Solid-Phase Extraction (SPE).
-
Possible Cause:
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Inappropriate SPE sorbent selection.
-
Suboptimal wash and elution solvents.
-
Drying of the sorbent bed during sample loading.
-
-
Solution:
-
Screen different SPE sorbents (e.g., C18, mixed-mode).
-
Systematically optimize the pH and organic content of the wash and elution solvents.
-
Ensure the sorbent bed remains conditioned and does not dry out before the sample is loaded.
-
Problem: Significant matrix effects observed in LC-MS/MS analysis.
-
Possible Cause: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of the target analytes.
-
Solution:
-
Improve the sample clean-up procedure. This could involve a more rigorous SPE protocol or switching to a different extraction technique like liquid-liquid extraction (LLE).
-
Modify the chromatographic conditions to separate the analytes from the interfering matrix components.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
Data Presentation
Table 1: Comparison of HPLC-PDA Methods for this compound (Albendazole Sulfoxide) Detection
| Parameter | Method 1[1] | Method 2[9] |
| Matrix | Cattle Plasma | Dog Plasma |
| Column | XBridge® C18 (4.6 x 250 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.025 M Ammonium Acetate (pH 6.6) | Acetonitrile: 0.025 M Ammonium Phosphate (pH 5.0) |
| Detection | 292 nm | 295 nm |
| Linearity Range | 0.025 - 2.0 µg/mL | 0.01 - 2.0 µg/mL |
| LLOQ | 0.025 µg/mL | 0.01 µg/mL |
| Accuracy | 85.3 - 117.7% | 81.39 - 81.66% (Recovery Accuracy) |
| Precision (CV%) | ≤ 15.1% | 3.75% (Intra-day) |
Table 2: Comparison of LC-MS/MS Methods for this compound (Albendazole Sulfoxide) Detection
| Parameter | Method 1[2] | Method 2[10] |
| Matrix | Human Plasma | Human Plasma |
| Column | Hypurity C18 | Not Specified |
| Mobile Phase | Acetonitrile: 2.0 mM Ammonium Acetate (pH 5.0) | Gradient Elution |
| Ionization | Positive Ion Mode | Positive Multiple Reaction Monitoring |
| Linearity Range | 3.00 - 600 ng/mL | 5 - 3500 ng/mL |
| LLOQ | 3.00 ng/mL | 5 ng/mL |
| Recovery | 88.25% | Not Specified |
| Matrix Effect | 0.985 - 1.042 (IS-normalized) | Validated |
Experimental Protocols
Detailed Methodology for HPLC-PDA Analysis of this compound in Plasma[1]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
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Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
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Elute the analytes with 2 mL of methanol.
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Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: XBridge® C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.025 M ammonium acetate buffer (pH 6.6).
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Flow Rate: 1.2 mL/min
-
Injection Volume: 50 µL
-
Detection: PDA detector set at 292 nm.
-
Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma[2]
-
Sample Preparation (Solid-Phase Extraction):
-
Pre-treat Phenomenex Strata™-X cartridges with 1.0 mL of methanol followed by 1.0 mL of water.
-
To 100 µL of plasma, add the internal standard and 100 µL of 2 mM ammonium acetate solution.
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Load the sample onto the SPE cartridge.
-
Wash the cartridge twice with 1.0 mL of 10% (v/v) methanol in water.
-
Elute the analytes with 1 mL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypurity C18
-
Mobile Phase: Acetonitrile: 2.0 mM ammonium acetate (pH 5.0) (80:20, v/v)
-
Ionization: Positive ion mode.
-
Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Visualizations
References
- 1. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nucleus.iaea.org [nucleus.iaea.org]
Addressing racemization of Hydroxyalbendazole enantiomers during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the potential racemization of hydroxyalbendazole enantiomers during analytical experiments. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral analysis of this compound, leading to inaccurate enantiomeric ratio determinations.
Problem 1: Poor resolution or co-elution of this compound enantiomers.
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Verify that the selected column is suitable for the separation of chiral sulfoxides. Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), are commonly used for benzimidazole derivatives. |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. A common starting point for normal-phase separation is a mixture of n-hexane and an alcohol like 2-propanol or ethanol. Adjusting the ratio of the polar modifier can significantly impact resolution. For basic compounds like this compound, the addition of a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase may improve peak shape and resolution. |
| Incorrect Flow Rate | Optimize the flow rate. While a standard flow rate of 1.0 mL/min is often used for 4.6 mm I.D. columns, decreasing the flow rate can sometimes improve the resolution of closely eluting peaks. |
| Inappropriate Column Temperature | Evaluate the effect of column temperature on the separation. While lower temperatures can sometimes inhibit on-column chiral inversion, the thermodynamics of chiral recognition can be complex. Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition for your specific method. |
Problem 2: Inconsistent or non-reproducible enantiomeric ratios between injections.
| Possible Cause | Suggested Solution |
| On-column Racemization | If the peak shapes are distorted (e.g., a "plateau" between the two enantiomer peaks), on-column racemization may be occurring. This can sometimes be addressed by optimizing the mobile phase composition or reducing the column temperature. |
| Racemization in the Autosampler | This compound is photosensitive. If the autosampler does not have a cooled and dark sample compartment, racemization can occur over time. Use a cooled autosampler (set to 4-10°C) and protect samples from light by using amber vials. Analyze samples promptly after preparation. |
| Sample Solvent Effects | The solvent used to dissolve the sample can impact peak shape and resolution. Ideally, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume to minimize solvent mismatch effects. |
| Sample Degradation | This compound can degrade in solution, particularly when exposed to light. This degradation may not be enantioselective, but it can affect the accuracy of the results. Prepare fresh samples and store them protected from light. |
Problem 3: Loss of analyte or appearance of unknown peaks.
| Possible Cause | Suggested Solution |
| Photodegradation | This compound is known to be photosensitive in solution.[1][2] Protect all sample and standard solutions from light by using amber glassware or by wrapping containers in aluminum foil. Minimize exposure to ambient light during all sample preparation steps. |
| Chemical Degradation | Assess the pH of your sample and standard solutions. Benzimidazoles can be susceptible to degradation under strongly acidic or basic conditions. Ensure that the pH of your solutions is within a stable range for the analyte. |
| Adsorption to Vials or Tubing | Analyte loss can occur due to adsorption onto glass or plastic surfaces. Using silanized glass vials may mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the racemization of this compound enantiomers during analysis?
A1: The primary factors are exposure to light and, to a lesser extent, elevated temperatures. Chiral sulfoxides are generally thermally stable, with significant racemization typically requiring temperatures above 200°C.[3][4] However, photoirradiation can facilitate racemization, especially in the presence of photosensitizers.[1][4] Therefore, protecting samples from light is the most critical step in preventing racemization. While thermal racemization is less likely under typical HPLC conditions, maintaining a controlled, cool temperature in the autosampler can help ensure sample stability.
Q2: How can I prevent photodegradation and potential photoracemization of my samples?
A2: To prevent issues related to photosensitivity, follow these guidelines:
-
Use amber glass vials for all samples and standards.
-
If amber vials are not available, wrap clear vials in aluminum foil .
-
Minimize the exposure of your solutions to ambient light during all stages of sample preparation.
-
Utilize an autosampler with a covered and, ideally, cooled sample compartment .
-
Prepare samples as close to the time of analysis as possible .
Q3: What are the recommended storage conditions for this compound samples and standards?
A3: For short-term storage (e.g., in an autosampler tray), samples should be kept in a dark, cooled environment (e.g., 4-10°C). For longer-term storage, solutions should be stored at -20°C or below and protected from light. The solid form of albendazole and its metabolites are generally more stable than solutions.[2]
Q4: Which type of chiral HPLC column is most effective for separating this compound enantiomers?
A4: Polysaccharide-based chiral stationary phases (CSPs) are widely used and have proven effective for the separation of benzimidazole sulfoxides. Specifically, columns with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiralpak AD) are frequently cited for this type of separation.
Q5: Can the mobile phase composition influence the stability of the enantiomers?
A5: While the mobile phase has a more direct impact on the chromatographic separation (selectivity and resolution), it can also play a role in stability. For instance, the pH of the mobile phase could potentially influence the stability of the analyte if it is prone to acid or base-catalyzed degradation. The use of certain mobile phase additives could also theoretically act as photosensitizers, although this is less commonly observed with standard HPLC solvents. It is important to use high-purity, HPLC-grade solvents to avoid contaminants that could promote degradation.
Quantitative Data Summary
The following table summarizes the known stability information for albendazole and its metabolites. Note that specific quantitative data on the rate of racemization for this compound under analytical conditions is limited in the literature. The data below primarily pertains to photodegradation.
Table 1: Photodegradation Half-lives of Albendazole and its Metabolites in Aqueous Solution under Natural Sunlight[1]
| Compound | pH 5 | pH 7 | pH 9 |
| Albendazole (ABZ) | 0.031 days | 0.012 days | 0.012 days |
| This compound (ABZSO) | 0.33 days | 0.096 days | 0.11 days |
| Albendazole Sulfone (ABZSO2) | 0.041 days | 0.11 days | 0.91 days |
This data highlights the high photosensitivity of this compound (ABZSO) in solution, emphasizing the need to protect samples from light.
Experimental Protocols
Protocol 1: Recommended Sample Preparation and Handling for Chiral Analysis of this compound
This protocol provides a general guideline for preparing and handling samples to minimize the risk of racemization and degradation.
-
Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol, ethanol)
-
Volumetric flasks and pipettes
-
Amber HPLC vials with caps
-
0.22 µm syringe filters (if necessary)
-
-
Procedure:
-
Standard Preparation:
-
Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible solvent in which it is fully soluble).
-
Perform all dilutions using amber volumetric flasks to protect the solution from light.
-
-
Sample Preparation:
-
Extract or dilute the sample to the desired concentration using a validated procedure.
-
Throughout the extraction and dilution process, minimize exposure to direct light.
-
The final sample should be dissolved in a solvent that is compatible with the mobile phase.
-
-
Filtration (if necessary):
-
If the sample contains particulates, filter it through a 0.22 µm syringe filter that is compatible with the sample solvent.
-
-
Vialing:
-
Transfer the final standard or sample solution into an amber HPLC vial.
-
Cap the vial immediately.
-
-
Storage and Analysis:
-
Place the vials in a cooled autosampler (4-10°C) that is protected from light.
-
Set up the HPLC sequence to analyze the samples as soon as possible after preparation.
-
-
Visualizations
Caption: Workflow for sample handling and analysis to minimize racemization.
Caption: Logical troubleshooting flow for inaccurate enantiomeric ratio analysis.
References
Optimization of storage conditions for Hydroxyalbendazole reference standards
This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Hydroxyalbendazole reference standards. The information is compiled to assist researchers, scientists, and drug development professionals in maintaining the integrity and stability of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound reference standards?
A1: While specific long-term stability data for this compound is not extensively available, based on the recommendations for its parent compound, Albendazole, it is advised to store this compound reference standards in their original, tightly sealed containers at controlled room temperature, protected from light and humidity. For Albendazole, European Pharmacopoeia (EP) reference standards are stored at +5°C ± 3°C.[1] It is crucial to consult the certificate of analysis provided by the supplier for any specific storage instructions.
Q2: How should I handle the this compound reference standard upon opening?
A2: To prevent contamination and degradation, it is essential to handle the reference standard in a clean and dry environment. Use calibrated equipment for weighing and handling. After use, the container should be tightly resealed to minimize exposure to moisture and air.
Q3: What are the potential degradation pathways for this compound?
A3: Based on studies of the parent compound, Albendazole, this compound may be susceptible to degradation under certain conditions. The primary degradation pathways for Albendazole involve oxidation and hydrolysis.[2][3] Oxidation can lead to the formation of sulfoxide and sulfone derivatives, while hydrolysis, particularly under basic conditions, can cleave the carbamate group.[2][3]
Q4: How can I assess the stability of my this compound reference standard?
A4: The stability of a reference standard can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[4] This involves analyzing the standard over time under its storage conditions and comparing the results to the initial analysis. Forced degradation studies can also be performed to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the reference standard. | 1. Verify the storage conditions (temperature, light, and humidity). 2. Prepare a fresh solution from the reference standard and re-analyze. 3. If the issue persists, consider performing a forced degradation study to identify potential degradants. |
| Decreased peak area/concentration | Degradation of the reference standard or weighing/dilution error. | 1. Re-prepare the standard solution, ensuring accurate weighing and dilution. 2. Check the expiration date of the reference standard. 3. If degradation is suspected, analyze a freshly opened vial of the reference standard, if available. |
| Changes in physical appearance (e.g., color) | Potential degradation or contamination. | 1. Do not use the reference standard. 2. Contact the supplier for guidance and a replacement. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method. These conditions are adapted from studies on Albendazole.[1][4]
1. Acid Hydrolysis:
-
Dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol).
-
Add 1 N HCl and incubate at 80°C for 1 hour.[4]
-
Neutralize the solution and dilute to a known concentration for analysis.
2. Base Hydrolysis:
-
Dissolve a known amount of this compound reference standard in a suitable solvent.
-
Add 1 N NaOH and incubate at 80°C for 5 minutes.[1]
-
Neutralize the solution and dilute to a known concentration for analysis.
3. Oxidative Degradation:
-
Dissolve a known amount of this compound reference standard in a suitable solvent.
-
Add 5% H₂O₂ and incubate at room temperature for 3 hours.[4]
-
Dilute to a known concentration for analysis.
4. Thermal Degradation:
-
Place a known amount of solid this compound reference standard in an oven at a specified high temperature (e.g., 80°C) for a defined period (e.g., 2 days).[4]
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound reference standard to a light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]
-
Analyze the solution at appropriate time points.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its potential degradation products, based on methods developed for Albendazole.[4][5]
| Parameter | Condition |
| Column | Symmetry C18, 5 µm, 250 mm x 4.6 mm (or equivalent)[4] |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and sodium acetate buffer.[4] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection | UV at 295 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | 35°C[4] |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[4]
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Albendazole (Parent Compound)
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Degradation Products |
| Acid Hydrolysis | 1 N HCl | 1 hour | 80°C | Chemically stable[1] |
| Base Hydrolysis | 1 N NaOH | 5 minutes | 80°C | Albendazole impurity A[1] |
| Oxidation | 5% H₂O₂ | 3 hours | Room Temperature | Albendazole sulfoxide[1][4] |
| Thermal | Dry Heat | 2 days | 80°C | Degradation observed[5] |
| Photolytic | 1.2 million lux hours | 240 hours | Ambient | Degradation observed |
Note: This data is for Albendazole and serves as a reference for potential degradation studies on this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. rjptonline.org [rjptonline.org]
Technical Support Center: Enhancing Hydroxyalbendazole Performance in In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxyalbendazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, helping you optimize the performance and bioavailability of this active metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound, also known as albendazole sulfoxide, is the primary and pharmacologically active metabolite of albendazole.[1] After oral administration, albendazole is rapidly metabolized in the liver to form this compound, which is responsible for the systemic anthelmintic effect.[1] Therefore, achieving adequate plasma concentrations of this compound is critical for therapeutic efficacy in treating systemic parasitic infections.
Q2: What are the main challenges in achieving good in vivo performance with this compound?
A2: The primary challenge stems from the poor aqueous solubility of its parent drug, albendazole.[2][3][4] Albendazole is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3][4] This poor solubility limits its dissolution rate in the gastrointestinal tract, leading to low and variable oral bioavailability of less than 5% in humans.[4][5][6] Consequently, the systemic exposure to the active this compound metabolite is often suboptimal.
Q3: Is it better to administer this compound directly or its parent drug, Albendazole?
A3: Most research focuses on improving the formulation of the parent drug, albendazole, to enhance its absorption and subsequent conversion to this compound in the body.[7][8][9] This is the conventional and most studied approach. Direct administration of this compound is less common and would face its own formulation and stability challenges. The strategies discussed here focus on enhancing systemic exposure to this compound by optimizing the delivery of albendazole.
Q4: What is the metabolic pathway of Albendazole to this compound?
A4: Albendazole is absorbed orally and undergoes extensive first-pass metabolism in the liver. The primary metabolic step is the oxidation of the sulfide to a sulfoxide, forming this compound (albendazole sulfoxide). This reaction is primarily mediated by Cytochrome P450 (CYP) enzymes.[1][10] this compound is then further metabolized to the inactive albendazole sulfone.
References
- 1. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 3. scielo.br [scielo.br]
- 4. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 7. jocpr.com [jocpr.com]
- 8. Formulation Development of Albendazole-Loaded Self-Microemulsifying Chewable Tablets to Enhance Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strategies to minimize Hydroxyalbendazole degradation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxyalbendazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: Based on forced degradation studies of the parent compound Albendazole and related benzimidazoles, the primary factors contributing to this compound degradation are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, elevated temperatures, and light.[1][2][3] The benzimidazole ring system is susceptible to hydrolysis and oxidation under these stress conditions.
Q2: My this compound recovery is consistently low. What are the most likely causes?
A2: Consistently low recovery of this compound is often due to degradation during one or more steps of your sample preparation workflow. The most common culprits include:
-
pH of Extraction Buffer: Using a buffer with a pH that is too acidic or too alkaline can cause significant degradation.
-
Choice of Organic Solvent: Some organic solvents, especially if not properly stored to prevent peroxide formation, can lead to oxidative degradation.
-
Temperature: Elevated temperatures during sample extraction, evaporation of solvents, or even prolonged storage at room temperature can accelerate degradation.
-
Light Exposure: this compound, like other benzimidazoles, may be photosensitive.[4] Protecting samples from light is a crucial preventative measure.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to analyte degradation. It is advisable to aliquot samples to minimize the number of freeze-thaw cycles.[5]
Q3: How can I prevent the degradation of this compound in my samples?
A3: To minimize degradation, consider the following strategies:
-
Optimize pH: Maintain the pH of your sample and extraction buffers within a neutral or near-neutral range.
-
Use High-Purity Solvents: Employ fresh, high-purity solvents for all extraction and reconstitution steps.
-
Control Temperature: Keep samples on ice or at reduced temperatures (e.g., 4°C) throughout the preparation process. Use controlled, gentle heating for any solvent evaporation steps.
-
Protect from Light: Use amber vials or cover your sample tubes with aluminum foil to shield them from light.
-
Minimize Freeze-Thaw Cycles: Aliquot your plasma or serum samples upon receipt to avoid repeated freezing and thawing.
Troubleshooting Guides
Issue 1: Inconsistent this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent pH | Ensure the pH of the extraction buffer is consistent across all samples. | Minor variations in pH can lead to different rates of degradation between samples. |
| Variable Temperature Exposure | Process all samples under the same temperature conditions. Avoid leaving some samples at room temperature for longer than others. | Temperature fluctuations can cause inconsistent degradation. |
| Inconsistent Light Exposure | Protect all samples from light consistently throughout the preparation process. | Different levels of light exposure can lead to varying degrees of photodegradation. |
| Non-homogenous Sample | Ensure plasma/serum samples are thoroughly but gently mixed after thawing and before aliquoting. | A non-homogenous sample can lead to inconsistent analyte concentrations in different aliquots. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation Products | Review your sample preparation procedure for potential stressors (pH, temperature, light, oxidizing agents). | Unknown peaks may be degradation products of this compound. Forced degradation studies can help identify these peaks. |
| Contaminated Solvents | Use fresh, high-purity solvents for sample preparation and mobile phase. | Contaminants in solvents can introduce extraneous peaks. |
| Matrix Effects | Perform a matrix effect study by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample. | Components of the biological matrix can interfere with the analysis. |
Quantitative Data on Degradation
The following tables summarize the degradation of Albendazole under various stress conditions. While this data is for the parent compound, it provides valuable insights into the potential stability of its metabolite, this compound.
Table 1: Forced Degradation of Albendazole
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 6 hours | 60°C | 6.13% | [2] |
| Base Hydrolysis | 0.5N NaOH | 30 minutes | 60°C | 11.1% | [6] |
| Oxidation | 3% H₂O₂ | 6 hours | 60°C | Significant | [2] |
| Thermal | N/A | 6 hours | 60°C | Significant | [2] |
Note: The term "Significant" is used when the original source did not provide a specific percentage but indicated substantial degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study for Albendazole
This protocol is adapted from a study on the forced degradation of Albendazole and can be used as a starting point for investigating the stability of this compound.[2]
1. Preparation of Stock Solution:
-
Prepare a standard stock solution of Albendazole (or this compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
2. Acid-Induced Degradation:
-
In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.1N HCl.
-
Incubate the mixture in a water bath at 60°C for a specified time (e.g., 1, 2, 4, 6 hours).
-
After incubation, neutralize the solution with an equivalent amount of 0.1N NaOH.
-
Dilute the solution to a suitable concentration for analysis.
3. Base-Induced Degradation:
-
In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.
-
Incubate the mixture in a water bath at 60°C for a specified time.
-
Neutralize the solution with an equivalent amount of 0.1N HCl.
-
Dilute to a suitable concentration for analysis.
4. Oxidative Degradation:
-
In a volumetric flask, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate the mixture in a water bath at 60°C for a specified time.
-
Dilute to a suitable concentration for analysis.
5. Thermal Degradation:
-
Incubate 1 mL of the stock solution in a water bath at 60°C for a specified time.
-
Dilute to a suitable concentration for analysis.
6. Photolytic Degradation:
-
Expose 1 mL of the stock solution in a transparent container to UV-C light for a specified time.
-
Keep a control sample protected from light.
-
Dilute both solutions to a suitable concentration for analysis.
7. Analysis:
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for this compound sample preparation with potential degradation points.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. rjptonline.org [rjptonline.org]
- 2. wjpls.org [wjpls.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Hydroxyalbendazole Enantiomers Against Parasites: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the parasiticidal efficacy of the two enantiomers of Hydroxyalbendazole: (+)-Hydroxyalbendazole and (-)-Hydroxyalbendazole. This compound, the primary active metabolite of the broad-spectrum anthelmintic drug Albendazole, exists as a racemic mixture. Emerging research indicates a significant stereoselectivity in its anthelmintic activity, with one enantiomer demonstrating superior efficacy against a range of parasites. This document synthesizes available experimental data to facilitate informed decisions in research and drug development.
Data Presentation: Comparative Efficacy
The following table summarizes the key findings from studies comparing the efficacy of the this compound enantiomers against various parasites. The data consistently demonstrates the superior activity of the (+)-enantiomer.
| Parasite Species | Assay Type | Metric | (+)-Hydroxyalbendazole | (-)-Hydroxyalbendazole | Racemic this compound | Source |
| Trichinella spiralis | Ex vivo larval viability | Reduction in larval viability at 0.1 µg/mL | 84.3% | Not significant | Not significant | [1] |
| Reduction in larval viability at 0.5 µg/mL | 96.7% | 89.2% | 91.26% | [1] | ||
| Taenia solium | In vitro | Inhibition of Alkaline Phosphatase (AP) and antigen release | Significantly more active | Less active | - | [2] |
| Haemonchus contortus | In vivo (gerbil model) | Anthelmintic activity | Significantly higher activity | Lower activity | - | [2] |
| Echinococcus granulosus | In vitro scolicidal activity | % scoleces killed at 50 µg/mL after 5 min | - | - | 98.4% | [3] |
| % scoleces killed at 50 µg/mL after 10 min | - | - | 99.5% | [3] | ||
| Fasciola hepatica | In vitro metabolism | Predominant enantiomer produced by parasite microsomes | Predominantly (+)-ABZSO | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
Ex vivo Viability Assay for Trichinella spiralis Larvae[1]
-
Parasite Isolation: T. spiralis larvae were isolated from the muscle tissue of experimentally infected mice.
-
Drug Exposure: Isolated larvae were incubated in a culture medium containing various concentrations (0.01 to 1 µg/mL) of racemic this compound, (+)-Hydroxyalbendazole, or (-)-Hydroxyalbendazole.
-
Viability Assessment: The viability of the treated larvae was determined by their ability to infect naive mice. A reduction in the number of established adult worms in the intestines of these mice, compared to a control group infected with untreated larvae, indicated reduced larval viability.
-
Data Analysis: The percentage reduction in larval viability was calculated for each treatment group relative to the untreated control.
In vitro Efficacy Assay for Taenia solium Cysts[2]
-
Parasite Collection: T. solium cysts were collected from naturally infected pigs.
-
In vitro Culture: Cysts were cultured in vitro in a suitable medium.
-
Drug Treatment: The cultured cysts were exposed to a range of concentrations (10 to 500 ng/mL) of racemic this compound, (+)-(R)-Hydroxyalbendazole, or (-)-(S)-Hydroxyalbendazole.
-
Efficacy Markers: The activity of the compounds was assessed by measuring the inhibition of alkaline phosphatase (AP) and parasite antigen release into the culture supernatant over time.
-
Data Analysis: The levels of AP and antigen in the supernatant of treated groups were compared to those of untreated controls to determine the inhibitory effect of each enantiomer.
In vitro Scolicidal Assay for Echinococcus granulosus[3]
-
Protoscolex Collection: Protoscoleces of E. granulosus were obtained from the hydatid cysts of infected sheep livers.
-
Drug Incubation: The protoscoleces were incubated with various concentrations of Albendazole sulfoxide (racemic this compound).
-
Viability Staining: The viability of the protoscoleces was assessed using a methylene blue exclusion test, where viable protoscoleces exclude the dye and remain unstained, while non-viable ones take it up.
-
In vivo Infectivity: The viability was further confirmed by inoculating treated protoscoleces into mice and observing the development of hydatid cysts.
-
Data Analysis: The percentage of non-viable (stained) protoscoleces was calculated at different time points of incubation.
Mechanism of Action and Experimental Workflow
The primary mechanism of action of benzimidazoles, including this compound, is the disruption of microtubule polymerization in parasite cells. This leads to impaired glucose uptake and eventual cell death.
References
- 1. Ex vivo anthelmintic activity of albendazole-sulphoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Use of albendazole sulfoxide, albendazole sulfone, and combined solutions as scolicidal agents on hydatid cysts (in vitro study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albendazole enantiomeric metabolism and binding to cytosolic proteins in the liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Albendazole vs. its Active Metabolite, Hydroxyalbendazole, in Humans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the anthelmintic drug albendazole and its primary active metabolite, hydroxyalbendazole (also known as albendazole sulfoxide). The information presented herein is supported by experimental data from human studies to assist researchers and professionals in the fields of pharmacology and drug development.
Executive Summary
Albendazole is a broad-spectrum anthelmintic agent that undergoes rapid and extensive first-pass metabolism in the liver to form its pharmacologically active metabolite, this compound.[1][2] Consequently, unchanged albendazole is typically undetectable or found at very low concentrations in the systemic circulation.[3][4] The systemic anthelmintic activity of albendazole is therefore primarily attributable to this compound.[3][5][6] This guide will delve into the comparative pharmacokinetics of these two entities, highlighting key differences in their systemic exposure and disposition. A significant degree of inter-individual variability in the plasma concentrations of this compound has been reported.[3][7]
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for albendazole and its active metabolite, this compound, in humans following oral administration of albendazole.
| Pharmacokinetic Parameter | Albendazole | This compound (Albendazole Sulfoxide) | Reference |
| Peak Plasma Concentration (Cmax) | 12.5 - 26.5 ng/mL | 288 - 380 ng/mL | [8] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~4 hours | [8] |
| Elimination Half-Life (t½) | ~1.5 hours | ~7 - 8.5 hours | [8][9] |
| Systemic Exposure (AUC) | Low and often difficult to quantify | Dose-dependent and variable | [4] |
| Protein Binding | Not specified | ~70% | [2] |
| Primary Route of Elimination | Metabolism | Primarily biliary elimination of metabolites | [1] |
Metabolic Pathway of Albendazole
Albendazole is a prodrug that is rapidly converted to its active form, this compound, in the liver. This conversion is primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases.[10] this compound is subsequently metabolized to the inactive albendazole sulfone.[1][5]
Metabolic conversion of albendazole to its metabolites.
Experimental Protocols
The data presented in this guide are derived from human pharmacokinetic studies. A general outline of the methodologies employed in these studies is provided below.
Study Design
A common study design to assess the pharmacokinetics of albendazole and its metabolites is a randomized, crossover study in healthy human volunteers.[4] This design allows for within-subject comparison of different formulations or dosage regimens.
Dosing and Administration
Participants are typically administered a single oral dose of albendazole, often with a standardized meal, due to the known effect of food on its absorption.[9][11] The administration of a fatty meal has been shown to significantly enhance the bioavailability of albendazole.[7][11]
Blood Sampling
Serial blood samples are collected from participants at predetermined time points before and after drug administration. Sampling is more intensive during the initial hours to accurately capture the absorption phase and peak concentrations of both the parent drug and its metabolites.
Bioanalytical Method
Plasma concentrations of albendazole, this compound, and other metabolites are quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8][12]
Pharmacokinetic Analysis
The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both albendazole and this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of albendazole.
Workflow of a typical albendazole pharmacokinetic study.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 3. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose dependent pharmacokinetics of albendazole in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. extranet.who.int [extranet.who.int]
- 10. researchgate.net [researchgate.net]
- 11. Relative Bioavailability of Three Newly Developed Albendazole Formulations: a Randomized Crossover Study with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic comparison of two albendazole dosage regimens in patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Albendazole and its Active Metabolite, Ricobendazole, in Anthelmintic Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of albendazole and its primary active metabolite, ricobendazole (albendazole sulfoxide), supported by experimental data and detailed protocols.
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in both human and veterinary medicine to treat a variety of parasitic worm infections. Following oral administration, albendazole is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide, also known as ricobendazole. It is important to note that the term "hydroxyalbendazole" is not a standard scientific term; it is presumed that inquiries regarding "this compound" are referring to this active sulfoxide metabolite, ricobendazole. This guide provides a detailed head-to-head comparison of the efficacy of the parent drug, albendazole, and its active metabolite, ricobendazole, based on available experimental data.
Quantitative Efficacy Comparison
The following tables summarize the comparative efficacy of albendazole and ricobendazole against various helminth parasites from several studies. Efficacy is primarily measured by the percentage reduction in parasite load or fecal egg count.
Table 1: Comparative Efficacy of Albendazole and Ricobendazole against Fasciola hepatica (Liver Fluke)
| Species | Drug | Dosage | Efficacy (% Reduction) | Reference |
| Cattle | Albendazole | 10 mg/kg | 76% (overall), 91% (immature) | [1] |
| Cattle | Albendazole | 7.5 mg/kg | 77-81.8% | [2] |
Table 2: Comparative Ovicidal Activity of Albendazole and Ricobendazole (Albendazole Sulfoxide) against Fasciola hepatica Eggs (In Vitro)
| Drug | Concentration (nmol/mL) | Egg Hatch Reduction (%) | Reference |
| Albendazole | 0.05 | Significant reduction | |
| Albendazole | 0.1 | Higher reduction than ABZ.SO | |
| Albendazole | 0.5 | Higher reduction than ABZ.SO | |
| Ricobendazole (ABZ.SO) | 0.05 | No significant effect | |
| Ricobendazole (ABZ.SO) | 0.1 | Lower reduction than ABZ | |
| Ricobendazole (ABZ.SO) | 0.5 | Lower reduction than ABZ |
Table 3: Efficacy of Ricobendazole against Gastrointestinal Nematodes in Sheep
| Drug | Efficacy (% Reduction in Mean Egg Count) | Day of Measurement | Reference |
| Ricobendazole | 100% | Day 14 | [3][4] |
| Ivermectin | 100% | Day 14 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for in vivo and in vitro efficacy testing of anthelmintics like albendazole and ricobendazole.
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is a standard method for evaluating the efficacy of an anthelmintic in vivo.
1. Animal Selection and Grouping:
-
Select a group of naturally or experimentally infected animals (e.g., sheep or cattle) with a sufficient parasite load, confirmed by pre-treatment fecal egg counts (FECs).[5][6]
-
Randomly allocate the animals into treatment and control groups of adequate size (typically 10-15 animals per group).[6][7]
2. Treatment Administration:
-
Administer the test compound (e.g., albendazole or ricobendazole) to the treatment group at the desired dosage and route of administration. The control group receives a placebo or no treatment.[7][8]
3. Fecal Sample Collection:
-
Collect individual fecal samples from all animals before treatment (Day 0) and at a specified time point post-treatment (e.g., Day 14 for benzimidazoles).[5][6][7]
4. Fecal Egg Counting:
-
Perform fecal egg counts on all samples using a standardized technique, such as the modified McMaster method.[5][7]
-
Weigh a specific amount of feces (e.g., 2 grams).
-
Homogenize the feces in a known volume of flotation solution (e.g., saturated salt solution).
-
Fill the chambers of a McMaster slide with the fecal suspension.
-
Count the number of parasite eggs within the grid of the McMaster slide under a microscope.
-
Calculate the number of eggs per gram (EPG) of feces.
-
5. Efficacy Calculation:
-
Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula:
-
% Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
-
In Vitro Efficacy Assessment: Egg Hatch Assay
The egg hatch assay is used to determine the ovicidal activity of a compound.
1. Egg Isolation:
-
Isolate parasite eggs from the feces of infected animals or the bile of infected livers.
2. Incubation with Test Compounds:
-
Incubate the isolated eggs in a multi-well plate with various concentrations of the test compounds (e.g., albendazole and ricobendazole) and a control (drug-free medium).
3. Hatching Assessment:
-
After a specific incubation period, count the number of hatched larvae and unhatched eggs under a microscope.
4. Efficacy Calculation:
-
Calculate the percentage of egg hatch inhibition for each concentration of the test compound compared to the control.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies, the following diagrams are provided.
Caption: A generalized experimental workflow for an in vivo anthelmintic efficacy study.
Caption: The signaling pathway illustrating the mechanism of action of benzimidazoles.
References
- 1. Comparative efficacy of clorsulon and albendazole against Fasciola hepatica in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the therapeutic efficacy of five anthelmintics against natural Fasciola hepatica infections in dairy cattle from the Mantaro Valley, Peru - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. vet.ucalgary.ca [vet.ucalgary.ca]
- 6. combar-ca.eu [combar-ca.eu]
- 7. scielo.br [scielo.br]
- 8. Field trial on comparative efficacy of four fasciolicides against natural liver fluke infection in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Formulation Strategies to Enhance the Bioavailability of Hydroxyalbendazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Albendazole, a broad-spectrum anthelmintic agent, undergoes rapid and extensive first-pass metabolism in the liver to its active metabolite, hydroxyalbendazole (albendazole sulfoxide). The systemic efficacy of albendazole is therefore dependent on the plasma concentrations of this compound. However, the clinical utility of albendazole is often hampered by its low aqueous solubility, which leads to poor and variable oral bioavailability of less than 5%.[1][2][3][4] This guide provides a comparative analysis of different formulation strategies aimed at enhancing the bioavailability of this compound, supported by experimental data and detailed protocols.
The primary challenge in augmenting the systemic exposure of this compound lies in improving the dissolution and absorption of the parent drug, albendazole.[5] Various innovative formulation approaches have been investigated to overcome this limitation, including the use of cyclodextrins, solid dispersions, nanosuspensions, and synthetic salts. These strategies aim to increase the solubility and dissolution rate of albendazole in the gastrointestinal tract, leading to higher plasma concentrations of its active metabolite, this compound.
Comparative Bioavailability Data
The following table summarizes the pharmacokinetic parameters of this compound following the administration of different albendazole formulations, demonstrating the relative improvements in bioavailability compared to conventional formulations such as tablets or suspensions.
| Formulation | Animal Model/Subject | Key Pharmacokinetic Parameters (this compound) | Fold Increase in Bioavailability (AUC) vs. Control | Reference |
| Cyclodextrin Formulations | ||||
| Hydroxypropyl-β-cyclodextrin Solution | Healthy Volunteers | Cmax: 9.2-fold increase; AUC: 9.7-fold increase vs. tablets | 9.7 | [1] |
| Hydroxypropyl-β-cyclodextrin Solution | Mice | Cmax and AUC significantly higher vs. carboxymethylcellulose suspension | Not specified | [6][7] |
| Ternary Inclusion Complex (HPβCD + L-tartaric acid) | Rabbits | AUC: 3.2-fold increase vs. commercial suspension | 3.2 | [8] |
| Solid Dispersions | ||||
| PVP K30/Poloxamer 188 Solid Dispersion | Mice | AUC: 5.9-fold increase vs. albendazole | 5.9 | [9] |
| PVP K30/Poloxamer 188 Solid Dispersion | Rats | Cmax: 1.27-fold increase; AUC: 1.64-fold increase vs. commercial tablet | 1.64 | [9] |
| Solid Dispersion with PVP | Rabbits | AUC: 2.4-fold increase vs. commercial suspension | 2.4 | [8] |
| Nanosuspensions | ||||
| Nanosuspension | Rats | AUC of total active ingredients (ABZ + ABZSO + ABZSO2): 1.4-fold increase vs. native ABZ | 1.4 | [10] |
| Nanosuspension Coated Espheres | Not Specified | AUC0-10h: 1.3-fold increase vs. microsuspension coated Espheres | 1.3 | [3][4] |
| Nanosuspension | Mice | Oral bioavailability improved by 1.752-fold vs. marketed suspension | 1.752 | [11] |
| Salt Formulations | ||||
| ABZ-HCl Salt | In vivo pharmacokinetic analysis | Cmax: 6.9-fold increase; AUC(0–24): 8.8-fold increase vs. ABZ | 8.8 | [2] |
| ABZ-DTA Salt | In vivo pharmacokinetic analysis | Cmax: 4.6-fold increase; AUC(0–24): 5.2-fold increase vs. ABZ | 5.2 | [2] |
| ABZ-FMA Salt | In vivo pharmacokinetic analysis | Cmax: 3.8-fold increase; AUC(0–24): 3.4-fold increase vs. ABZ | 3.4 | [2] |
| Other Formulations | ||||
| Arachis oil-polysorbate 80 Suspension | Healthy Volunteers | Cmax: 4.8-fold increase; AUC: 4.3-fold increase vs. tablets | 4.3 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioavailability studies. Below are representative experimental protocols for key techniques cited in the literature.
In-Vivo Pharmacokinetic Study in Healthy Volunteers
-
Study Design: A randomized, crossover study design is often employed.[1]
-
Subjects: A cohort of healthy adult volunteers.
-
Drug Administration: Subjects receive a single oral dose of different albendazole formulations (e.g., 800 mg) after a standardized meal. A washout period is observed between each treatment phase.[1]
-
Blood Sampling: Venous blood samples are collected at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48 hours) post-administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Preparation and Evaluation of a Nanosuspension Formulation
-
Preparation: Nanosuspensions can be prepared using techniques such as evaporative antisolvent precipitation.[3][4]
-
Characterization:
-
Particle Size and Zeta Potential: Measured by dynamic light scattering.
-
Morphology: Examined using scanning electron microscopy (SEM).
-
Crystallinity: Assessed by Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
-
In-Vivo Bioavailability Study (Animal Model):
-
Animals: Wistar rats are commonly used.
-
Administration: The nanosuspension is administered orally via gavage.
-
Blood Sampling and Analysis: Follows a similar procedure to the human pharmacokinetic study, with blood samples collected at appropriate time intervals.
-
Solid Dispersion Formulation and Characterization
-
Preparation (Solvent Evaporation Method):
-
Characterization:
-
Dissolution Studies: In-vitro dissolution testing is performed in a relevant medium (e.g., simulated gastric fluid) to assess the drug release rate.
-
Solid-State Characterization: Techniques like PXRD, SEM, and DSC are used to confirm the amorphous state of albendazole within the dispersion.[9]
-
-
Pharmacokinetic Evaluation (Animal Model):
-
The solid dispersion is administered to an animal model (e.g., mice or rats), and the plasma concentrations of this compound are determined over time to assess the in-vivo bioavailability.[9]
-
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in enhancing this compound bioavailability, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of albendazole.
Caption: Workflow for comparative bioavailability assessment of different albendazole formulations.
References
- 1. Relative Bioavailability of Three Newly Developed Albendazole Formulations: a Randomized Crossover Study with Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanosuspension coated multiparticulates for controlled delivery of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Albendazole tablet formulation to enhance oral bioavailability. [wisdomlib.org]
- 6. Bioavailability and efficacy characteristics of two different oral liquid formulations of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Comparative Metabolic Stability of Hydroxyalbendazole in Liver Microsomes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical step in the early stages of drug discovery. This guide provides a comparative overview of the metabolic stability of hydroxyalbendazole, the primary active metabolite of the anthelmintic drug albendazole, in liver microsomes from various species. Due to the limited availability of direct comparative data in public literature, this document focuses on providing a framework for such an assessment, including a detailed experimental protocol and a visual representation of the workflow.
Executive Summary
This guide, therefore, serves as a foundational resource, presenting a standardized methodology for conducting a comparative metabolic stability study of this compound. The provided protocol and workflow are based on established practices in the field of in vitro drug metabolism.
Data Presentation: Metabolic Stability of this compound
As of the latest literature review, direct comparative data for the intrinsic clearance and half-life of this compound in liver microsomes from different species are not publicly available. The following table illustrates how such data would be presented.
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t1/2) (min) |
| Human | Data not available in public literature | Data not available in public literature |
| Rat | Data not available in public literature | Data not available in public literature |
| Mouse | Data not available in public literature | Data not available in public literature |
| Dog | Data not available in public literature | Data not available in public literature |
Experimental Protocol: In Vitro Metabolic Stability of this compound in Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of this compound in liver microsomes from different species.
1. Materials and Reagents:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, dog)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (IS) for analytical quantification
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well plates or microtubes
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1% to avoid enzyme inhibition.
-
Prepare working solutions of this compound, control compounds, and internal standard in the incubation buffer.
-
-
Incubation:
-
In a 96-well plate or microtubes, add the liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard. The "0" time point sample is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point. The method should be sensitive and specific for this compound and the internal standard.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation:
-
t1/2 = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) in units of µL/min/mg microsomal protein using the following equation:
-
CLint = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
-
Mandatory Visualization
Validation of Hydroxyalbendazole's anthelmintic activity in a murine model
A comprehensive comparison of Hydroxyalbendazole (Albendazole-Sulphoxide) and its parent compound, Albendazole, demonstrates potent anthelmintic activity against larval and adult stages of parasitic helminths in a murine model. Experimental data highlights the efficacy of these benzimidazole compounds, primarily through the disruption of microtubule polymerization in the parasites.
This guide provides a detailed comparison of the anthelmintic activities of this compound (the primary active metabolite of Albendazole, also known as Albendazole-Sulphoxide or Ricobendazole) and Albendazole in a murine model of trichinosis. The data presented is intended for researchers, scientists, and drug development professionals engaged in the field of anthelmintic research.
Comparative Efficacy of Albendazole and its Metabolite
Studies in a Trichinella spiralis murine model provide quantitative data on the efficacy of Albendazole (ABZ) and its active metabolite, Albendazole-Sulphoxide (ABZ-SO), in reducing worm burden at different stages of infection.
| Treatment Group | Dosage | Parasite Stage | Mean Worm Burden Reduction (%) | Reference |
| Albendazole (ABZ) | 10 mg/kg | Pre-adult (Day 1 p.i.) | 96.5% | [1] |
| Albendazole-Sulphoxide (RBZ) | 10 mg/kg | Pre-adult (Day 1 p.i.) | 78.0% | [1] |
| Albendazole (ABZ) | 100 mg/kg | Migrating larvae (Days 13-15 p.i.) | 64.0% | [1] |
| Albendazole-Sulphoxide (RBZ) | 100 mg/kg | Migrating larvae (Days 13-15 p.i.) | 44.2% | [1] |
| Albendazole (ABZ) | 100 mg/kg | Encysted larvae (Days 34-36 p.i.) | 94.7% | [1] |
| Albendazole-Sulphoxide (RBZ) | 100 mg/kg | Encysted larvae (Days 34-36 p.i.) | 65.5% | [1] |
In a separate study using a murine model of Trichocephalus muris, Albendazole demonstrated dose-dependent efficacy against larval and adult stages. At a daily dose of 25 mg/kg, complete recovery was achieved against larval stages. However, a 3-4 times higher dose was required to achieve a 100% effect against the adult stage[2].
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Murine Model of Trichinella spiralis Infection
This model is widely used to evaluate the efficacy of anthelmintic drugs against both the adult intestinal stage and the larval muscle stage of the parasite.
1. Animal Model:
-
Species: Swiss CD-1 mice[1].
-
Age/Weight: Typically 6-8 weeks old.
-
Housing: Maintained under standard laboratory conditions with ad libitum access to food and water.
2. Parasite and Infection:
-
Parasite Strain: Trichinella spiralis infective larvae (L1) are obtained from the muscle of previously infected donor mice by artificial digestion with a pepsin-HCl solution[3].
-
Infection: Mice are infected orally with a suspension of 200-400 L1 larvae in a small volume of gelatin[4].
3. Treatment Regimen:
-
Drug Formulation: The test compounds (Albendazole or this compound) are typically suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).
-
Administration: Administered orally via gavage.
-
Dosage and Timing: Dosages and treatment schedules vary depending on the parasite stage being targeted (e.g., single dose on day 1 post-infection for pre-adults, or multiple doses on days 13-15 for migrating larvae)[1].
4. Efficacy Assessment:
-
Adult Worm Burden Reduction: At 7 days post-infection, mice are euthanized, and the small intestine is removed. The intestine is opened longitudinally, incubated in saline, and the adult worms that migrate out are counted[3]. The percentage reduction in worm count in treated groups is calculated relative to an untreated control group.
-
Larval Burden Reduction: At 35-42 days post-infection, mice are euthanized, and the carcass is skinned and eviscerated. The muscle tissue is ground and subjected to artificial digestion to release the encysted larvae. The number of larvae per gram of muscle is then determined[4][5]. The percentage reduction in larval count is calculated compared to the control group.
Murine Model of Trichuris muris Infection
This model is a well-established system for studying intestinal nematode infections and the host immune response.
1. Animal Model:
-
Species: Inbred mouse strains such as C57BL/6 (resistant) or AKR/J (susceptible) are commonly used[6].
-
Age/Weight: 6-8 weeks old.
2. Parasite and Infection:
-
Parasite Strain: Trichuris muris eggs are maintained by passage through susceptible mouse strains.
-
Infection: Mice are infected by oral gavage with approximately 200 embryonated eggs[7].
3. Treatment Regimen:
-
Drug Formulation and Administration: Similar to the T. spiralis model, drugs are suspended in a suitable vehicle and administered orally.
-
Dosage and Timing: Treatment can be initiated at various time points post-infection to target different developmental stages of the parasite.
4. Efficacy Assessment:
-
Adult Worm Burden Reduction: At specified time points (e.g., day 21 or 35 post-infection), mice are euthanized, and the cecum is removed. The cecum is opened, and the adult worms attached to the mucosa are carefully counted under a dissecting microscope[7]. The percentage reduction in worm burden is calculated relative to the control group.
Mechanism of Action: Signaling Pathway and Experimental Workflow
The primary mechanism of action for benzimidazole anthelmintics like Albendazole and its metabolites is the disruption of microtubule polymerization in the parasite.
Caption: Mechanism of Action of Benzimidazole Anthelmintics.
The binding of benzimidazoles to the parasite's β-tubulin inhibits the polymerization of tubulin into microtubules[8]. This disruption of the microtubule cytoskeleton leads to a cascade of downstream effects, including impaired glucose uptake, depletion of glycogen stores, and disruption of intracellular transport processes. Ultimately, these cellular insults result in paralysis and death of the parasite[1][9].
Caption: General Experimental Workflow for Anthelmintic Efficacy Testing.
The validation of anthelmintic activity in a murine model follows a structured workflow. This process involves the infection of mice with the target helminth, followed by treatment with the investigational compounds and a control. At specific time points, the animals are euthanized, and the parasite burden is quantified to determine the efficacy of the treatment.
References
- 1. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti | PLOS Pathogens [journals.plos.org]
- 2. Assessment of the Anthelmintic Efficacy of Albendazole in School Children in Seven Countries Where Soil-Transmitted Helminths Are Endemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of Caenorhabditis elegans β-tubulins with the microtubule inhibitor and anthelmintic drug albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Tubulin Assembly Identified through Screening a Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazoles cause lethality by inhibiting the function of Caenorhabditis elegans neuronal beta-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Protein Binding: Hydroxyalbendazole vs. Albendazole
A comprehensive review of the plasma protein binding characteristics of the anthelmintic drug albendazole and its primary active metabolite, hydroxyalbendazole, reveals significant differences in their affinity for plasma proteins. This guide provides a detailed comparison of their binding properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes rapid and extensive first-pass metabolism in the liver to its pharmacologically active metabolite, this compound (also known as albendazole sulphoxide). The extent to which these compounds bind to plasma proteins is a critical determinant of their pharmacokinetic profile, influencing their distribution, availability at the target site, and elimination half-life.
Quantitative Comparison of Protein Binding
The degree of plasma protein binding differs markedly between albendazole and its primary metabolite. Albendazole exhibits a high percentage of binding to plasma proteins, whereas this compound displays a lower, yet still significant, level of binding. This distinction is crucial for understanding the in vivo behavior of the drug.
| Compound | Plasma Protein Binding (%) | Key Binding Proteins | Relative Affinity for Serum Albumin |
| Albendazole | 89 - 92%[1] | Serum Albumin | 5-10 fold higher than this compound[1][2][3] |
| This compound | 62 - 67%[1] | Serum Albumin, α1-acid glycoprotein[1] | Lower than Albendazole[1][2][3] |
Experimental Protocols
The determination of plasma protein binding is a critical step in drug development. Equilibrium dialysis is widely regarded as the gold-standard method for its accuracy and reliability in measuring the unbound drug fraction in plasma.[4][5]
Equilibrium Dialysis Protocol
This method involves the separation of a plasma sample containing the drug from a drug-free buffer solution by a semi-permeable membrane. The membrane allows the passage of small molecules, such as the unbound drug, but retains larger molecules like plasma proteins. The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is equal on both sides of the membrane.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 12-14 kDa molecular weight cutoff)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (Albendazole, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Incubator shaker
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Preparation: Test compounds are spiked into human plasma to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <0.1%) to avoid effects on protein binding.
-
Loading the RED Device: The plasma sample containing the test compound is added to one chamber of the dialysis insert, and an equal volume of PBS is added to the other chamber.
-
Equilibration: The RED plate is sealed and incubated at 37°C on an orbital shaker for a predetermined period (typically 4-6 hours) to allow the system to reach equilibrium.[6]
-
Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.
-
Sample Preparation for Analysis: To release the bound drug and precipitate proteins, a protein precipitation agent (e.g., acetonitrile) is added to the plasma aliquot. The buffer sample is typically mixed with drug-free plasma to match the matrix of the plasma sample for accurate quantification.
-
Quantification: The concentrations of the test compound in the processed plasma and buffer samples are determined using a validated LC-MS/MS method.
-
Calculation of Percent Bound: The percentage of plasma protein binding is calculated using the following formula:
% Bound = [ (Concentration in Plasma Chamber - Concentration in Buffer Chamber) / Concentration in Plasma Chamber ] x 100
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining plasma protein binding using the equilibrium dialysis method.
Caption: Workflow for determining plasma protein binding via equilibrium dialysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of serum albumin to the anthelmintic drugs albendazole, triclabendazole and their sulphoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.brighton.ac.uk [research.brighton.ac.uk]
- 4. enamine.net [enamine.net]
- 5. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 6. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Hydroxyalbendazole in Comparison to its Parent Drug, Albendazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albendazole, a broad-spectrum benzimidazole anthelmintic, is widely used in the treatment of various parasitic infections in both humans and animals. Following administration, albendazole is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide, and subsequently to the inactive albendazole sulfone. Another key phase I metabolite is hydroxyalbendazole. Understanding the genotoxic potential of these metabolites is crucial for a comprehensive safety assessment of the parent drug. This guide provides a comparative overview of the available genotoxicity data for albendazole and its metabolites, with a particular focus on the knowledge gap concerning this compound.
While data on the genotoxicity of albendazole is available from various assays, direct comparative studies on its metabolites are limited. Notably, a significant lack of published data exists for the genotoxicity of this compound. However, studies on albendazole sulfoxide provide some insight into how metabolism may alter the genotoxic profile of the parent compound.
Metabolic Pathway of Albendazole
The metabolic conversion of albendazole is a critical factor in both its efficacy and its toxicological profile. The primary metabolic steps involve oxidation and hydroxylation.
Caption: Metabolic pathway of Albendazole.
Comparative Genotoxicity Data
To date, direct comparative studies assessing the genotoxicity of this compound against albendazole are not available in the public domain. However, research on albendazole and its other major metabolite, albendazole sulfoxide, provides valuable insights.
A key study evaluated the effects of albendazole and its sulfoxide and sulfone metabolites on the frequency of micronuclei in cultured human lymphocytes.[1] The results from this study are summarized below.
| Compound | Concentration | Mean Micronucleated Cells (%) | Fold Increase vs. Control |
| Control | - | 1.5 ± 0.5 | - |
| Albendazole | 10 µg/mL | 4.8 ± 0.7 | 3.2 |
| 20 µg/mL | 7.2 ± 1.1 | 4.8 | |
| Albendazole Sulfoxide | 10 µg/mL | 3.9 ± 0.6 | 2.6 |
| 20 µg/mL | 6.1 ± 0.9 | 4.1 | |
| Albendazole Sulfone | 10 µg/mL | 1.7 ± 0.4 | 1.1 |
| 20 µg/mL | 1.9 ± 0.5 | 1.3 |
Data adapted from Ramirez et al., 2001.[1]
The data indicates that both albendazole and albendazole sulfoxide significantly increase the frequency of micronuclei in human lymphocytes, suggesting a potential for inducing chromosomal damage.[1] In contrast, the inactive metabolite, albendazole sulfone, did not show a significant increase in micronuclei formation.[1] This suggests that the metabolic conversion of albendazole to its sulfoxide metabolite does not eliminate its genotoxic potential, whereas further oxidation to the sulfone appears to be a detoxification step in this context.
Studies on the parent drug, albendazole, have shown conflicting results regarding its genotoxicity. While it tested negative in the Ames Salmonella/Microsome Plate mutation assay, it was reported to increase sister chromatid exchange (SCE) frequencies in patients undergoing long-term treatment.[2] Other studies using the comet assay have suggested that albendazole can induce DNA damage.
A study on the related benzimidazole, flubendazole, found that both the parent compound and its reduced metabolite were aneugenic (capable of causing chromosome loss or gain), while the hydrolyzed metabolite was negative in in vitro micronucleus tests.[3][4] Interestingly, flubendazole and its metabolites were negative in the Ames test.[3][4] This highlights that different metabolites of benzimidazoles can have varying genotoxic profiles.
Experimental Protocols
The following are detailed methodologies for key experiments used in assessing the genotoxicity of xenobiotics.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a widely used method to assess the potential of a substance to induce chromosomal damage.
Caption: Experimental workflow for the In Vitro Micronucleus Assay.
Protocol:
-
Cell Culture: Human peripheral blood lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division.
-
Treatment: The cultured cells are exposed to various concentrations of the test compound (e.g., albendazole, this compound) and control substances (negative and positive controls) for a specific duration.
-
Incubation: The cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
-
Harvesting and Fixation: Cells are harvested by centrifugation, treated with a hypotonic solution to swell the cytoplasm, and then fixed using a methanol/acetic acid solution.
-
Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain such as Giemsa or a fluorescent dye.
-
Analysis: The slides are examined under a microscope to determine the frequency of micronuclei in binucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Caption: Experimental workflow for the Comet Assay.
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the desired tissue or cell culture.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
DNA Unwinding: The slides are placed in an alkaline or neutral electrophoresis buffer to allow the DNA to unwind. The alkaline version is more common and detects both single and double-strand breaks.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate from the nucleoid. Damaged DNA (fragments) migrates faster, forming a "comet tail."
-
Staining: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Analysis: The slides are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.
Discussion and Future Directions
The available data, primarily from in vitro micronucleus assays, suggests that albendazole and its active metabolite, albendazole sulfoxide, possess genotoxic potential by inducing chromosomal damage. The detoxification of this effect appears to occur with further metabolism to albendazole sulfone.
The significant gap in the literature is the absence of genotoxicity data for this compound. Given that hydroxylation is a primary metabolic pathway, it is imperative to evaluate the genotoxic potential of this metabolite to complete the safety profile of albendazole.
Recommendations for future research include:
-
Direct Comparative Genotoxicity Studies: Conducting a battery of in vitro and in vivo genotoxicity tests (including Ames test, micronucleus assay, and comet assay) that directly compare the effects of albendazole, this compound, and albendazole sulfoxide.
-
Mechanism of Action: Investigating the underlying mechanisms of genotoxicity for albendazole and its active metabolites, including their potential to interact with DNA, disrupt the mitotic spindle, or induce oxidative stress.
-
In Vivo Relevance: Correlating the in vitro genotoxicity findings with in vivo studies to understand the physiological relevance of the observed effects at therapeutic doses.
By addressing these research questions, a more complete and accurate assessment of the genotoxic risk associated with albendazole and its metabolites can be achieved, providing crucial information for regulatory agencies and healthcare professionals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 3. Genotoxicity of flubendazole and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of flubendazole and its metabolites in vitro and the impact of a new formulation on in vivo aneugenicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Hydroxyalbendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Hydroxyalbendazole, the primary active metabolite of Albendazole. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical method for their specific research needs, supported by experimental data and detailed protocols.
Introduction
Albendazole is a broad-spectrum anthelmintic agent widely used in both human and veterinary medicine.[1][2] Its efficacy is primarily attributed to its active metabolite, this compound (albendazole sulfoxide). Accurate quantification of this compound in biological matrices, such as plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4][5] Both HPLC and LC-MS/MS are powerful analytical techniques employed for this purpose, each offering distinct advantages and limitations. This guide presents a detailed comparison of these two methods, drawing upon published validation data to highlight their performance characteristics.
The validation of bioanalytical methods is a critical aspect of drug development, with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) providing stringent guidelines to ensure data quality and reliability.[3][6][7][8][9] This comparison is framed within the context of these guidelines, focusing on key validation parameters such as selectivity, accuracy, precision, and sensitivity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This section details a representative HPLC method for the quantification of this compound in plasma.
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., mebendazole).[10]
-
Acidify the plasma sample.[10]
-
Perform a liquid-liquid extraction using a mixture of chloroform and isopropanol (9:1, v/v).[10]
-
Purify the extract with n-hexane prior to chromatographic analysis.[10]
-
Alternatively, for solid-phase extraction (SPE), plasma samples can be loaded onto a conditioned C18 SPE cartridge, washed, and the analyte eluted with a high-methanol content solvent. The eluate is then evaporated and reconstituted in the mobile phase.[11]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[1][2][12]
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.025M ammonium phosphate (pH 5) or 0.25N sodium acetate.[10][1][2][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section outlines a typical LC-MS/MS method for the quantification of this compound in plasma, known for its superior selectivity and sensitivity.[13]
Sample Preparation:
-
A simple protein precipitation method is often sufficient. To a small volume of plasma (e.g., 50 µL), add a precipitation agent like acetonitrile.[14][13]
-
Alternatively, a more rigorous solid-phase extraction can be employed for cleaner samples.[14][15]
-
Centrifuge the sample, and inject the supernatant into the LC-MS/MS system.[13]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC® BEH C18, 100 x 2.1 mm, 1.7 µm).[15][16]
-
Mobile Phase: Gradient elution using a mixture of acetonitrile and 0.2% formic acid in water.[13]
-
Flow Rate: 0.6 mL/min.[13]
-
Ionization: Positive electrospray ionization (ESI).[13]
-
Detection: Multiple Reaction Monitoring (MRM) mode.[14] The specific precursor-to-product ion transitions for this compound would be monitored.
-
Total Run Time: Typically short, around 4-5 minutes.[14][13]
Quantitative Data Summary
The following tables summarize the performance characteristics of HPLC and LC-MS/MS methods for the quantification of this compound based on published data.
Table 1: HPLC Method Performance
| Validation Parameter | Reported Value | Reference |
| Linearity Range | 0.01 - 2 µg/mL | [1][2][12] |
| Correlation Coefficient (r²) | > 0.998 | [1][2][12] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL (10 ng/mL) | [1][2][12] |
| Intra-day Precision (%CV) | 3.75% | [1][2][12] |
| Recovery | 81.39% | [1][2][12] |
Table 2: LC-MS/MS Method Performance
| Validation Parameter | Reported Value | Reference |
| Linearity Range | 5 - 3500 ng/mL | [14] |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated as per ICH M10 guidelines | [14] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [14][13] |
| Precision (%CV) | < 12.9% | [13] |
| Accuracy (% Bias) | < 12.7% | [13] |
Cross-Validation Workflow
Cross-validation is essential when two different analytical methods are used to generate data within the same study or across different studies. The process ensures that the results are comparable and reliable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for this compound analysis.
Caption: Workflow for the cross-validation of two bioanalytical methods.
Conclusion
Both HPLC with UV detection and LC-MS/MS are capable of reliably quantifying this compound in plasma. The choice of method depends on the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern.[1][2][12] It demonstrates good linearity, precision, and accuracy within its effective concentration range.[1][2][12]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for studies requiring low detection limits and for analyzing complex biological matrices where interference from endogenous compounds is a concern.[13] The shorter run times also contribute to a higher sample throughput.[14][13]
For cross-validation, it is imperative to follow established regulatory guidelines to ensure the comparability of data generated by either method. This guide provides the foundational information for researchers to make an informed decision on the most suitable analytical technique for their this compound quantification needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. moh.gov.bw [moh.gov.bw]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. Determination of albendazole metabolites in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 14. a-high-throughput-lc-ms-ms-method-for-simultaneous-analysis-of-albendazole-albendazole-sulfoxide-and-albendazole-sulfone-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
- 15. Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots [mdpi.com]
- 16. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Hydroxyalbendazole Across Host Species: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of hydroxyalbendazole, the primary active metabolite of albendazole, in various host species. The data presented is compiled from multiple studies to offer a comprehensive overview of its performance against key gastrointestinal and hepatic parasites in livestock. This document is intended to support research and development efforts in veterinary anthelmintics.
Quantitative Efficacy Data
The following tables summarize the efficacy of albendazole, which is metabolized in vivo to the active compound this compound, against various helminth parasites in different host species. Efficacy is primarily measured by the Fecal Egg Count Reduction Test (FECRT), which indicates the percentage reduction in parasite egg shedding after treatment.
Table 1: Efficacy of Albendazole against Haemonchus contortus
| Host Species | Dosage | Efficacy (FECR %) | Reference |
| Sheep | 5 mg/kg | 98.5% (Strongyles) | [1] |
| Sheep | 3.8 mg/kg | 67.1% (adult, resistant) | [2] |
| Sheep | 7.6 mg/kg | 99% (resistant) | [3] |
| Goats | 5 mg/kg | 98.5% (Strongyles) | [1] |
Table 2: Efficacy of Albendazole against Trichostrongylus colubriformis
| Host Species | Dosage | Efficacy (FECR %) | Reference |
| Sheep | 3.8 mg/kg | 64.9% (adult, resistant) | [2] |
| Sheep | 7.6 mg/kg | 99% (resistant) | [3] |
| Goats | Not specified | Lower than in sheep | [4] |
Table 3: Efficacy of Albendazole against Fasciola hepatica (Liver Fluke)
| Host Species | Dosage | Efficacy (Worm Burden Reduction %) | Reference |
| Cattle | 7.5 mg/kg | 77 - 81.8% | [5] |
| Cattle | 10 mg/kg | 92.84% | [6] |
| Cattle | 15 mg/kg | 95.0% | [6] |
Table 4: Efficacy of Albendazole against Ascaris suum
| Host Species | Dosage | Efficacy (FECR %) | Reference |
| Pigs | 10 mg/kg | >95% | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Fecal Egg Count Reduction Test (FECRT) for Ruminants
This protocol is a generalized procedure based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[6][8][9]
-
Animal Selection: A minimum of 10-15 animals per treatment group, of a similar age and management background, are selected. Animals should have a pre-treatment fecal egg count (FEC) that is high enough to allow for a meaningful reduction calculation (typically >150 eggs per gram).
-
Fecal Sampling: Individual fecal samples are collected rectally from each animal on Day 0 (prior to treatment) and again 10-14 days post-treatment for benzimidazoles.
-
Drug Administration: Albendazole is administered orally as a drench or bolus at the manufacturer's recommended dose, calculated based on the individual body weight of each animal.
-
Fecal Analysis: Fecal egg counts are performed using a standardized technique, such as the McMaster method or a more sensitive method like the Mini-FLOTAC.[8][9] The number of eggs per gram (EPG) of feces is determined for each sample.
-
Efficacy Calculation: The percentage of fecal egg count reduction is calculated using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100 A reduction of 95% or greater is generally considered effective.
Experimental Infection of Sheep with Haemonchus contortus
This protocol outlines a typical experimental infection model used to assess anthelmintic efficacy.[10][11][12][13]
-
Host Animals: Worm-free lambs, typically 3-6 months of age, are used. Animals are housed indoors in pens with slatted floors to prevent natural infection and are provided with feed and water ad libitum.
-
Parasite Isolate: A well-characterized, anthelmintic-susceptible or -resistant strain of Haemonchus contortus is used.
-
Infection Procedure: Infective third-stage larvae (L3) of H. contortus are administered orally to each lamb. The infective dose can range from 200 L3/kg of body weight to a fixed dose of around 5,000-10,000 L3 per animal.[11][12]
-
Confirmation of Infection: Fecal samples are collected approximately 18-21 days post-infection to confirm the presence of a patent infection by detecting parasite eggs.
-
Anthelmintic Treatment and Efficacy Assessment: Once the infection is established, animals are treated with the test anthelmintic. Efficacy can be determined by conducting an FECRT as described above, or by post-mortem worm burden counts. For worm burden analysis, animals are euthanized at a set time post-treatment, and the abomasum is collected to recover, identify, and count the adult worms. The percentage reduction in worm burden is then calculated by comparing the mean worm count in the treated group to that of an untreated control group.
Efficacy Study of Albendazole against Ascaris suum in Pigs
The following protocol is based on a study evaluating the efficacy of albendazole in naturally infected pigs.[7]
-
Animal Selection: Pigs naturally infected with Ascaris suum are identified through fecal examination.
-
Treatment Groups: Animals are divided into a treatment group and an untreated control group.
-
Drug Administration: Albendazole is administered orally at a dose of 10 mg/kg body weight.
-
Efficacy Evaluation: Fecal samples are collected before treatment and at specified intervals post-treatment. The efficacy is determined by performing a Fecal Egg Count Reduction Test (FECRT).
Mechanism of Action: Signaling Pathway Visualization
The primary mechanism of action of benzimidazole anthelmintics, including this compound, is the disruption of microtubule formation in parasite cells. This is achieved through the specific binding of the drug to β-tubulin, a protein subunit of microtubules.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of albendazole against Haemonchus, Nematodirus, Dictyocaulus, and Monieza of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparative efficacy of four broad spectrum anthelmintics against some experimentally induced trichostrongylid infections in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchemie.com [interchemie.com]
- 6. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. combar-ca.eu [combar-ca.eu]
- 9. Practical guide to the diagnostics of ruminant gastrointestinal nematodes, liver fluke and lungworm infection: interpretation and usability of results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bibliotecavirtual.ranf.com [bibliotecavirtual.ranf.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Experimental infection by Haemonchus contortus in lambs: influence of disease on purine levels in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of a Stability-Indicating Assay for Hydroxyalbendazole
For researchers, scientists, and drug development professionals, the validation of a stability-indicating assay method (SIAM) is a critical step in ensuring the quality, safety, and efficacy of a drug substance. This guide provides a comparative overview of analytical methodologies for the validation of a SIAM for Hydroxyalbendazole. Due to a lack of publicly available data specific to the forced degradation of this compound, this guide leverages the extensive information available for its parent compound, Albendazole, to establish a robust framework for validation.
Introduction to this compound and Stability-Indicating Assays
This compound is a primary active metabolite of Albendazole, a broad-spectrum anthelmintic. A stability-indicating assay is an analytical procedure used to quantify the drug substance in the presence of its degradation products, impurities, and excipients. The validation of such a method is essential to demonstrate that it is suitable for its intended purpose.
Forced Degradation Studies: A Framework Based on Albendazole
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[1] Based on studies of Albendazole, the following stress conditions are recommended for this compound to elucidate its degradation pathways.[1][2][3]
Table 1: Recommended Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products (Inferred from Albendazole) |
| Acid Hydrolysis | 1 N HCl | 1 hour at 80°C | Limited degradation expected.[4] |
| Base Hydrolysis | 1 N NaOH | 5 minutes at 80°C | Albendazole Impurity A (hydrolyzed carbamate).[4] |
| Oxidation | 5% H₂O₂ | 3 hours at room temperature | Albendazole Sulfoxide, Albendazole Sulfone.[1][2][4] |
| Thermal Degradation | Dry Heat | 2 days at 80°C | Minimal degradation. |
| Photolytic Degradation | UV light (254 nm) / Visible light | 240 hours (1.2 million lux hours) | Potential for various photolytic degradants. |
Comparison of Analytical Methods: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for stability-indicating assays. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages.[5][6][7]
Table 2: Performance Comparison of HPLC and UPLC for Stability-Indicating Assays
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale for this compound Assay |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC provide a larger surface area, leading to more efficient separation of this compound from its potential degradants.[5] |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | Higher pressure in UPLC allows for the use of smaller particle columns and faster flow rates, significantly reducing analysis time.[8] |
| Resolution | Good | Excellent | UPLC offers superior resolution, which is crucial for separating closely eluting degradation products and ensuring peak purity.[5][6] |
| Sensitivity | Good | Excellent | UPLC generally provides higher sensitivity due to narrower peaks, which is advantageous for detecting and quantifying low-level impurities and degradation products.[6][7] |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., < 5 min) | The faster analysis times of UPLC increase sample throughput and laboratory efficiency.[5][9] |
| Solvent Consumption | Higher | Lower | Shorter run times and more efficient columns in UPLC lead to reduced solvent usage, making it a more environmentally friendly and cost-effective option.[7] |
For the analysis of this compound and its degradation products, a UPLC method is highly recommended due to its superior speed, resolution, and sensitivity, which are critical for a robust stability-indicating assay.
Experimental Protocols
Proposed Stability-Indicating UPLC Method for this compound
This proposed method is based on typical conditions for the analysis of Albendazole and related benzimidazole compounds.
-
Instrument: Acquity UPLC System with a PDA detector.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program should be developed to ensure the separation of this compound from all potential degradation products. A starting point could be a linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 30°C.
-
Sample Temperature: 25°C.
Validation of the Stability-Indicating Assay Method
The developed UPLC method should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:
Table 3: Validation Parameters for a Stability-Indicating Assay Method
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for this compound should be pure and well-resolved from all degradation product peaks and any other potential interferences. Peak purity analysis by a PDA detector is recommended. |
| Linearity | To demonstrate that the results are directly proportional to the concentration of the analyte in the sample. | A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | To demonstrate the closeness of the test results obtained by the method to the true value. | The recovery of the analyte spiked into a placebo matrix should be determined at a minimum of three concentration levels. The mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability and Intermediate Precision) | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | The Relative Standard Deviation (RSD) for multiple preparations should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min). System suitability parameters should remain within acceptable limits. |
Visualizations
Caption: Workflow for the validation of a stability-indicating assay.
Caption: Inferred degradation pathways for this compound.
References
- 1. Design of experiments applied to stress testing of pharmaceutical products: A case study of Albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. rjptonline.org [rjptonline.org]
Safety Operating Guide
Navigating the Disposal of Hydroxyalbendazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Hydroxyalbendazole, a primary metabolite of the anthelmintic drug albendazole, requires careful handling and disposal due to its potential environmental impact. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste. The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal.[1][2][3] It is crucial to be aware of and adhere to both federal and any stricter state-level regulations governing pharmaceutical waste disposal.[4]
Step-by-Step Disposal Procedures for this compound
Due to the limited specific disposal information for this compound, the following procedures are based on the guidelines for its parent compound, albendazole, and general best practices for pharmaceutical waste disposal. Safety Data Sheets (SDS) for albendazole formulations consistently advise that the compound is environmentally hazardous and should not be released into the environment.[5][6][7]
-
Waste Identification and Segregation :
-
Treat this compound as a hazardous waste.
-
Segregate waste containing this compound from non-hazardous laboratory waste to prevent cross-contamination.
-
Use clearly labeled, sealed containers for collection.[8]
-
-
Personal Protective Equipment (PPE) :
-
Spill Management :
-
Prohibited Disposal Methods :
-
Do not dispose of this compound down the drain or in the regular trash.[5][6] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]
-
Flushing is only recommended by the FDA for a specific list of medicines, which does not include albendazole or its metabolites.[1][10]
-
-
Approved Disposal Method :
-
Engage a Licensed Waste Management Contractor :
-
Work with a certified hazardous waste management company that is knowledgeable about pharmaceutical waste regulations. They can provide the necessary containers, labels, and transportation for proper disposal.
-
Ecotoxicity Data
The following table summarizes the ecotoxicity data for Albendazole Sulfoxide, a related metabolite, highlighting its potential environmental impact. This data underscores the importance of proper disposal to prevent release into aquatic ecosystems.
| Organism | Test Type | Result | Exposure Time | Reference Method |
| Brachydanio rerio (zebrafish) | EC50 | 0.042 mg/l | 144 hours | |
| Daphnia magna (Water flea) | EC50 | 0.068 mg/l | 48 hours | OECD Test Guideline 202 |
| Raphidocelis subcapitata (freshwater alga) | EC50 | 0.024 mg/l | 72 hours | OECD Test Guideline 201 |
Data sourced from Albendazole Formulation Safety Data Sheets.[5][6]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the disposal process itself should follow a strict, documented protocol as part of a laboratory's standard operating procedures (SOPs) for hazardous waste management. This protocol should be aligned with the guidelines provided by the EPA and any state or local regulations.
A key experimental method cited in the safety data sheets for determining the environmental impact of related compounds is the OECD Guidelines for the Testing of Chemicals, specifically:
-
OECD Test Guideline 201 : Alga, Growth Inhibition Test
-
OECD Test Guideline 202 : Daphnia sp. Acute Immobilisation Test
These standardized tests are crucial in establishing the ecotoxicity of chemical compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting both human health and the environment. Building a deep trust with our customers means providing value beyond the product itself, and that includes empowering you with the information needed for safe and responsible laboratory practices.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. merck.com [merck.com]
- 6. msd.com [msd.com]
- 7. camberpharma.com [camberpharma.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling Hydroxyalbendazole
Essential Safety and Handling Guide for Hydroxyalbendazole
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste.
Occupational Exposure Limits
| Compound | Type | Value |
| Albendazole | TWA | 0.3 mg/m³ |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various routes of exposure.
| Route of Exposure | Recommended PPE | Additional Notes |
| Respiratory | If adequate local exhaust ventilation is not available or exposure assessment indicates levels outside the recommended guidelines, a respirator is necessary. | Filter Type: Particulates.[1] For high-energy operations that may generate dust, such as particle sizing, use local exhaust ventilation or a ventilated enclosure.[2] |
| Hand Protection | Chemical-resistant gloves are required. | Consider double gloving for added protection.[1] |
| Eye Protection | Wear safety glasses with side shields or goggles. | If the work involves dusty conditions, mists, or aerosols, appropriate goggles should be worn. A faceshield or other full-face protection is recommended if there is a potential for direct contact with the face.[1] |
| Skin and Body Protection | A work uniform or laboratory coat should be worn. | Additional protective garments such as sleevelets, an apron, or disposable suits should be used based on the specific task to prevent skin exposure.[1] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure that eye flushing systems and safety showers are readily accessible and close to the workspace.[1]
-
All engineering controls should be designed and operated in accordance with Good Manufacturing Practice (GMP) principles.[1]
-
Utilize containment technologies, such as open-face containment devices, to control the compound at the source and prevent its migration to other areas.[1]
-
Minimize open handling of the compound.[1]
2. Handling the Compound:
-
Do not breathe dust.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Minimize dust generation and accumulation.[1]
-
Keep containers closed when not in use.[1]
-
Take precautionary measures against static discharges.[1]
3. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use appropriate degowning techniques to remove potentially contaminated clothing.[1]
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential exposure.
-
Waste Disposal: Dispose of contents and containers to an approved waste disposal plant.[1]
-
Environmental Precautions: Avoid release to the environment. Prevent further leakage or spillage if it is safe to do so.[1]
-
Spill Cleanup: In the event of a spill, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
